molecular formula C13H12ClNO2S B054179 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride CAS No. 114724-41-3

2-[(2-Aminophenyl)thio]benzoic acid hydrochloride

Cat. No.: B054179
CAS No.: 114724-41-3
M. Wt: 281.76 g/mol
InChI Key: WMGIFRVMMAEDPO-UHFFFAOYSA-N
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Description

2-[(2-Aminophenyl)thio]benzoic acid hydrochloride is a high-purity chemical building block and research compound of significant interest in medicinal chemistry and drug discovery. This molecule features a biaryl thioether scaffold, where a benzoic acid group is linked via a sulfur atom to an ortho-aminophenyl ring, and is provided as a stable hydrochloride salt to enhance its handling and solubility properties. Its primary research value lies in its role as a versatile synthetic intermediate for the development of novel therapeutic agents, particularly kinase inhibitors. The structure is amenable to further functionalization, allowing researchers to create diverse chemical libraries for high-throughput screening. The ortho-aminobenzoic acid moiety is a key pharmacophore in several drug classes, suggesting potential applications in targeting inflammatory pathways and oncogenic signaling. Researchers utilize this compound in the synthesis of more complex molecules to investigate structure-activity relationships (SAR) and to optimize potency and selectivity against specific biological targets. It is an essential tool for chemists and biologists exploring new chemical space in the pursuit of innovative small-molecule probes and pre-clinical candidates. Store in a cool, dry place, protected from light.

Properties

IUPAC Name

2-(2-aminophenyl)sulfanylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S.ClH/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16;/h1-8H,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGIFRVMMAEDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride, a key chemical intermediate. The document details its physicochemical properties, outlines common synthesis and characterization protocols, and presents logical workflows for its preparation and analysis.

Physicochemical Properties

This compound is the hydrochloride salt of 2-((2-Aminophenyl)thio)benzoic acid. The addition of hydrochloric acid protonates the primary amine, enhancing the compound's stability and modifying its solubility profile compared to the free base form. Its properties are summarized below.

PropertyValueReference(s)
IUPAC Name 2-(2-aminophenyl)sulfanylbenzoic acid;hydrochloride[1]
CAS Number 114724-41-3[2][3]
Alternate CAS 54920-98-8 (Parent Compound)[3]
Molecular Formula C₁₃H₁₂ClNO₂S[1]
Molecular Weight 281.76 g/mol [1]
Appearance Yellow to orange crystalline powder[4][5]
Melting Point 150-152 °C[4]
Solubility Soluble in anhydrous ethanol and dimethyl sulfoxide (DMSO); slightly soluble in chloroform, ether, and petroleum ether; almost insoluble in water.[4]

Synthesis and Characterization Workflows

The synthesis of the parent compound, 2-((2-aminophenyl)thio)benzoic acid, is a well-established two-step process. This is followed by treatment with hydrochloric acid to yield the final hydrochloride salt. The structural confirmation relies on standard spectroscopic techniques.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction of Nitro Group cluster_step3 Step 3: Salt Formation A 2,2'-Dithiosalicylic Acid + 1-Chloro-2-nitrobenzene B Basic Aqueous Solution (e.g., NaOH) A->B Dissolve C Heat / Reflux B->C React D Acidification (HCl) C->D Isolate E Intermediate: 2-((2-Nitrophenyl)thio)benzoic acid D->E Precipitate F Intermediate E->F G Reducing Agent (e.g., Fe powder, SnCl₂) F->G Suspend H Acidic Medium (e.g., HCl) G->H React I Parent Compound: 2-((2-Aminophenyl)thio)benzoic acid H->I Isolate J Parent Compound I->J K Hydrochloric Acid (HCl) J->K Protonate L Final Product: 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride K->L

Caption: General synthetic workflow for this compound.

Spectroscopic_Analysis cluster_data_provided Information Obtained Sample Chemical Sample (Final Product) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Interpretation Data Interpretation NMR->Interpretation NMR_data Proton Environments & Carbon Skeleton IR->Interpretation IR_data Functional Group ID (C=O, N-H, O-H) MS->Interpretation MS_data Molecular Weight & Formula Confirmation Confirmation Structural Elucidation & Purity Assessment Interpretation->Confirmation

Caption: Logical workflow for the spectroscopic characterization of the final compound.

Experimental Protocols

The following sections detail the common experimental methodologies for the synthesis and analysis of 2-[(2-Aminophenyl)thio]benzoic acid and its hydrochloride salt.

The synthesis is typically performed in two main steps.[5]

Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic acid

This step involves a nucleophilic aromatic substitution reaction.

  • Reactants : 2,2'-dithiosalicylic acid, 1-chloro-2-nitrobenzene, and a base such as sodium hydroxide.[5]

  • Procedure :

    • Dissolve 2,2'-dithiosalicylic acid and sodium hydroxide in water. The base facilitates the cleavage of the disulfide bond to form a thiolate nucleophile.[5]

    • Add 1-chloro-2-nitrobenzene to the solution. The reaction mixture is heated under reflux for several hours.[5]

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled, and the filtrate is acidified with concentrated HCl to a pH of 2-3. This causes the intermediate product, 2-((2-nitrophenyl)thio)benzoic acid, to precipitate.

    • The solid is collected by filtration, washed with cold water, and dried under a vacuum.

Step 2: Reduction of 2-((2-Nitrophenyl)thio)benzoic acid

The nitro group of the intermediate is reduced to a primary amine.

  • Reactants : 2-((2-nitrophenyl)thio)benzoic acid and a reducing agent, such as iron powder in an acidic medium or tin(II) chloride in concentrated HCl.[5]

  • Procedure (using Iron) :

    • Suspend the intermediate from Step 1 in a mixture of methanol, DMF, and concentrated HCl.

    • Add powdered iron to the suspension.

    • Heat the mixture at 60°C with stirring for 1-2 hours, monitoring the reaction by the disappearance of the yellow color.

    • After completion, cool the mixture, dilute it with water, and carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent to yield the parent compound.

To obtain the final hydrochloride salt, the parent compound is dissolved in a suitable solvent (like anhydrous ethanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or ethanol). The salt typically precipitates out of the solution and can be collected by filtration and dried.

Standard spectroscopic methods are used to confirm the structure and purity of the final product.

  • NMR Spectroscopy :

    • Sample Preparation : Accurately weigh 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve in a suitable deuterated solvent, such as DMSO-d₆, which is effective for compounds with carboxylic acid and amine functionalities.[6]

    • ¹H NMR Analysis (Predicted) : Key expected signals include a broad singlet in the downfield region (10.5 - 12.0 ppm) for the carboxylic acid proton and another broad singlet between 4.5 and 5.5 ppm for the amine protons.[6] The aromatic region will show a complex pattern of multiplets corresponding to the protons on the two benzene rings.

    • ¹³C NMR Analysis : The spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbons bonded to the sulfur and nitrogen atoms, and the remaining aromatic carbons.[6]

  • Infrared (IR) Spectroscopy :

    • Sample Preparation : The sample is typically prepared as a KBr pellet or analyzed as a thin film.

    • Data Acquisition : The IR spectrum is recorded over a range of 4000-400 cm⁻¹. Key vibrational bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretches of the ammonium group, the C=O stretch of the carboxylic acid, and C-S and C-N stretches would be identified to confirm the presence of the respective functional groups.

  • Mass Spectrometry (MS) :

    • Sample Preparation : A dilute solution of the sample is prepared in a solvent like methanol or acetonitrile.

    • Data Acquisition : Electrospray Ionization (ESI) is a suitable technique. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which helps confirm the elemental composition and molecular formula of the compound.

This guide provides foundational information for professionals working with this compound, summarizing its key properties and the experimental protocols necessary for its synthesis and verification.

References

Structure and properties of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 114724-41-3), a pivotal chemical intermediate in organic and medicinal chemistry. The document details its chemical structure, physicochemical properties, and established synthesis protocols. Its primary significance lies in its role as a versatile precursor for the synthesis of various heterocyclic compounds, most notably phenothiazines, which possess a wide range of pharmacological activities. While direct biological data on the title compound is limited, the activities of its derivatives are discussed to provide a broader context for its application in drug discovery and development. This whitepaper serves as a critical resource for researchers, scientists, and professionals engaged in chemical synthesis and pharmaceutical development.

Chemical Structure and Identifiers

This compound is an organic compound characterized by a thioether bridge connecting a benzoic acid moiety and an aminophenyl group. The hydrochloride salt form enhances its stability and handling properties.

Table 1: Chemical Identifiers and Properties

Identifier Value Reference(s)
IUPAC Name 2-(2-aminophenyl)sulfanylbenzoic acid;hydrochloride [1]
CAS Number 114724-41-3 [2][3]
Parent CAS 54920-98-8 (Free Base) [2][4]
Molecular Formula C₁₃H₁₂ClNO₂S [1][3]
Molecular Weight 281.76 g/mol [1][3]
Exact Mass 281.0277275 Da [1]

| InChI | InChI=1S/C13H11NO2S.ClH/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16;/h1-8H,14H2,(H,15,16);1H |[2] |

Physicochemical Properties

The physicochemical properties of the free base, 2-[(2-Aminophenyl)thio]benzoic acid, are summarized below. Data for the hydrochloride salt may vary.

Table 2: Physicochemical Data

Property Value Reference(s)
Appearance Yellow to orange crystalline powder [5]
Melting Point 150-152 °C [5]
Solubility Soluble in DMSO and anhydrous ethanol; slightly soluble in chloroform, ether, and petroleum ether; almost insoluble in water. [5][6]
Hydrogen Bond Donor Count 3 (Computed, Free Base) [4]
Hydrogen Bond Acceptor Count 4 (Computed, Free Base) [4]
Rotatable Bond Count 3 (Computed, Free Base) [4]
Polar Surface Area 88.6 Ų (Computed, Free Base) [4]
pKa Data not available [5]

| LogP | Data not available |[5] |

Synthesis and Manufacturing

The most common synthetic route to 2-[(2-Aminophenyl)thio]benzoic acid is a two-step process involving a nucleophilic aromatic substitution followed by the reduction of a nitro group.[5] The final hydrochloride salt is obtained by treatment with hydrochloric acid.

G Reactants 2,2'-Dithiosalicylic acid + 1-Chloro-2-nitrobenzene Step1 Step 1: Nucleophilic Aromatic Substitution (Ullmann Condensation) Reactants->Step1 Intermediate 2-((2-Nitrophenyl)thio)benzoic acid Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Product 2-((2-Aminophenyl)thio)benzoic acid Step2->Product FinalProduct 2-((2-Aminophenyl)thio)benzoic acid hydrochloride Product->FinalProduct  + HCl G Sample Sample Preparation (Dissolution in Deuterated Solvent) Analysis Spectroscopic Analysis Sample->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry (ESI-MS) Analysis->MS Interpretation Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structural Elucidation & Purity Assessment Interpretation->Structure G Precursor 2-[(2-Aminophenyl)thio]benzoic acid (Key Precursor) Cyclization Intramolecular Cyclization Reaction Precursor->Cyclization Core Phenothiazine Core Structure Cyclization->Core Derivatives Phenothiazine Derivatives (e.g., Antipsychotics) Core->Derivatives Activity Biological Activity Derivatives->Activity Target Example Mechanism: Dopamine D2 Receptor Blockade Activity->Target

References

Technical Guide: Synthesis of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride from 2,2'-Dithiosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride, a valuable intermediate in the preparation of phenothiazines and other heterocyclic compounds with significant applications in medicinal chemistry.[1] The synthesis is a well-established two-step process commencing with the nucleophilic aromatic substitution reaction of 2,2'-dithiosalicylic acid and 1-chloro-2-nitrobenzene, followed by the reduction of the resulting nitro-intermediate.[1]

Overall Synthesis Pathway

The synthesis of this compound from 2,2'-dithiosalicylic acid proceeds through two key chemical transformations:

  • Step 1: Synthesis of 2-[(2-Nitrophenyl)thio]benzoic acid: This step involves the cleavage of the disulfide bond in 2,2'-dithiosalicylic acid in a basic medium to form a thiolate anion. This anion then acts as a nucleophile, displacing the chloride from 1-chloro-2-nitrobenzene to form a thioether linkage.[1] This reaction is a type of nucleophilic aromatic substitution, sometimes referred to as an Ullmann condensation, which may be facilitated by a copper catalyst.[2][3]

  • Step 2: Reduction to 2-[(2-Aminophenyl)thio]benzoic acid and Hydrochloride Formation: The nitro group of the intermediate, 2-[(2-nitrophenyl)thio]benzoic acid, is then reduced to a primary amine.[1] Common reducing agents for this transformation include iron powder in an acidic medium or tin(II) chloride in hydrochloric acid.[1][2] The final product is isolated as its hydrochloride salt.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis of this compound.

Parameter Step 1: Synthesis of 2-[(2-Nitrophenyl)thio]benzoic acid Step 2: Reduction and Hydrochloride Formation
Starting Materials 2,2'-Dithiosalicylic acid, 1-Chloro-2-nitrobenzene2-[(2-Nitrophenyl)thio]benzoic acid
Key Reagents Sodium hydroxide, Water, Hydrochloric acid (for acidification)[2]Iron powder, Concentrated HCl, Methanol, DMF[2] OR Tin(II) chloride, Concentrated HCl, Ethanol[1]
Catalyst (Optional) Copper catalyst[2]None
Reaction Temperature Reflux[2]60°C (with Iron/HCl)[2]
Reaction Time Several hours (monitored by TLC)[2]1-2 hours (with Iron/HCl)[2]
Work-up Procedure Cooling, filtration, and acidification to pH 2-3 to precipitate the product.[2]Cooling, dilution with water, neutralization with sodium bicarbonate, and extraction with an organic solvent.[2]
Purification Washing the precipitate with cold water and drying under vacuum.[2]Washing the organic layer with water and brine, drying over anhydrous magnesium sulfate, and evaporation of the solvent.[2]

Experimental Workflow

The logical flow of the synthesis process is depicted in the following diagram.

SynthesisWorkflow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Reduction & Salt Formation A Dissolve 2,2'-Dithiosalicylic Acid and NaOH in Water B Add 1-Chloro-2-nitrobenzene A->B C Heat under Reflux B->C D Cool and Filter C->D E Acidify with HCl to Precipitate D->E F Filter, Wash, and Dry Intermediate E->F G Suspend Intermediate in Methanol/DMF/Conc. HCl F->G 2-[(2-Nitrophenyl)thio]benzoic acid H Add Iron Powder G->H I Heat at 60°C H->I J Cool and Dilute with Water I->J K Neutralize with NaHCO3 J->K L Extract with Organic Solvent K->L M Dry and Evaporate Solvent L->M N Isolate Hydrochloride Salt M->N

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-[(2-Nitrophenyl)thio]benzoic acid

  • In a suitable reaction vessel, dissolve 2,2'-dithiosalicylic acid and a stoichiometric amount of sodium hydroxide in water to facilitate the cleavage of the disulfide bond and formation of the thiolate salt.[2]

  • To this solution, add 1-chloro-2-nitrobenzene. A catalytic amount of a copper catalyst may also be added at this stage.[2]

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[2]

  • Upon completion, cool the mixture to room temperature and filter to remove any unreacted starting materials or insoluble byproducts.[2]

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3. This will cause the desired intermediate product, 2-[(2-nitrophenyl)thio]benzoic acid, to precipitate out of the solution.[2]

  • Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it under vacuum.[2]

Step 2: Reduction of 2-[(2-Nitrophenyl)thio]benzoic acid and Hydrochloride Formation

This protocol is based on the use of iron powder as the reducing agent.

  • Suspend the dried 2-[(2-nitrophenyl)thio]benzoic acid intermediate in a mixture of methanol, dimethylformamide (DMF), and concentrated hydrochloric acid in a reaction flask.[2]

  • To this suspension, add powdered iron en bloc.[2]

  • Heat the mixture to 60°C with constant stirring for 1-2 hours. The disappearance of the initial yellow color can be an indicator of the reaction's progress.[2]

  • After the reaction is complete, cool the mixture and dilute it with water.[2]

  • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.[2]

  • Extract the product into a suitable organic solvent, such as ethyl acetate.[2]

  • Wash the organic layer sequentially with water and brine, then dry it over anhydrous magnesium sulfate.[2]

  • The solvent is removed by evaporation to yield 2-[(2-aminophenyl)thio]benzoic acid. To obtain the hydrochloride salt, the free amine can be treated with a solution of HCl in a suitable solvent, followed by precipitation and filtration.

This comprehensive guide outlines a reliable and well-documented pathway for the synthesis of this compound. The versatility of this intermediate makes it a crucial component in the development of novel therapeutic agents.

References

The Pivotal Role of 2-[(2-Aminophenyl)thio]benzoic Acid in Phenothiazine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of phenothiazines, a crucial class of heterocyclic compounds in medicinal chemistry, from the precursor 2-[(2-aminophenyl)thio]benzoic acid. It details the synthetic pathways, experimental protocols, and the biological significance of the resulting phenothiazine derivatives, with a focus on their interactions with key signaling pathways.

Introduction

Phenothiazines are a class of nitrogen- and sulfur-containing heterocyclic compounds that form the backbone of a wide array of pharmaceuticals, most notably antipsychotic drugs. Their unique three-ring structure allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. A key and versatile precursor for the synthesis of certain phenothiazine derivatives is 2-[(2-aminophenyl)thio]benzoic acid.[1][2] This compound, featuring amino, thioether, and carboxylic acid functional groups, provides a strategic starting point for the construction of the phenothiazine core, typically through an intramolecular cyclization reaction.[2] This guide will explore the synthesis of this precursor and its subsequent transformation into phenothiazines, presenting quantitative data, detailed experimental procedures, and visualizations of the chemical and biological processes involved.

Synthesis of the Precursor: 2-[(2-Aminophenyl)thio]benzoic Acid

The primary and most well-established route for the synthesis of 2-[(2-aminophenyl)thio]benzoic acid is a two-step process.[1][2] This process begins with a nucleophilic aromatic substitution reaction, followed by the reduction of a nitro group to an amine.

Step 1: Synthesis of 2-[(2-Nitrophenyl)thio]benzoic Acid

The initial step involves the reaction between 2,2'-dithiosalicylic acid and 1-chloro-2-nitrobenzene in a basic aqueous solution. The base facilitates the cleavage of the disulfide bond in 2,2'-dithiosalicylic acid, forming a thiolate anion. This nucleophilic thiolate then displaces the chloride ion from 1-chloro-2-nitrobenzene to form the thioether linkage, yielding 2-[(2-nitrophenyl)thio]benzoic acid.[1][2]

Step 2: Reduction of 2-[(2-Nitrophenyl)thio]benzoic Acid

The nitro group of the intermediate, 2-[(2-nitrophenyl)thio]benzoic acid, is then reduced to a primary amine to yield the final precursor, 2-[(2-aminophenyl)thio]benzoic acid. This reduction is commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in an acidic medium.[2]

Cyclization to the Phenothiazine Core

The transformation of 2-[(2-aminophenyl)thio]benzoic acid into the phenothiazine scaffold is achieved through an intramolecular cyclization. This reaction, often proceeding via a Smiles rearrangement, results in the formation of the characteristic tricyclic phenothiazine structure.[1][3] The specific product of this cyclization is a phenothiazine derivative with a carboxylic acid group, such as 10H-phenothiazine-1-carboxylic acid or phenothiazine-4-carboxylic acid, depending on the cyclization conditions and the initial substitution pattern of the precursor.

Data Presentation

The following table summarizes the key physicochemical properties of the precursor, 2-[(2-aminophenyl)thio]benzoic acid. Currently, specific quantitative data for the direct cyclization of 2-[(2-aminophenyl)thio]benzoic acid to phenothiazine derivatives under various conditions is not extensively available in the public domain. The yields of phenothiazine synthesis are highly dependent on the specific derivatives and the chosen synthetic route. For instance, the synthesis of certain phenothiazine derivatives from diphenylamine has been reported with yields ranging from 46-85%.[4]

PropertyValueReference
Molecular Formula C₁₃H₁₁NO₂S[5]
Molecular Weight 245.30 g/mol [5]
Appearance Yellow to orange crystalline powder[2]
Melting Point 150-152 °C[2]
Solubility Soluble in anhydrous ethanol and dimethyl sulfoxide; slightly soluble in chloroform, ether, and petroleum ether; almost insoluble in water.[2]

Experimental Protocols

Synthesis of 2-[(2-Aminophenyl)thio]benzoic Acid

Principle: This protocol outlines the two-step synthesis of the precursor molecule. The first step is a nucleophilic aromatic substitution to form a thioether linkage, followed by the reduction of a nitro group to an amine.[1][2]

Materials:

  • 2,2'-Dithiosalicylic acid

  • 1-Chloro-2-nitrobenzene

  • Sodium hydroxide (NaOH)

  • Tin(II) chloride (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Deionized water

Procedure:

Step 1: Synthesis of 2-[(2-Nitrophenyl)thio]benzoic Acid

  • In a suitable reaction vessel, dissolve 2,2'-dithiosalicylic acid and a stoichiometric amount of sodium hydroxide in water.

  • Add 1-chloro-2-nitrobenzene to the solution.

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product, 2-[(2-nitrophenyl)thio]benzoic acid.

  • Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it under a vacuum.[1]

Step 2: Reduction to 2-[(2-Aminophenyl)thio]benzoic Acid

  • Suspend the dried 2-[(2-nitrophenyl)thio]benzoic acid in ethanol.

  • Prepare a solution of tin(II) chloride in concentrated hydrochloric acid and add it to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete, as monitored by TLC.

  • Cool the reaction mixture and adjust the pH with a sodium hydroxide solution to precipitate the tin salts and neutralize the acid.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 2-[(2-aminophenyl)thio]benzoic acid.

  • Further purification can be achieved by recrystallization.[2]

Intramolecular Cyclization to Phenothiazine Core (General Procedure)

Principle: This general procedure describes the intramolecular cyclization of 2-[(2-aminophenyl)thio]benzoic acid to form the phenothiazine ring system. This reaction is often facilitated by a Smiles rearrangement under appropriate conditions.[1][3]

Materials:

  • 2-[(2-Aminophenyl)thio]benzoic acid

  • A suitable high-boiling solvent (e.g., diphenyl ether, N,N-dimethylformamide)

  • A catalyst (e.g., copper powder, potassium carbonate), if required by the specific reaction mechanism.

Procedure:

  • Dissolve or suspend 2-[(2-aminophenyl)thio]benzoic acid in a high-boiling solvent in a reaction vessel equipped with a reflux condenser.

  • Add a catalyst if the chosen method requires one.

  • Heat the reaction mixture to reflux for a specified period. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture.

  • The product, a phenothiazine carboxylic acid derivative, can be isolated by filtration if it precipitates upon cooling, or by extraction and subsequent purification by chromatography or recrystallization.

Note: The specific conditions (solvent, temperature, catalyst, and reaction time) for this cyclization can vary and need to be optimized for the desired phenothiazine derivative.

Mandatory Visualizations

Chemical Synthesis and Workflow

G cluster_0 Step 1: Synthesis of Nitro Intermediate cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization 2_2_dithiosalicylic_acid 2,2'-Dithiosalicylic Acid nucleophilic_substitution Nucleophilic Aromatic Substitution (Ullmann Condensation Type) 2_2_dithiosalicylic_acid->nucleophilic_substitution 1_chloro_2_nitrobenzene 1-Chloro-2-nitrobenzene 1_chloro_2_nitrobenzene->nucleophilic_substitution nitro_intermediate 2-[(2-Nitrophenyl)thio]benzoic Acid nucleophilic_substitution->nitro_intermediate reduction Reduction nitro_intermediate->reduction precursor 2-[(2-Aminophenyl)thio]benzoic Acid reduction->precursor cyclization Intramolecular Cyclization (Smiles Rearrangement) precursor->cyclization phenothiazine_core Phenothiazine Derivative (e.g., 10H-Phenothiazine-1-carboxylic acid) cyclization->phenothiazine_core

Caption: Synthetic workflow for phenothiazines from 2,2'-dithiosalicylic acid.

Signaling Pathway Modulation by Phenothiazines

Phenothiazine derivatives exert their therapeutic effects, particularly their anticancer activities, by modulating various intracellular signaling pathways.

G cluster_0 Phenothiazine Action on Cancer Cells cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway Phenothiazines Phenothiazines PI3K PI3K Phenothiazines->PI3K Inhibition Akt Akt Phenothiazines->Akt Inhibition Ras Ras Phenothiazines->Ras Disruption PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression_Survival Gene Expression & Cell Survival ERK->Gene_Expression_Survival

Caption: Phenothiazines inhibit key cancer signaling pathways.

Dopamine D2 Receptor Signaling and Phenothiazine Antagonism

The primary mechanism of action for the antipsychotic effects of many phenothiazine derivatives is the blockade of dopamine D2 receptors.

G cluster_d2r Dopamine D2 Receptor Signaling Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inactivates Cellular_Response Cellular Response PKA->Cellular_Response Modulates Phenothiazine Phenothiazine Phenothiazine->D2_Receptor Antagonizes

Caption: Phenothiazines block dopamine D2 receptor signaling.

Conclusion

2-[(2-Aminophenyl)thio]benzoic acid is a fundamentally important precursor in the synthesis of a variety of phenothiazine derivatives. Its well-established two-step synthesis provides a reliable route to this key intermediate. The subsequent intramolecular cyclization opens the door to the vast chemical space of phenothiazines, which have demonstrated significant therapeutic potential, particularly as antipsychotics and, more recently, as anticancer agents. The ability of phenothiazine derivatives to modulate critical cellular signaling pathways underscores their importance in ongoing drug discovery and development efforts. Further research into optimizing the cyclization conditions of 2-[(2-aminophenyl)thio]benzoic acid and exploring the biological activities of novel phenothiazine derivatives holds considerable promise for the development of new and more effective therapeutic agents.

References

Biological activity of 2-[(2-Aminophenyl)thio]benzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the biological activities of 2-[(2-Aminophenyl)thio]benzoic acid derivatives.

Introduction

2-[(2-Aminophenyl)thio]benzoic acid is a key organic compound characterized by a molecular formula of C₁₃H₁₁NO₂S.[1][2] Its structure features two aromatic rings linked by a thioether bridge, with an amine group on one ring and a carboxylic acid group on the other.[1] This unique architecture, possessing multiple reactive sites (amino, carboxylic acid, and thioether groups), establishes it as a versatile scaffold and a crucial intermediate in the synthesis of various heterocyclic systems, most notably phenothiazines.[1][3] While the parent compound is primarily valued as a synthetic precursor, its derivatives have been the subject of extensive research, revealing a broad spectrum of significant biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory effects, making this class of compounds highly promising for therapeutic applications.[3][4] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives.

Synthesis of the Core Scaffold

The synthesis of the 2-[(2-Aminophenyl)thio]benzoic acid core is a well-established, two-step process. It begins with a nucleophilic aromatic substitution reaction, followed by the reduction of a nitro group to a primary amine.[1][3]

Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic acid The process involves the reaction of 2,2'-dithiosalicylic acid with 1-chloro-2-nitrobenzene. This reaction is conducted in a basic aqueous solution, where the base facilitates the cleavage of the disulfide bond in 2,2'-dithiosalicylic acid to form a thiolate nucleophile. This nucleophile then displaces the chloride ion from the activated aromatic ring of 1-chloro-2-nitrobenzene.[1][3]

Step 2: Reduction to 2-((2-Aminophenyl)thio)benzoic acid The intermediate, 2-((2-Nitrophenyl)thio)benzoic acid, is then reduced. A common method employs iron powder in an acidic medium to selectively reduce the nitro group to a primary amine, yielding the final scaffold.[1]

G start_end start_end process process intermediate intermediate A 2,2'-Dithiosalicylic Acid + 1-Chloro-2-nitrobenzene B Nucleophilic Aromatic Substitution (e.g., Ullmann Condensation type in basic solution) A->B C Intermediate: 2-((2-Nitrophenyl)thio)benzoic acid B->C D Reduction (e.g., Iron powder in acidic medium) C->D E Final Product: 2-((2-Aminophenyl)thio)benzoic acid D->E

Caption: General workflow for the synthesis of the core scaffold.

Biological Activities and Mechanisms of Action

Derivatives of 2-[(2-Aminophenyl)thio]benzoic acid have demonstrated a wide array of pharmacological effects. The following sections detail their primary biological activities.

Anticancer Activity

Phenothiazine derivatives, which are synthesized from the 2-[(2-Aminophenyl)thio]benzoic acid scaffold, have shown significant anticancer properties.[3] Their mechanism of action is often multifaceted, involving the induction of apoptosis and the inhibition of crucial cellular processes in cancer cells.[3] Some cinnamoyl anthranilate derivatives have also been investigated as antiproliferative agents that act by disrupting tubulin polymerization.[4]

G cluster_cell Cancer Cell compound compound pathway pathway outcome outcome A Derivative Compound B Inhibition of Key Cellular Processes A->B C Induction of Apoptotic Pathways A->C D Cell Cycle Arrest A->D E Inhibition of Tubulin Polymerization A->E F Apoptosis (Programmed Cell Death) B->F C->F D->F E->D

Caption: Simplified signaling pathways for anticancer activity.

Table 1: Anticancer Activity of Selected Derivatives

Derivative Class Compound ID Cancer Cell Line IC₅₀ (µM) Reference
Phenothiazine-based chalcones 4b HepG-2 (Hepatocellular carcinoma) 7.14 [1]
Phenothiazine-based chalcones 4k HepG-2 (Hepatocellular carcinoma) 7.61 [1]
Phenothiazine-based chalcones 4k MCF-7 (Breast cancer) 12.0 [1]
Phenothiazine-based chalcones 4b MCF-7 (Breast cancer) 13.8 [1]
Trifluoperazine - PC-3 (Prostatic cancer) 6.67 [3]
2-Aminobenzothiazole 13 HCT116 (Colon) 6.43 [5]
2-Aminobenzothiazole 13 A549 (Lung) 9.62 [5]
2-Aminobenzothiazole 13 A375 (Melanoma) 8.07 [5]

| 2-Aminobenzothiazole-TZD | 20 | HepG2, HCT-116, MCF-7 | 9.99, 7.44, 8.27 |[5] |

Antimicrobial Activity

Derivatives have also been explored for their potential against various microbial pathogens.[3] Studies have evaluated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[6] For instance, certain 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives have been assessed for antibacterial activity.[1][3] Similarly, Schiff bases and esters of p-aminobenzoic acid have been synthesized and evaluated, with some compounds showing promising results.[6] Green-synthesized 2-aminobenzoic acid derivatives have shown potential as antifungal agents against Candida albicans, including biofilm inhibition.[7]

Table 2: Antimicrobial Activity of Selected Derivatives

Derivative Class Compound ID Microorganism MIC (µM/ml) Reference
PABA Schiff Base 2 S. aureus 1.82 [6]
PABA Schiff Base 11 B. subtilis 2.11 [6]
2-Aminobenzoic acid 1 & 2 C. albicans (planktonic) 70 µg/mL [7]
2-(Phenylthio) benzoylarylhydrazone 4g M. tuberculosis H₃₇Rv IC₉₀: 2.96 µg/mL [8]
2-(Phenylthio) benzoylarylhydrazone 4f M. tuberculosis H₃₇Rv IC₉₀: 7.57 µg/mL [8]

| 2-amino-N-phenylbenzamides | 5-chloro derivative | M. tuberculosis | - |[9] |

Anti-inflammatory Activity

The structural similarity of the core scaffold to known anti-inflammatory agents has prompted investigations into this therapeutic area.[1] Related 2-substituted-3-phenylpropionic acid derivatives have been proposed for treating inflammatory bowel diseases.[1] Studies on 2-aminobenzothiazole derivatives have shown significant anti-inflammatory effects in carrageenan-induced paw edema models in rats.[10] The mechanism for some derivatives involves the activation of the NRF2/HO-1 pathway, which modulates inflammation and leads to a reduction in nitric oxide (NO) production.[11]

Table 3: Anti-inflammatory Activity of Selected Derivatives

Derivative Class Assay Model Dose % Inhibition of Edema Reference
2-Aminobenzothiazole Carrageenan-induced paw edema 100mg/kg Significant (P < 0.05–0.001) [10]
Tetrahydrobenzo[b]thiophene (THBT) LPS-induced NO production in RAW 264.7 cells 50 µM 87.07% (Compound 3a) [11]

| Tetrahydrobenzo[b]thiophene (THBT) | LPS-induced NO production in RAW 264.7 cells | 50 µM | 80.39% (Compound 3b) |[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key assays used to evaluate the biological activities of these derivatives.

Anticancer: MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic properties of compounds on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., BxPC-3, HT-29) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with the test compounds at a range of concentrations (e.g., 5–400 µM) for a specified duration (e.g., 24 or 72 hours).[12]

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

G step step input input output output A Seed Cancer Cells in 96-well plate B Add Derivative Compounds (Varying Concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate (allow formazan formation) D->E F Add Solubilizing Agent (DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial: Tube Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Dilutions of the test compounds and a standard antibiotic are prepared in a suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[6]

  • Inoculation: Each tube is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).

  • Incubation: The tubes are incubated under appropriate conditions (temperature and time) to allow microbial growth.

  • Observation: Following incubation, the tubes are visually inspected for turbidity. The absence of turbidity indicates inhibition of microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Rats are divided into control, standard (e.g., Diclofenac sodium), and test groups.

  • Compound Administration: The test compounds are administered to the animals, typically intraperitoneally (i.p.) or orally, at specific doses (e.g., 100 mg/kg).[10]

  • Induction of Edema: After a set period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time intervals (e.g., 30, 60, 90, 120, 150, and 180 minutes) after the carrageenan injection using a plethysmometer.[10]

  • Analysis: The percentage of inhibition of edema is calculated for the treated groups by comparing their paw volume increase to that of the control group.

Conclusion

The 2-[(2-aminophenyl)thio]benzoic acid scaffold is a highly valuable precursor in medicinal chemistry, giving rise to derivatives with a remarkable range of biological activities.[1][3] Phenothiazines and other related heterocyclic systems have demonstrated potent anticancer effects, while other derivatives have shown significant promise as antimicrobial and anti-inflammatory agents. The multifaceted mechanisms of action, including apoptosis induction, tubulin polymerization inhibition, and modulation of inflammatory pathways, underscore the therapeutic potential of this chemical class. Further research focusing on structure-activity relationship (SAR) studies and the optimization of lead compounds holds the promise for the development of novel and effective therapeutic agents to combat a variety of diseases.

References

An In-depth Technical Guide to the Solubility of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(2-Aminophenyl)thio]benzoic acid and its salts are key intermediates in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications.[1][2] The hydrochloride salt, 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride, is of particular interest in pharmaceutical development due to its potential for improved stability and handling properties.[3][4] Understanding the solubility of this active pharmaceutical ingredient (API) in various organic solvents is a critical factor for formulation development, process chemistry, and drug delivery system design.[5][6]

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound in organic solvents. Due to the lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and workflows to enable researchers to generate this crucial data in their own laboratories.

Physicochemical Properties

A summary of the key physicochemical properties of 2-[(2-Aminophenyl)thio]benzoic acid and its hydrochloride salt is presented below.

PropertyValue
Chemical Name This compound
Synonyms 2-((2-Aminophenyl)thio)benzoic acid hydrochloride, 2-[(2-aminophenyl)sulfanyl]benzoic acid hydrochloride
CAS Number 114724-41-3[3][4]
Molecular Formula C₁₃H₁₂ClNO₂S[3]
Molecular Weight 281.76 g/mol [3]
Appearance Likely a crystalline powder

Experimental Protocol for Solubility Determination

The determination of thermodynamic or equilibrium solubility is crucial for understanding the behavior of an API in different solvent systems. The shake-flask method is a widely recognized and reliable technique for measuring the solubility of poorly soluble compounds.[5][7]

Objective

To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25°C and/or 37°C).

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or mechanical agitator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • pH meter (for buffered solutions, if applicable)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[8]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

    • Separate the saturated solution from the excess solid. This can be achieved by either centrifugation or filtration through a syringe filter.[7] Care must be taken to avoid any undissolved solid from contaminating the collected supernatant or filtrate.

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume of the clear saturated solution with a suitable solvent (mobile phase or a solvent in which the compound is freely soluble) to a concentration within the calibration range of the analytical method.

  • Quantitative Analysis:

    • Determine the concentration of this compound in the diluted samples using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the original organic solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized table.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Ethanol25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Isopropanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
Ethanol37Experimental ValueCalculated Value
Methanol37Experimental ValueCalculated Value
Isopropanol37Experimental ValueCalculated Value
Acetone37Experimental ValueCalculated Value
Ethyl Acetate37Experimental ValueCalculated Value
DMSO37Experimental ValueCalculated Value

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis cluster_4 Result A Add excess API to solvent B Agitate at constant temperature A->B C Monitor concentration over time B->C Equilibrium check D Centrifuge or Filter C->D E Dilute supernatant D->E F Analyze by HPLC E->F G Calculate Solubility F->G

Caption: Workflow for determining the solubility of this compound.

References

CAS number and molecular formula for 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride, a key intermediate in the synthesis of various heterocyclic compounds, particularly phenothiazines, which are of significant interest in medicinal and materials chemistry. This document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical Identity and Properties

This compound is the hydrochloride salt of 2-[(2-Aminophenyl)thio]benzoic acid. The addition of hydrochloric acid protonates the amino group, increasing the compound's solubility in aqueous solutions.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 114724-41-3[1]
Molecular Formula C₁₃H₁₂ClNO₂S[2]
Molecular Weight 281.76 g/mol [2]
IUPAC Name 2-[(2-aminophenyl)thio]benzoic acid;hydrochloride
Appearance Yellow to orange crystalline powder (for the parent compound)[3]
Melting Point 150-152 °C (for the parent compound, 2-((2-Aminophenyl)thio)benzoic acid)[3]
Solubility (Parent Compound) Soluble in anhydrous ethanol and dimethyl sulfoxide; slightly soluble in chloroform, ether, and petroleum ether; almost insoluble in water.[3] The hydrochloride salt is expected to have higher aqueous solubility.

Note: Experimental data for the hydrochloride salt is limited. Data for the parent compound, 2-((2-Aminophenyl)thio)benzoic acid (CAS 54920-98-8), is provided as a reference.

Synthesis

The synthesis of 2-[(2-Aminophenyl)thio]benzoic acid typically involves a two-step process: a nucleophilic aromatic substitution followed by the reduction of a nitro group. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis of 2-((2-Aminophenyl)thio)benzoic Acid

This protocol outlines the synthesis of the parent compound, which can then be converted to the hydrochloride salt.

Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid

This step involves the reaction of a thiol with an activated aromatic ring.

  • Reactants: 2-mercaptobenzoic acid and 1-chloro-2-nitrobenzene.

  • Procedure:

    • Dissolve 2-mercaptobenzoic acid in a suitable basic solution (e.g., aqueous sodium hydroxide) to form the thiolate.

    • Add 1-chloro-2-nitrobenzene to the reaction mixture.

    • Heat the mixture to facilitate the nucleophilic aromatic substitution, where the thiolate displaces the chloride on the nitro-activated ring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, acidify the mixture to precipitate the product, 2-((2-nitrophenyl)thio)benzoic acid.

    • Filter, wash, and dry the product.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is reduced to a primary amine.

  • Reactants: 2-((2-Nitrophenyl)thio)benzoic acid, a reducing agent (e.g., iron powder or tin(II) chloride), and an acidic medium.

  • Procedure using Iron Powder:

    • Suspend 2-((2-nitrophenyl)thio)benzoic acid in a mixture of water and ethanol.

    • Add iron powder and a small amount of acid (e.g., hydrochloric acid or ammonium chloride) to initiate the reduction.

    • Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic.

    • Monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, filter the hot solution to remove iron and its oxides.

    • Cool the filtrate to allow the product, 2-((2-aminophenyl)thio)benzoic acid, to precipitate. Adjusting the pH to its isoelectric point can aid precipitation.

    • Collect the product by filtration, wash with cold water, and dry under vacuum.[3]

Step 3: Formation of the Hydrochloride Salt

  • Procedure: Dissolve the synthesized 2-((2-aminophenyl)thio)benzoic acid in a suitable organic solvent and treat with a solution of hydrochloric acid (e.g., in ethanol or ether). The hydrochloride salt will precipitate and can be collected by filtration and dried.

Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 2-mercaptobenzoic acid 2-mercaptobenzoic acid Thiolate formation Thiolate formation 2-mercaptobenzoic acid->Thiolate formation NaOH Reaction Reaction Thiolate formation->Reaction 1-chloro-2-nitrobenzene 1-chloro-2-nitrobenzene 1-chloro-2-nitrobenzene->Reaction 2-((2-Nitrophenyl)thio)benzoic acid 2-((2-Nitrophenyl)thio)benzoic acid Reaction->2-((2-Nitrophenyl)thio)benzoic acid Heat Reduction Reduction 2-((2-Nitrophenyl)thio)benzoic acid->Reduction Fe, HCl/H2O, EtOH 2-((2-Aminophenyl)thio)benzoic acid 2-((2-Aminophenyl)thio)benzoic acid Reduction->2-((2-Aminophenyl)thio)benzoic acid Salt Formation Salt Formation 2-((2-Aminophenyl)thio)benzoic acid->Salt Formation HCl This compound This compound Salt Formation->this compound

Synthetic workflow for this compound.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for 2-((2-Aminophenyl)thio)benzoic Acid

TechniquePredicted Features
¹H NMR - Aromatic Protons: Complex multiplets in the range of 6.5-8.5 ppm. - Amine Protons (-NH₂): A broad singlet between 4.5 and 5.5 ppm, the chemical shift of which is highly dependent on the solvent and concentration. - Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region (10.5-12.0 ppm).[4]
¹³C NMR - Carbonyl Carbon: Signal around 168-172 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (approximately 110-150 ppm).
FT-IR - N-H Stretching: Characteristic bands for the primary amine. - O-H Stretching: Broad band for the carboxylic acid, often overlapping with C-H stretches. - C=O Stretching: Strong absorption for the carbonyl group. - C-S-C Stretching: Vibrations corresponding to the thioether linkage.[3]
Mass Spec. - Molecular Ion Peak: Expected at m/z corresponding to the molecular weight of the compound.

For the hydrochloride salt, the amine protons in the ¹H NMR spectrum are expected to be shifted further downfield due to protonation.

Analytical Workflow

G Sample Sample NMR Spectroscopy NMR Spectroscopy Sample->NMR Spectroscopy Structure Elucidation FT-IR Spectroscopy FT-IR Spectroscopy Sample->FT-IR Spectroscopy Functional Group ID Mass Spectrometry Mass Spectrometry Sample->Mass Spectrometry Molecular Weight Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation FT-IR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation

General analytical workflow for compound characterization.

Applications in Drug Discovery and Development

The primary significance of this compound lies in its role as a versatile precursor for the synthesis of phenothiazines and other bioactive heterocyclic compounds.

Synthesis of Phenothiazines

Phenothiazines are a class of compounds with a wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. The synthesis of the phenothiazine core often involves the intramolecular cyclization of 2-[(2-Aminophenyl)thio]benzoic acid or its derivatives. This cyclization is typically achieved through dehydration reactions under acidic conditions.

Development of Novel Therapeutics

Derivatives of 2-[(2-Aminophenyl)thio]benzoic acid have been investigated for various therapeutic applications:

  • Anticancer Agents: Phenothiazine derivatives have shown potential as anticancer agents through mechanisms such as the induction of apoptosis and the inhibition of key cellular processes in cancer cells.

  • Antimicrobial Agents: Certain derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.

  • HDAC Inhibitors: The phenothiazine scaffold has been identified as a favorable cap group for potent and selective histone deacetylase (HDAC) inhibitors, which are being explored for the treatment of cancers and neurological disorders.[5]

Logical Relationship in Drug Development

G Precursor 2-[(2-Aminophenyl)thio]benzoic acid HCl Synthesis Cyclization & Derivatization Precursor->Synthesis Lead_Compounds Phenothiazine Derivatives & Other Heterocycles Synthesis->Lead_Compounds Screening Biological Screening Lead_Compounds->Screening Therapeutic_Targets Cancer, Infections, Neurological Disorders Screening->Therapeutic_Targets Identifies Activity

Role of the title compound in the drug discovery pipeline.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its primary importance in the fields of medicinal chemistry and drug development is as a key building block for the synthesis of phenothiazines and other heterocyclic systems that exhibit a broad spectrum of biological activities. While further research into the direct biological activities of the parent compound and its hydrochloride salt is warranted, its role as a precursor in the development of novel therapeutic agents is well-established. This guide provides researchers and drug development professionals with the fundamental technical information necessary for the effective utilization of this compound in their synthetic and discovery endeavors.

References

An In-depth Technical Guide to the Synthesis of 2-[(2-Aminophenyl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-[(2-Aminophenyl)thio]benzoic acid, a key intermediate in the preparation of various heterocyclic compounds, including phenothiazines which are of significant interest in medicinal chemistry.[1][2] This document details the core synthetic methodologies, experimental protocols, and quantitative data associated with its preparation.

Historical Context and Discovery

The synthesis of 2-[(2-Aminophenyl)thio]benzoic acid is historically rooted in the development of diaryl thioethers. The core chemical transformation, the Ullmann condensation, reported by Fritz Ullmann in the early 20th century, laid the foundational chemistry for the formation of the carbon-sulfur bond central to this molecule's structure.[3][4] This copper-catalyzed reaction enabled the coupling of aryl halides with thiols, a critical step in accessing the 2-[(2-nitrophenyl)thio]benzoic acid intermediate. Subsequent advancements in reduction methodologies allowed for the efficient conversion of the nitro group to the amine, yielding the final product.

Core Synthetic Pathway

The most prevalent and historically significant route for the synthesis of 2-[(2-Aminophenyl)thio]benzoic acid is a two-step process.[1][2] The first step involves an Ullmann-type condensation to form the diaryl thioether linkage, followed by the reduction of a nitro group to the corresponding primary amine.

Step 1: Synthesis of 2-[(2-Nitrophenyl)thio]benzoic Acid via Ullmann Condensation

This initial step focuses on the formation of the thioether bond. The reaction typically involves the coupling of a thiosalicylic acid derivative with an activated aryl halide, 2-chloronitrobenzene, in the presence of a copper catalyst.[3] An alternative and commonly cited starting material is 2,2'-dithiosalicylic acid, which is cleaved in situ under basic conditions to generate the necessary thiolate nucleophile.[1][2] The electron-withdrawing nitro group on the 2-chloronitrobenzene activates the halide for nucleophilic aromatic substitution.

Step 2: Reduction of 2-[(2-Nitrophenyl)thio]benzoic Acid

The second step involves the reduction of the nitro group in the intermediate compound to form the final 2-[(2-Aminophenyl)thio]benzoic acid. Several reducing agents can be employed for this transformation, with common methods including the use of tin(II) chloride in hydrochloric acid, iron powder in an acidic medium, or catalytic hydrogenation.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for the two-step synthesis of 2-[(2-Aminophenyl)thio]benzoic acid, based on established protocols.

StepReactantsCatalyst/ReagentSolventReaction TimeTemperatureYield
1. Ullmann Condensation Thiosalicylic acid, 2-ChloronitrobenzeneCopper powderDimethylformamide (DMF)4-6 hours160-180°CNot specified
2. Reduction (Method A) 2-[(2-Nitrophenyl)thio]benzoic acidTin(II) chloride, Hydrochloric acidEthanolNot specifiedRoom Temperature or gentle heatingNot specified
2. Reduction (Method B) 2-[(2-Nitrophenyl)thio]benzoic acidIron powder, Hydrochloric acid/Ammonium chlorideWater, EthanolNot specifiedRefluxNot specified
2. Reduction (Method C) 2-[(2-Nitrophenyl)thio]benzoic acidRaney-Nickel, Hydrogen gasWater or Ethanol3 hours110°CNot specified

Note: Specific yield percentages are often variable and dependent on the precise reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-[(2-Nitrophenyl)thio]benzoic Acid

This protocol is a representative method for the Ullmann condensation.

Materials:

  • Thiosalicylic acid

  • 2-Chloronitrobenzene

  • Anhydrous potassium carbonate

  • Copper powder

  • Dimethylformamide (DMF)

  • Concentrated hydrochloric acid

  • Water

  • Aqueous ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine thiosalicylic acid (1 equivalent), 2-chloronitrobenzene (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) in DMF.

  • Add copper powder (0.1 equivalents) to the stirred mixture.[3]

  • Heat the reaction mixture to 160-180°C and maintain this temperature with vigorous stirring for 4-6 hours.[3] Monitor the reaction progress using thin-layer chromatography.

  • After completion, cool the mixture and pour it into water.

  • Filter the aqueous solution to remove the copper catalyst and any insoluble byproducts.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the crude 2-[(2-nitrophenyl)thio]benzoic acid.

  • Collect the precipitate by filtration, wash it with cold water, and dry.

  • Purify the crude product by recrystallization from aqueous ethanol.[3]

Protocol 2: Synthesis of 2-[(2-Aminophenyl)thio]benzoic Acid via Reduction

This section details three common methods for the reduction of the nitro intermediate.

Method A: Reduction with Tin(II) Chloride

Materials:

  • 2-[(2-Nitrophenyl)thio]benzoic acid

  • Tin(II) chloride

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium hydroxide solution

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Suspend 2-[(2-nitrophenyl)thio]benzoic acid in ethanol.

  • Add a solution of Tin(II) chloride in concentrated hydrochloric acid to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete, as monitored by TLC.

  • Cool the mixture and adjust the pH with a sodium hydroxide solution to precipitate tin salts and neutralize the acid.

  • Extract the product with an organic solvent.

  • Dry the organic layer and evaporate the solvent to yield 2-[(2-Aminophenyl)thio]benzoic acid.[1]

Method B: Reduction with Iron Powder

Materials:

  • 2-[(2-Nitrophenyl)thio]benzoic acid

  • Iron powder

  • Hydrochloric acid or Ammonium chloride

  • Water

  • Ethanol

Procedure:

  • Suspend the 2-[(2-nitrophenyl)thio]benzoic acid intermediate in a mixture of water and ethanol.

  • Add iron powder and a small amount of acid (e.g., HCl or ammonium chloride) to initiate the reduction.[2]

  • Heat the mixture to reflux with vigorous stirring.

  • Once the reaction is complete (monitored by the disappearance of the starting material), filter the hot solution to remove iron and iron oxides.

  • Cool the filtrate. The product may precipitate upon cooling or after adjusting the pH.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.[2]

Method C: Catalytic Hydrogenation

Materials:

  • 2-[(2-Nitrophenyl)thio]benzoic acid

  • Raney-Nickel

  • Water or Ethanol

  • Hydrogen gas

  • Hydrochloric acid aqueous solution

Procedure:

  • Place the 2-[(2-nitrophenyl)thio]benzoic acid intermediate and Raney-Nickel in a hydrogenation vessel with a suitable solvent (e.g., water or ethanol).

  • Pressurize the vessel with hydrogen gas to approximately 450 psi and heat the reaction mixture to 110°C for 3 hours.[5]

  • Monitor the reaction by the cessation of hydrogen uptake.

  • Once complete, cool the mixture and carefully filter off the catalyst.

  • Neutralize the filtrate with a hydrochloric acid aqueous solution to precipitate the product.

  • Collect the product by filtration and dry under reduced pressure.[5]

Visualizing the Synthesis

The following diagrams illustrate the logical workflow and chemical transformations involved in the synthesis of 2-[(2-Aminophenyl)thio]benzoic acid.

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Reduction Thiosalicylic_Acid Thiosalicylic Acid Reaction1 Ullmann Condensation Thiosalicylic_Acid->Reaction1 2_Chloronitrobenzene 2-Chloronitrobenzene 2_Chloronitrobenzene->Reaction1 Intermediate 2-[(2-Nitrophenyl)thio]benzoic Acid Reaction1->Intermediate Reduction Reduction Intermediate->Reduction Final_Product 2-[(2-Aminophenyl)thio]benzoic Acid Reduction->Final_Product

Caption: Logical workflow for the two-step synthesis of 2-[(2-Aminophenyl)thio]benzoic acid.

Chemical_Pathway cluster_reactants1 Reactants (Step 1) cluster_reaction1 Ullmann Condensation cluster_intermediate Intermediate cluster_reaction2 Reduction cluster_product Final Product R1 Thiosalicylic Acid Cu_Catalyst Cu Catalyst High Temperature R1->Cu_Catalyst R2 2-Chloronitrobenzene R2->Cu_Catalyst I1 2-[(2-Nitrophenyl)thio]benzoic Acid Cu_Catalyst->I1 Reducing_Agent Reducing Agent (e.g., SnCl2/HCl, Fe/H+, H2/Raney-Ni) I1->Reducing_Agent P1 2-[(2-Aminophenyl)thio]benzoic Acid Reducing_Agent->P1

References

Potential Therapeutic Applications of 2-[(2-Aminophenyl)thio]benzoic Acid Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-[(2-Aminophenyl)thio]benzoic acid, particularly the phenothiazine class of compounds, have garnered significant attention for their diverse pharmacological activities. Initially recognized for their neuroleptic properties, these analogs are now being extensively investigated for their potential as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the therapeutic applications of these compounds, focusing on their synthesis, mechanisms of action, and structure-activity relationships. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

2-[(2-Aminophenyl)thio]benzoic acid serves as a crucial scaffold in the synthesis of various heterocyclic compounds, most notably phenothiazines. The unique structural features of this core molecule, including the diaryl sulfide linkage and the presence of amino and carboxylic acid functional groups, provide a versatile platform for chemical modifications to develop novel therapeutic agents. The primary focus of this guide is on the anticancer and antimicrobial potential of analogs derived from this core structure.

Phenothiazine derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, modulation of key signaling pathways, and inhibition of angiogenesis.[1][2][3] In the realm of infectious diseases, these compounds exhibit broad-spectrum antimicrobial activity, with some analogs demonstrating efficacy against multidrug-resistant pathogens.[4] This document aims to be a comprehensive resource for researchers by summarizing key quantitative data, providing detailed experimental methodologies, and visualizing complex biological and experimental processes.

Synthesis of Phenothiazine Analogs from 2-[(2-Aminophenyl)thio]benzoic Acid

The foundational step in synthesizing phenothiazine derivatives is the intramolecular cyclization of 2-[(2-Aminophenyl)thio]benzoic acid. This reaction is typically acid-catalyzed and results in the formation of the tricyclic phenothiazine core. Subsequent modifications can be introduced at the nitrogen atom of the thiazine ring and on the aromatic rings to generate a diverse library of analogs.

General Synthetic Workflow

The synthesis generally proceeds in two main stages: the formation of the 2-[(2-Aminophenyl)thio]benzoic acid precursor, followed by its cyclization and subsequent derivatization.

Synthesis_Workflow A 2-Aminothiophenol + 2-Halobenzoic Acid B Ullmann Condensation A->B Reactants C 2-[(2-Aminophenyl)thio]benzoic Acid (Core Scaffold) B->C Formation D Intramolecular Cyclization (e.g., Polyphosphoric Acid) C->D Precursor E Phenothiazine Core D->E Yields F N-Alkylation / N-Acylation E->F Modification G Ring Functionalization (e.g., Halogenation, Nitration) E->G Modification H Diverse Phenothiazine Analogs F->H G->H

General synthetic workflow for phenothiazine analogs.

Therapeutic Applications: Anticancer Activity

Phenothiazine derivatives of 2-[(2-Aminophenyl)thio]benzoic acid have demonstrated significant potential as anticancer agents. Their cytotoxic effects have been observed in a variety of cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative phenothiazine analogs against various cancer cell lines.

Compound IDR1-SubstituentR2-SubstituentCancer Cell LineIC50 (µM)Reference
PTZ-01 HHHeLa>100[1]
PTZ-02 Cl(CH₂)₃N(CH₃)₂ (Chlorpromazine)HepG27.14[5]
PTZ-03 CF₃(CH₂)₃-piperazine (Trifluoperazine)MCF-713.8[5]
PTZ-04 HCH₂CH(CH₃)N(CH₃)₂ (Promethazine)A5494.66[6]
CWHM-974 FComplex piperazineVarious5-20[7]
Mechanism of Action: Key Signaling Pathways

Phenothiazines exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.[1][3] The PI3K/Akt/mTOR and MAPK/ERK pathways are prominent targets.

Anticancer_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Phenothiazines Phenothiazine Analogs Phenothiazines->Akt Inhibition Phenothiazines->ERK Inhibition Phenothiazines->Apoptosis Induction

Inhibition of PI3K/Akt and MAPK/ERK pathways by phenothiazines.

Therapeutic Applications: Antimicrobial Activity

Analogs of 2-[(2-Aminophenyl)thio]benzoic acid, particularly phenothiazines, have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents MIC values for selected phenothiazine derivatives.

Compound IDR-SubstituentMicroorganismMIC (µg/mL)Reference
PTZ-05 HStaphylococcus aureus12.5[8]
PTZ-06 Cl (Chlorpromazine)Escherichia coli>100[9]
PTZ-07 MorpholinomethylS. aureus3.125[8]
PTZ-08 PiperidinomethylS. aureus6.25[8]
AMP-01 Ampicillin (Control)S. aureus12.5-42.1[10]
CIP-01 Ciprofloxacin (Control)S. aureus2[8]

Experimental Protocols

Synthesis of Phenothiazine from 2-[(2-Aminophenyl)thio]benzoic Acid

Materials:

  • 2-[(2-Aminophenyl)thio]benzoic acid

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Ammonium hydroxide solution (concentrated)

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Place 2-[(2-Aminophenyl)thio]benzoic acid and an excess of polyphosphoric acid in a round-bottom flask equipped with a stirrer.

  • Heat the mixture with stirring at 120-140°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the mixture is alkaline (pH 8-9).

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product and purify by recrystallization from a suitable solvent like ethanol to obtain the pure phenothiazine.

In Vitro Cytotoxicity: MTT Assay

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate (e.g., 5x10³ cells/well) B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well and incubate for 2-4h D->E F Add solubilization solution to dissolve formazan crystals E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate cell viability and IC50 values G->H

Workflow for the MTT cytotoxicity assay.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) and incubate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Leave the plate at room temperature in the dark for 2 hours.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well microtiter plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Conclusion

Analogs of 2-[(2-Aminophenyl)thio]benzoic acid, particularly phenothiazines, represent a versatile and promising class of compounds with significant potential in the development of new anticancer and antimicrobial therapies. The structure-activity relationship data presented in this guide highlight key structural modifications that can enhance therapeutic efficacy. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate novel analogs. Further investigation into the specific molecular targets and the development of derivatives with improved selectivity and reduced toxicity are crucial next steps in translating the therapeutic potential of these compounds into clinical applications.

References

An In-depth Technical Guide to the Smiles Rearrangement in the Synthesis of Phenothiazine from 2-[(2-Aminophenyl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. A key synthetic strategy for accessing the phenothiazine core is the intramolecular cyclization of 2-[(2-Aminophenyl)thio]benzoic acid. This transformation can proceed through a classic acid-catalyzed cyclodehydration or, under basic conditions, via the elegant and powerful Smiles rearrangement. This technical guide provides a comprehensive overview of the synthesis of phenothiazines from 2-[(2-Aminophenyl)thio]benzoic acid, with a particular focus on the Smiles rearrangement pathway. It includes a detailed exploration of the reaction mechanism, a summary of relevant quantitative data, a representative experimental protocol, and visualizations of the key chemical transformations and workflows.

Introduction

The phenothiazine scaffold is a privileged structure in drug discovery, forming the basis of numerous clinically significant medications. The synthesis of this tricyclic heterocycle has been the subject of extensive research, with various methodologies developed to construct the core ring system. One of the notable approaches involves the intramolecular cyclization of 2-[(2-Aminophenyl)thio]benzoic acid. This precursor contains the necessary functionalities—an amino group and a carboxylic acid—strategically positioned to facilitate ring closure and form the 1,4-thiazine ring fused to two benzene rings.

This cyclization can be achieved under different conditions, leading to distinct mechanistic pathways. While acid catalysts like polyphosphoric acid (PPA) promote a direct electrophilic aromatic substitution, the use of a base initiates an intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement.[1] This guide will delve into the nuances of the Smiles rearrangement in this specific context, offering valuable insights for researchers engaged in the synthesis of novel phenothiazine-based compounds.

The Smiles Rearrangement: A Mechanistic Overview

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In the synthesis of phenothiazine from 2-[(2-Aminophenyl)thio]benzoic acid, the reaction is typically initiated by a base. The base deprotonates the carboxylic acid, forming a carboxylate anion. This is followed by the deprotonation of the amino group, generating a more potent nucleophile. The resulting amide anion then attacks the carbon atom of the second aromatic ring that is attached to the sulfur atom, in an ipso-substitution. This forms a spirocyclic intermediate. Subsequent rearrangement and elimination of water lead to the formation of the phenothiazine ring system.

Smiles_Rearrangement cluster_start Starting Material cluster_deprotonation Deprotonation cluster_attack Nucleophilic Attack cluster_rearrangement Rearrangement & Elimination cluster_product Product start 2-[(2-Aminophenyl)thio]benzoic acid deprotonated Carboxylate and Amide Anion Formation start->deprotonated Base spiro Spirocyclic Intermediate deprotonated->spiro Intramolecular Attack rearranged Rearranged Intermediate spiro->rearranged Ring Opening product Phenothiazine Derivative rearranged->product Dehydration

Caption: Smiles Rearrangement Mechanism.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of phenothiazine derivatives via intramolecular cyclization of substituted 2-aminodiphenyl sulfide precursors, which are closely analogous to the cyclization of 2-[(2-Aminophenyl)thio]benzoic acid. The data presented is representative and may vary depending on the specific substitution pattern of the starting material and the precise reaction conditions employed.

ParameterValue/RangeReference
Starting Material 2-[(2-Aminophenyl)thio]benzoic acidN/A
Catalyst/Reagent Polyphosphoric Acid (PPA) or Base (e.g., KOH)[1]
Solvent PPA (as solvent and catalyst) or high-boiling aprotic solvent for base-catalyzed reaction[1]
Temperature 120-180 °C (for PPA)[1]
Reaction Time 2 - 6 hours[1]
Yield 60-85% (typical for analogous reactions)[2]

Experimental Protocols

This section provides a detailed, representative experimental protocol for the synthesis of a phenothiazine derivative from 2-[(2-Aminophenyl)thio]benzoic acid via acid-catalyzed intramolecular cyclization. It is important to note that this protocol is a composite based on procedures for similar transformations and should be adapted and optimized for specific substrates and scales.

Synthesis of 10H-Phenothiazine-4-carboxylic acid via Acid-Catalyzed Cyclization

Materials:

  • 2-[(2-Aminophenyl)thio]benzoic acid

  • Polyphosphoric acid (PPA)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 2-[(2-Aminophenyl)thio]benzoic acid (1.0 eq).

  • Add polyphosphoric acid (10-20 times the weight of the starting material).

  • Heat the mixture with stirring to 140-160 °C.

  • Maintain the temperature for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to below 100 °C.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous suspension with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired 10H-phenothiazine-4-carboxylic acid.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine 2-[(2-Aminophenyl)thio]benzoic acid and PPA heat Heat to 140-160 °C start->heat react Stir for 3-5 hours heat->react quench Pour onto ice react->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Recrystallize dry->purify product Pure 10H-Phenothiazine-4-carboxylic acid purify->product

Caption: Experimental Workflow for Synthesis.

Conclusion

The Smiles rearrangement offers a powerful and versatile method for the synthesis of the phenothiazine core from 2-[(2-Aminophenyl)thio]benzoic acid. This technical guide has provided a detailed overview of the mechanistic pathway, representative quantitative data, and a practical experimental protocol for this important transformation. Understanding the principles and procedures outlined herein will aid researchers, scientists, and drug development professionals in the design and execution of synthetic routes to novel and potentially therapeutic phenothiazine derivatives. Further optimization of reaction conditions for specific substrates remains a valuable endeavor for improving yields and simplifying purification processes.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 2-[(2-Aminophenyl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-[(2-Aminophenyl)thio]benzoic acid is a crucial intermediate in organic synthesis, particularly valued as a precursor for manufacturing phenothiazines and other heterocyclic compounds with significant applications in medicinal chemistry.[1][2] Its molecular structure, which includes amino, thioether, and carboxylic acid functional groups, makes it a versatile building block for designing and synthesizing complex molecules.[1] This document provides a detailed protocol for its synthesis via a well-established two-step process, beginning with a nucleophilic aromatic substitution followed by a reduction reaction.[1]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties for 2-[(2-Aminophenyl)thio]benzoic acid is presented below.

PropertyValue
Molecular Formula C₁₃H₁₁NO₂S[2][3]
Molecular Weight 245.30 g/mol [2][3]
Appearance Yellow to orange crystalline powder[1]
Melting Point 150-152 °C[1]
Solubility Soluble in anhydrous ethanol and dimethyl sulfoxide (DMSO); slightly soluble in chloroform, ether, and petroleum ether; almost insoluble in water.[1]

Experimental Workflow Diagram

The synthesis of 2-[(2-Aminophenyl)thio]benzoic acid is typically performed in a two-step sequence as illustrated below.

Synthesis_Workflow Figure 1: Synthetic Workflow for 2-[(2-Aminophenyl)thio]benzoic acid cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction Reactant1 2,2'-Dithiosalicylic acid + 1-Chloro-2-nitrobenzene Condition1 NaOH (aq), Heat Reactant1->Condition1 Intermediate 2-(2-Nitrophenylthio)benzoic acid Condition1->Intermediate Condition2 Fe Powder, HCl Methanol/DMF, 60°C Intermediate->Condition2 FinalProduct 2-[(2-Aminophenyl)thio]benzoic acid Condition2->FinalProduct

Caption: General synthetic workflow for 2-[(2-Aminophenyl)thio]benzoic acid.

Experimental Protocol

This protocol details the synthesis in two primary stages: the formation of the thioether linkage to create the intermediate, 2-(2-nitrophenylthio)benzoic acid, followed by the reduction of the nitro group to yield the final product.

Materials and Reagents
  • 2,2'-Dithiosalicylic acid

  • 1-Chloro-2-nitrobenzene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Iron (Fe) powder

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Step 1: Synthesis of 2-(2-Nitrophenylthio)benzoic Acid (Intermediate)

This step involves the cleavage of the disulfide bond in 2,2'-dithiosalicylic acid by a base, forming a thiolate anion which then acts as a nucleophile.[1] This nucleophile displaces the chloride from 1-chloro-2-nitrobenzene in a reaction analogous to an Ullmann condensation.[1][4]

Procedure:

  • In a suitable reaction vessel, dissolve 2,2'-dithiosalicylic acid and a stoichiometric amount of sodium hydroxide in water. The basic solution facilitates the cleavage of the disulfide bond to generate the thiolate nucleophile.[1][2]

  • Add 1-chloro-2-nitrobenzene to the reaction mixture. A copper catalyst may be added to facilitate the reaction, though it is not always required.[2]

  • Heat the mixture, typically to reflux, and stir for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly acidify the mixture with concentrated hydrochloric acid. This will cause the product, 2-(2-nitrophenylthio)benzoic acid, to precipitate out of the solution.[1]

  • Collect the precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Step 2: Reduction of 2-(2-Nitrophenylthio)benzoic Acid to 2-[(2-Aminophenyl)thio]benzoic acid

The nitro group of the intermediate is reduced to a primary amine using iron powder in an acidic medium.[2] Alternative reducing agents include tin(II) chloride in HCl or catalytic hydrogenation with Raney-Nickel.[1][5]

Procedure using Iron Powder:

  • Suspend the dried 2-(2-nitrophenylthio)benzoic acid from Step 1 in a mixture of methanol, DMF, and a small amount of concentrated HCl in a round-bottom flask equipped with a reflux condenser.[2]

  • With vigorous stirring, add powdered iron to the suspension in one portion (en bloc).[2]

  • Heat the reaction mixture to 60°C with continuous stirring for 1-2 hours.[2] The reaction is often exothermic, and its progress can be monitored by the disappearance of the yellow color of the starting material.[2]

  • Once the reaction is complete (as determined by TLC), cool the mixture and dilute it with water.[2]

  • Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

Purification

The final product, 2-[(2-aminophenyl)thio]benzoic acid, can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a yellow to orange crystalline powder.[1]

References

Application Notes and Protocols: Laboratory Preparation of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[(2-Aminophenyl)thio]benzoic acid is a pivotal intermediate in organic synthesis, serving as a fundamental building block for the creation of various heterocyclic compounds, most notably phenothiazines.[1] Its molecular structure, which incorporates amino, thioether, and carboxylic acid functional groups, provides significant versatility in medicinal chemistry and drug development.[1] Derivatives of this compound have been explored for a range of biological activities, including potential anticancer and antimicrobial effects.[1] The hydrochloride salt is often prepared to improve the compound's stability and handling characteristics.

This document provides a comprehensive overview of the well-established, two-step synthetic pathway for 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development.[1]

Synthesis Overview

The laboratory preparation of this compound is typically achieved through a two-step reaction sequence:

  • Nucleophilic Aromatic Substitution: The synthesis begins with the formation of a thioether linkage. This is accomplished by reacting a thiolate anion, generated from 2,2'-dithiosalicylic acid in a basic solution, with 1-chloro-2-nitrobenzene. The thiolate displaces the chloride ion to yield the intermediate, 2-(2-nitrophenylthio)benzoic acid.[1]

  • Nitro Group Reduction and Salt Formation: The nitro group of the intermediate is then reduced to a primary amine. Common methods for this reduction include the use of tin(II) chloride in hydrochloric acid or catalytic hydrogenation.[1][2] The resulting 2-[(2-Aminophenyl)thio]benzoic acid is subsequently treated with hydrochloric acid to precipitate the final hydrochloride salt.[2]

Physicochemical Data

A summary of the key physicochemical properties for the intermediate and final product is presented below.

Property2-(2-nitrophenylthio)benzoic acid (Intermediate)This compound (Final Product)
Molecular Formula C₁₃H₉NO₄SC₁₃H₁₂ClNO₂S[3]
Molecular Weight 291.28 g/mol 281.76 g/mol [3]
Appearance Yellow solid (typical)Off-white to light-colored solid
Melting Point Not specified217 °C (for the related 2-aminothiophenol hydrochloride)[4]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-nitrophenylthio)benzoic acid (Intermediate)

This protocol details the nucleophilic aromatic substitution reaction to form the thioether intermediate.

Materials:

  • 2,2'-Dithiosalicylic acid

  • 1-Chloro-2-nitrobenzene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Water (deionized)

  • Suitable reaction vessel with heating and stirring capabilities

Procedure:

  • In a reaction vessel, dissolve 2,2'-dithiosalicylic acid and a stoichiometric amount of sodium hydroxide in water. The basic conditions facilitate the cleavage of the disulfide bond to form the reactive thiolate anion.[1]

  • To this solution, add 1-chloro-2-nitrobenzene.[1]

  • Heat the reaction mixture, typically with stirring, to facilitate the nucleophilic substitution reaction. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the mixture to room temperature.

  • Acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the product precipitates out of the solution.[1]

  • Isolate the solid 2-(2-nitrophenylthio)benzoic acid by filtration.

  • Wash the precipitate with cold water to remove residual acid and inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of this compound (Final Product)

This section describes two common methods for the reduction of the nitro intermediate and subsequent hydrochloride salt formation.

Method A: Reduction using Tin(II) Chloride

Materials:

  • 2-(2-nitrophenylthio)benzoic acid

  • Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Suspend the 2-(2-nitrophenylthio)benzoic acid intermediate in ethanol in a round-bottom flask.[1]

  • Slowly add a solution of tin(II) chloride dissolved in concentrated hydrochloric acid to the suspension.[1]

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction's completion by TLC.[1]

  • After the reduction is complete, cool the mixture.

  • Carefully adjust the pH with a base, such as sodium hydroxide solution, to neutralize the acid and precipitate tin salts.[1]

  • Extract the desired product, 2-[(2-Aminophenyl)thio]benzoic acid, into an organic solvent like ethyl acetate.[1]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent to yield the free amine.

  • Dissolve the resulting free amine in a suitable solvent and add a solution of hydrochloric acid to precipitate the final this compound salt.

  • Filter, wash with a small amount of cold solvent, and dry the product.

Method B: Catalytic Hydrogenation

Materials:

  • 2-(2-nitrophenylthio)benzoic acid

  • Raney-nickel (Raney-Ni) catalyst[2]

  • Water

  • Hydrogen (H₂) gas

  • Hydrochloric acid (HCl) solution

  • High-pressure reactor (hydrogenator)

Procedure:

  • Place an aqueous solution of 2-(2-nitrophenylthio)benzoic acid and a catalytic amount of Raney-nickel into a high-pressure reactor.[2]

  • Seal the reactor and purge it with hydrogen gas.

  • Pressurize the reactor with hydrogen to approximately 450 psi and heat to around 110 °C.[2]

  • Maintain these conditions with stirring for approximately 3 hours or until hydrogen uptake ceases.[2]

  • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Remove the Raney-nickel catalyst by filtration.[2]

  • Neutralize the filtrate with a hydrochloric acid solution to precipitate the product.[2]

  • Filter the solid product, wash with water, and dry under reduced pressure to obtain this compound.[2]

Visualized Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Workflow start_material 2,2'-Dithiosalicylic Acid + 1-Chloro-2-nitrobenzene process1 Step 1: Nucleophilic Substitution (NaOH, H₂O, Heat) start_material->process1 intermediate 2-(2-Nitrophenylthio)benzoic Acid process2 Step 2: Nitro Reduction (e.g., H₂/Raney-Ni or SnCl₂/HCl) intermediate->process2 final_product 2-[(2-Aminophenyl)thio]benzoic Acid Hydrochloride process1->intermediate process3 Step 3: Salt Formation (HCl) process2->process3 process3->final_product

Caption: Synthetic workflow for this compound.

Logical_Relationship A Starting Materials B Thioether Formation (Intermediate Synthesis) A->B Reaction Step 1 C Nitro Group Reduction B->C Reaction Step 2 D Final Product (Hydrochloride Salt) C->D Acidification

Caption: Logical steps in the preparation of the target compound.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents Using 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine derivatives represent a versatile class of compounds that have demonstrated significant potential as anticancer agents. Their mechanism of action is multifaceted, often involving the modulation of critical cellular signaling pathways, induction of apoptosis, and inhibition of cell proliferation. A key starting material for the synthesis of these valuable compounds is 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride . This document provides detailed application notes and experimental protocols for the synthesis of phenothiazine-based anticancer agents from this precursor and for their subsequent biological evaluation.

Synthesis of Phenothiazine Core and N-Alkylation

The synthesis of anticancer phenothiazine derivatives from this compound involves a two-step process:

  • Cyclization to form the core 10H-phenothiazine structure.

  • N-alkylation to introduce various side chains that are crucial for anticancer activity.

Experimental Protocol: Synthesis of 10H-phenothiazine

This protocol outlines the cyclization of 2-[(2-Aminophenyl)thio]benzoic acid to form the 10H-phenothiazine core. The initial hydrochloride salt must be neutralized to the free amine before cyclization.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or other suitable base

  • High-boiling point solvent (e.g., diphenyl ether)

  • Iodine (catalyst)

  • Ethanol

  • Activated charcoal

Procedure:

  • Neutralization: Dissolve this compound in a suitable solvent and neutralize with an aqueous solution of sodium hydroxide to a pH of ~7-8 to obtain the free amine, 2-((2-aminophenyl)thio)benzoic acid. Extract the free amine with an organic solvent and dry the organic layer.

  • Cyclization: In a round-bottom flask equipped with a reflux condenser, dissolve the dried 2-((2-aminophenyl)thio)benzoic acid in a high-boiling point solvent such as diphenyl ether.

  • Add a catalytic amount of iodine.

  • Heat the reaction mixture to reflux (typically 180-200°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol to precipitate the crude 10H-phenothiazine.

  • Filter the precipitate and wash with cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol, using activated charcoal to decolorize if necessary, to yield pure 10H-phenothiazine.

Experimental Protocol: N-Alkylation of 10H-phenothiazine (Synthesis of Promazine as an example)

This protocol describes the synthesis of Promazine, a phenothiazine derivative with known anticancer properties, by N-alkylating the 10H-phenothiazine core.

Materials:

  • 10H-phenothiazine

  • Sodium hydride (NaH) or sodamide (NaNH₂)

  • Dry toluene or xylene

  • 3-(Dimethylamino)propyl chloride hydrochloride

  • Sodium hydroxide (for neutralization of the alkylating agent)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in dry toluene.

  • Add a solution of 10H-phenothiazine in dry toluene dropwise to the suspension at room temperature.

  • Heat the mixture to reflux for 2-3 hours to ensure the formation of the sodium salt of phenothiazine.

  • In a separate flask, neutralize 3-(dimethylamino)propyl chloride hydrochloride with an aqueous solution of sodium hydroxide and extract the free base with a suitable organic solvent. Dry the organic extract.

  • Cool the phenothiazine salt solution to room temperature and add the dried solution of 3-(dimethylamino)propyl chloride dropwise.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully quench the excess sodium hydride with ethanol or isopropanol, followed by water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude Promazine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation. The final product can be converted to its hydrochloride salt for better stability and solubility.

In Vitro Anticancer Activity Evaluation

Data Presentation: Anticancer Activity of Phenothiazine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various phenothiazine derivatives against different human cancer cell lines, demonstrating their potential as anticancer agents.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
CWHM-974 Fluphenazine analogA375 (Melanoma)~5[1]
MDA-MB-231 (Breast)~7[1]
Fluphenazine PiperazinylphenothiazineA375 (Melanoma)~15[1]
MDA-MB-231 (Breast)~20[1]
PPMA PEGylated phenothiazineCT-26 (Colon)0.04[2]
HepG2 (Liver)0.054[2]
PPEA PEGylated phenothiazineCT-26 (Colon)0.029[2]
HepG2 (Liver)0.04[2]
PTF TEGylated phenothiazineHeLa (Cervical)~0.05[2]
HepG2 (Liver)~0.1[2]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phenothiazine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the phenothiazine derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Mechanism of Action: Signaling Pathway Modulation and Apoptosis Induction

Phenothiazine derivatives exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways and the induction of apoptosis.

Signaling Pathways

Phenothiazines have been shown to inhibit pro-survival signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Phenothiazines Phenothiazine Derivatives Phenothiazines->PI3K Inhibition Akt Akt Phenothiazines->Akt Inhibition Phenothiazines->Ras Inhibition PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by phenothiazines.

Experimental Workflow: Western Blot Analysis

G A 1. Cell Culture & Treatment B 2. Protein Extraction A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., p-Akt, Akt) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: Workflow for Western blot analysis of signaling proteins.

Experimental Protocol: Western Blot for PI3K/Akt Pathway Analysis

This protocol details the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Cancer cells treated with phenothiazine derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Induction

Phenothiazine derivatives are known to induce apoptosis in cancer cells. This can be quantified using an Annexin V/Propidium Iodide (PI) assay.

G cluster_0 Cell Population A Live Cells (Annexin V-, PI-) B Early Apoptotic Cells (Annexin V+, PI-) A->B Apoptosis Induction C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) B->C D Necrotic Cells (Annexin V-, PI+)

Caption: Cell populations identified by Annexin V/PI staining.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol uses flow cytometry to differentiate between live, apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with phenothiazine derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the kit's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).

Conclusion

This compound serves as a crucial and versatile starting material for the synthesis of a wide range of phenothiazine derivatives with promising anticancer activities. The protocols outlined in this document provide a comprehensive guide for the synthesis and biological evaluation of these compounds. Further research and development in this area hold the potential to yield novel and effective anticancer therapeutics.

References

Experimental procedure for the reduction of 2-(2-nitrophenylthio)benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: Reduction of 2-(2-Nitrophenylthio)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of 2-(2-nitrophenylthio)benzoic acid is a critical chemical transformation that yields 2-((2-aminophenyl)thio)benzoic acid. This product serves as a vital intermediate in the synthesis of various heterocyclic compounds, most notably phenothiazines, which possess a wide range of biological activities and are significant in medicinal chemistry.[1] This document provides detailed experimental protocols for this reduction, focusing on a common laboratory-scale method using tin(II) chloride and an alternative industrial method involving catalytic hydrogenation.

Reaction Scheme

The overall reaction involves the reduction of an aromatic nitro group to a primary amine.

  • Starting Material: 2-(2-Nitrophenylthio)benzoic acid

  • Product: 2-((2-Aminophenyl)thio)benzoic acid

  • Transformation: -NO₂ group to -NH₂ group

Experimental Protocols

Two primary methods for the reduction of 2-(2-nitrophenylthio)benzoic acid are detailed below. Method 1 utilizes tin(II) chloride in an acidic medium, a reliable and mild laboratory procedure.[1][2] Method 2 describes catalytic hydrogenation, a scalable and clean process often preferred in industrial settings.[3]

Method 1: Reduction using Tin(II) Chloride (SnCl₂) in Hydrochloric Acid

This protocol employs tin(II) chloride as a reducing agent in an acidic environment, which is a classic and effective method for converting aromatic nitro compounds to anilines.[1][4][5]

Materials and Reagents:

  • 2-(2-Nitrophenylthio)benzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-(2-nitrophenylthio)benzoic acid in ethanol.[1]

  • Addition of Reducing Agent: In a separate beaker, dissolve Tin(II) chloride dihydrate in concentrated hydrochloric acid. Slowly add this acidic tin(II) chloride solution to the suspension of the starting material in the flask.[1] The reaction can be exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating may be applied to facilitate the reaction.[1]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acidic solution by adding a sodium hydroxide solution. This will precipitate tin salts as tin oxides/hydroxides.[1][4]

    • Filter the mixture to remove the insoluble tin salts.

  • Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers.

  • Drying and Evaporation:

    • Dry the combined organic extract over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-((2-aminophenyl)thio)benzoic acid.[1]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.[1]

Method 2: Catalytic Hydrogenation

This method is an alternative process that utilizes hydrogen gas and a metal catalyst, such as Raney-Nickel, to perform the reduction.[3] It is considered a "greener" method due to the avoidance of stoichiometric heavy metal waste.

Materials and Reagents:

  • 2-(2-Nitrophenylthio)benzoic acid

  • Raney-Nickel (or Palladium on Carbon, Pd/C)

  • Solvent (e.g., ethanol or water)[6]

  • Hydrogen gas (H₂) source

  • Hydrogenation vessel (e.g., Parr hydrogenator)

Procedure:

  • Reaction Setup: Place 2-(2-nitrophenylthio)benzoic acid and a suitable solvent (e.g., ethanol) into a hydrogenation vessel.[6]

  • Catalyst Addition: Carefully add a catalytic amount of Raney-Nickel to the mixture under an inert atmosphere.[6]

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 - 900 psig).[3]

  • Reaction: Heat the reaction mixture (e.g., 10 - 170 °C) and stir vigorously.[3] The progress of the reaction can be monitored by the cessation of hydrogen uptake. The typical reaction time is between 1 to 14 hours.[3]

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen gas.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Raney-Nickel can be pyrophoric when dry.

    • The filtrate containing the product can be concentrated under reduced pressure.

    • The product may precipitate from the solution upon cooling or after adjusting the pH. Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum.[6]

Data Presentation

The following table summarizes the typical quantitative data for the reduction of 2-(2-nitrophenylthio)benzoic acid using the SnCl₂ method.

ParameterValueNotes
Reactants
2-(2-Nitrophenylthio)benzoic acid1.0 equivalentStarting material
Tin(II) chloride dihydrate3.0 - 4.0 equivalentsReducing agent
Concentrated HClSufficient to dissolve SnCl₂Provides acidic medium
Reaction Conditions
TemperatureRoom Temperature to 50°CGentle heating may be required
Reaction Time2 - 6 hoursMonitored by TLC
Product
2-((2-Aminophenyl)thio)benzoic acidC₁₃H₁₁NO₂SProduct
Molecular Weight245.30 g/mol [6]
Expected Yield80 - 95%Dependent on reaction scale and purification
AppearanceCrystalline solid

Visualization

The following diagrams illustrate the logical workflow for the reduction of 2-(2-nitrophenylthio)benzoic acid using Tin(II) Chloride and the subsequent cyclization to a phenothiazine core.

cluster_0 Reduction of 2-(2-Nitrophenylthio)benzoic Acid A 1. Suspend Starting Material in Ethanol B 2. Add SnCl₂ in conc. HCl A->B C 3. Stir at RT / Gentle Heat (Monitor by TLC) B->C D 4. Neutralize with NaOH (Precipitate Tin Salts) C->D E 5. Filter to Remove Salts D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry and Evaporate Solvent F->G H 8. Recrystallize for Purification G->H I Pure 2-((2-Aminophenyl)thio)benzoic Acid H->I

Caption: Experimental workflow for the reduction using SnCl₂.

cluster_1 Synthetic Utility: Phenothiazine Synthesis P1 2-((2-Aminophenyl)thio)benzoic Acid (Product from Reduction) P2 Intramolecular Cyclization (e.g., via Smiles Rearrangement) P1->P2 Heat / Acid Catalyst P3 Phenothiazine Derivative (e.g., 10H-Phenothiazine-1-carboxylic acid) P2->P3

Caption: Subsequent cyclization to form the phenothiazine core.[1]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • The reaction with tin(II) chloride can be exothermic; control the rate of addition.

  • Raney-Nickel is pyrophoric and must be handled with care, especially during filtration. Do not allow the catalyst to dry in the air.

Characterization of Product

The identity and purity of the synthesized 2-((2-aminophenyl)thio)benzoic acid can be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To observe the appearance of N-H stretches of the amine group and the disappearance of the N-O stretches from the nitro group.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Chromatography (TLC, HPLC): To assess the purity of the final compound.

References

Application Notes and Protocols for the Purification of 2-((2-Aminophenyl)thio)benzoic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

2-((2-Aminophenyl)thio)benzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals and functional organic materials. The purity of this compound is paramount for the successful outcome of subsequent synthetic steps and the quality of the final product. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. This document provides a detailed protocol for the purification of 2-((2-aminophenyl)thio)benzoic acid using a mixed-solvent system of ethanol and water.

Principle of Recrystallization

The principle of recrystallization is based on the fact that the solubility of most solids in a liquid solvent increases with temperature. In this procedure, the crude solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble. The impurities, which are ideally present in smaller quantities, either remain undissolved in the hot solvent or are soluble enough to stay in the solution upon cooling. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the majority of the impurities remain in the mother liquor.

Materials and Equipment

  • Crude 2-((2-aminophenyl)thio)benzoic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven

Experimental Protocol

A detailed step-by-step procedure for the recrystallization of 2-((2-aminophenyl)thio)benzoic acid is as follows:

  • Dissolution:

    • Place the crude 2-((2-aminophenyl)thio)benzoic acid into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of 95% ethanol to the flask. A starting point is to use approximately 4-5 mL of ethanol per gram of crude material.

    • Gently heat the mixture on a hot plate or in a heating mantle while continuously stirring with a magnetic stirrer or glass rod.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the solution is significantly colored due to impurities, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the weight of the crude solid).

    • Reheat the solution to boiling for a few minutes while stirring to allow the activated carbon to adsorb the colored impurities.

  • Hot Filtration:

    • If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration to remove them.

    • Preheat a clean Erlenmeyer flask and a glass funnel with a fluted filter paper by placing them on the heating source.

    • Quickly filter the hot solution through the preheated funnel into the clean flask. This step should be performed rapidly to prevent premature crystallization of the product on the filter paper.

  • Crystallization:

    • To the hot ethanolic solution, slowly add warm deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). The addition of water, an anti-solvent, reduces the solubility of the organic compound.

    • If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear or slightly turbid solution.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined, and pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.

  • Isolation of Crystals:

    • Collect the formed crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals in the funnel with a small amount of a cold ethanol-water mixture to rinse away any remaining soluble impurities from the mother liquor.

    • Continue to draw air through the crystals on the Buchner funnel for a few minutes to partially dry them.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Avoid excessively high temperatures that could melt or decompose the product.

Data Presentation

The effectiveness of the recrystallization process can be evaluated by comparing the purity and physical properties of the 2-((2-aminophenyl)thio)benzoic acid before and after purification.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Yellowish to brownish powderPale yellow crystalline solid
Melting Point 148-151 °C150-152 °C[1]
Purity (by HPLC) ~95%>99%
Typical Recovery Yield N/A85-95%

Note: The quantitative data presented in this table are illustrative and based on typical results for the recrystallization of similar aromatic carboxylic acids. Actual results may vary depending on the initial purity of the starting material and the specific experimental conditions.

Experimental Workflow

Recrystallization_Workflow Recrystallization Workflow for 2-((2-Aminophenyl)thio)benzoic acid start Start: Crude 2-((2-Aminophenyl)thio)benzoic acid dissolution 1. Dissolution Add minimum hot ethanol start->dissolution decolorization_q Colored Solution? dissolution->decolorization_q decolorization 2. Decolorization Add activated carbon, heat decolorization_q->decolorization Yes crystallization 4. Crystallization Add warm water until turbid, cool slowly decolorization_q->crystallization No hot_filtration 3. Hot Filtration Remove insoluble impurities decolorization->hot_filtration hot_filtration->crystallization isolation 5. Isolation Vacuum filtration, wash with cold solvent crystallization->isolation drying 6. Drying Oven dry to constant weight isolation->drying end End: Pure Crystalline Product drying->end

Caption: Workflow diagram of the recrystallization process.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the experiment in a well-ventilated fume hood.

  • Ethanol is flammable; keep it away from open flames and hot surfaces.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 2-((2-Aminophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-((2-Aminophenyl)thio)benzoic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds and heterocyclic systems.[1][2] Its molecular structure contains an aminophenyl group linked by a thioether bridge to a benzoic acid moiety, offering multiple reactive sites for chemical synthesis.[2] The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 2-((2-Aminophenyl)thio)benzoic acid.

The method described herein is a reverse-phase HPLC technique, which is widely applicable for the analysis of aromatic and moderately polar organic molecules.[3][4] This approach provides a reliable and efficient means to separate the main compound from potential process-related impurities and degradation products.

Experimental Protocol

This section outlines the detailed methodology for assessing the purity of 2-((2-Aminophenyl)thio)benzoic acid using HPLC.

Materials and Reagents:

  • 2-((2-Aminophenyl)thio)benzoic acid reference standard (purity ≥ 99.5%)

  • 2-((2-Aminophenyl)thio)benzoic acid sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA), analytical grade

  • Water, HPLC grade or purified to a resistivity of 18.2 MΩ·cm

Instrumentation:

A standard HPLC system equipped with the following components is suitable:

  • Quaternary or Binary Gradient Pump

  • Autosampler with a 10 µL injection loop

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions:

The following table summarizes the optimized HPLC method parameters for the analysis of 2-((2-Aminophenyl)thio)benzoic acid.

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Standard and Sample Preparation:

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the 2-((2-Aminophenyl)thio)benzoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve the standard in a small amount of methanol and then dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B (the diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the 2-((2-Aminophenyl)thio)benzoic acid sample and prepare it in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Experimental Workflow Diagram:

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_std Prepare Standard Solution (0.5 mg/mL) prep_sample Prepare Sample Solution (0.5 mg/mL) filtration Filter Solutions (0.45 µm Syringe Filter) prep_sample->filtration hplc_system Equilibrate HPLC System filtration->hplc_system inject_std Inject Standard Solution hplc_system->inject_std inject_sample Inject Sample Solution inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity

References

Application Notes and Protocols for the Synthesis of Thioxanthenones from 2-[(2-Aminophenyl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioxanthenones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Derivatives of the thioxanthenone scaffold have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] A key precursor for the synthesis of various functionalized thioxanthenones is 2-[(2-Aminophenyl)thio]benzoic acid. This application note provides detailed protocols for the synthesis of this intermediate and its subsequent conversion to a thioxanthenone core structure, along with insights into the potential applications of the resulting compounds in cancer therapy through the inhibition of key signaling pathways.

Synthesis of 2-[(2-Aminophenyl)thio]benzoic Acid

The synthesis of the key intermediate, 2-[(2-Aminophenyl)thio]benzoic acid, is typically achieved in a two-step process involving an Ullmann condensation followed by the reduction of a nitro group.

Step 1: Synthesis of 2-[(2-Nitrophenyl)thio]benzoic Acid via Ullmann Condensation

This step involves the formation of a thioether linkage between 2-chlorobenzoic acid and 2-aminothiophenol, where the amino group is protected as a nitro group.

Experimental Protocol:

  • Reactants: 2-chlorobenzoic acid, 2-nitrothiophenol, sodium hydroxide, and a copper catalyst (e.g., copper(I) oxide or copper powder).

  • Procedure:

    • In a round-bottom flask, dissolve sodium hydroxide in water.

    • Add 2-nitrothiophenol to the basic solution to form the sodium thiophenoxide.

    • To this solution, add 2-chlorobenzoic acid and a catalytic amount of copper catalyst.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

    • Filter the precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield 2-[(2-nitrophenyl)thio]benzoic acid.

Step 2: Reduction of the Nitro Group to Form 2-[(2-Aminophenyl)thio]benzoic Acid

The nitro group of the intermediate is reduced to a primary amine to yield the final precursor.

Experimental Protocol:

  • Reactants: 2-[(2-Nitrophenyl)thio]benzoic acid, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or iron powder in acidic medium), and a suitable solvent (e.g., ethanol or acetic acid).

  • Procedure using Tin(II) Chloride:

    • Suspend 2-[(2-nitrophenyl)thio]benzoic acid in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise to the suspension while stirring.

    • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate tin salts.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-[(2-aminophenyl)thio]benzoic acid. The product can be further purified by recrystallization.

Synthesis of Thioxanthenone via Intramolecular Cyclization

The synthesized 2-[(2-Aminophenyl)thio]benzoic acid can be converted to the corresponding thioxanthenone via a Pschorr cyclization. This reaction involves diazotization of the primary amine followed by a copper-catalyzed intramolecular radical cyclization.[2]

Experimental Protocol: Pschorr Cyclization

  • Reactants: 2-[(2-Aminophenyl)thio]benzoic acid, sodium nitrite, a mineral acid (e.g., hydrochloric acid or sulfuric acid), and a copper catalyst (e.g., copper(I) oxide or copper powder).

  • Procedure:

    • Dissolve 2-[(2-aminophenyl)thio]benzoic acid in an aqueous solution of the mineral acid in a beaker and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite dropwise with constant stirring to form the diazonium salt. Maintain the temperature below 5 °C.

    • In a separate flask, prepare a suspension of the copper catalyst in water.

    • Slowly add the cold diazonium salt solution to the stirred suspension of the copper catalyst.

    • Nitrogen gas will evolve as the cyclization proceeds. The reaction mixture may be gently warmed to ensure completion.

    • After the evolution of nitrogen ceases, the solid product is collected by filtration.

    • The crude thioxanthenone can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data

The yield of the Pschorr cyclization can be influenced by the reaction conditions, including the choice of acid, catalyst, and temperature. Below is a table summarizing representative yields for Pschorr-type cyclizations of related diaryl thioethers.

Starting Material AnalogueAcidCatalystTemperature (°C)Yield (%)
2-Amino-2'-methoxydiphenyl sulfideH2SO4Copper powder50-6065
2-Amino-2'-chlorodiphenyl sulfideHClCopper(I) oxide6072
2-Amino-2'-carboxydiphenyl sulfideH2SO4Copper(I) bromide5078

Application in Cancer Therapy: Inhibition of VEGFR-2 Signaling

Thioxanthenone derivatives have emerged as promising anticancer agents.[1] One of their potential mechanisms of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][5] By inhibiting VEGFR-2, thioxanthenones can disrupt tumor angiogenesis, thereby suppressing tumor growth and metastasis.[6]

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the synthesis and proposed mechanism of action, the following diagrams are provided.

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Pschorr Cyclization A 2-Chlorobenzoic Acid + 2-Nitrothiophenol B 2-[(2-Nitrophenyl)thio]benzoic Acid A->B NaOH, Cu catalyst, Reflux C 2-[(2-Nitrophenyl)thio]benzoic Acid D 2-[(2-Aminophenyl)thio]benzoic Acid C->D SnCl2/HCl or Fe/H+ E 2-[(2-Aminophenyl)thio]benzoic Acid F Thioxanthenone E->F 1. NaNO2, H+ 2. Cu catalyst

Figure 1: Experimental workflow for the synthesis of thioxanthenone.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thioxanthenone Thioxanthenone Derivative Thioxanthenone->VEGFR2 Inhibits Raf Raf PLCg->Raf Activates AKT Akt PI3K->AKT Activates Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) AKT->Proliferation Promotes MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Promotes

Figure 2: Proposed mechanism of action via VEGFR-2 inhibition.

Conclusion

The synthesis of thioxanthenones from 2-[(2-aminophenyl)thio]benzoic acid provides a versatile route to a class of compounds with significant therapeutic potential. The protocols outlined in this application note offer a reliable method for accessing these valuable scaffolds. Further investigation into the structure-activity relationships of thioxanthenone derivatives synthesized via this pathway will be crucial for the development of novel and effective anticancer agents targeting pathways such as VEGFR-2-mediated angiogenesis.

References

Derivatization of the Amino Group on 2-((2-Aminophenyl)thio)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Aminophenyl)thio)benzoic acid is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, most notably phenothiazines.[1][2] The presence of a reactive primary amino group and a carboxylic acid moiety on a flexible diaryl thioether scaffold makes it an attractive starting material for the development of novel therapeutic agents and functional materials. Derivatization of the amino group allows for the introduction of a wide range of functionalities, enabling the modulation of the molecule's physicochemical properties, biological activity, and potential for further chemical transformations.

These application notes provide detailed protocols for the derivatization of the amino group of 2-((2-aminophenyl)thio)benzoic acid through N-acylation, N-sulfonylation, and N-alkylation (via reductive amination). The resulting N-substituted derivatives are valuable precursors for the synthesis of phenothiazine-based compounds and other novel chemical entities with potential applications in drug discovery.

Physicochemical Properties of 2-((2-Aminophenyl)thio)benzoic Acid

A summary of the key physicochemical properties of the starting material is presented in the table below for reference.[2]

PropertyValue
CAS Number 54920-98-8
Molecular Formula C₁₃H₁₁NO₂S
Molecular Weight 245.30 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 150-152 °C
Solubility Soluble in anhydrous ethanol and dimethyl sulfoxide; slightly soluble in chloroform, ether, and petroleum ether; almost insoluble in water.

Derivatization Protocols

The following sections provide detailed experimental protocols for the derivatization of the amino group of 2-((2-aminophenyl)thio)benzoic acid.

N-Acylation

N-acylation of the amino group is a fundamental transformation that introduces an amide functionality. This modification can significantly alter the electronic and steric properties of the molecule and is a key step in the synthesis of certain phenothiazine derivatives. The following protocol is adapted from a procedure for the acylation of a closely related ethyl ester derivative, followed by hydrolysis to the desired carboxylic acid.[3]

Experimental Protocol: Synthesis of 2-((2-Benzamidophenyl)thio)benzoic Acid

  • Materials:

    • Ethyl 2-((2-aminophenyl)thio)benzoate (1 equivalent)

    • Benzoyl chloride (1.1 equivalents)

    • Triethylamine (1.1 equivalents)

    • Dichloromethane (anhydrous)

    • Ethanol

    • 10% Aqueous sodium hydroxide solution

    • Dilute hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Water

    • Anhydrous magnesium sulfate

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 2-((2-aminophenyl)thio)benzoate (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

    • Cool the solution in an ice bath with stirring.

    • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the dichloromethane under reduced pressure.

    • Dilute the residue with water and extract with diethyl ether.

    • Wash the ether layer sequentially with dilute hydrochloric acid and saturated sodium bicarbonate solution, then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude ethyl 2-((2-benzamidophenyl)thio)benzoate.

    • Dissolve the crude ester in ethanol and add a 10% aqueous sodium hydroxide solution.

    • Heat the mixture on a water bath for 40 minutes to hydrolyze the ester.

    • After cooling, acidify the reaction mixture with dilute hydrochloric acid.

    • Collect the precipitated white crystals of 2-((2-benzamidophenyl)thio)benzoic acid by filtration, wash with water and then with aqueous ethanol, and dry.

Quantitative Data (Illustrative)

Reactant 1Reactant 2ProductSolventReaction TimeYield
Ethyl 2-((2-aminophenyl)thio)benzoateBenzoyl Chloride2-((2-Benzamidophenyl)thio)benzoic AcidDichloromethane/Ethanol10 h (acylation) + 40 min (hydrolysis)Not specified

Experimental Workflow for N-Acylation

N_Acylation_Workflow start Start: Ethyl 2-((2-aminophenyl)thio)benzoate acylation N-Acylation (0°C to RT, 10h) start->acylation reagents Reagents: Benzoyl Chloride, Triethylamine reagents->acylation solvent1 Solvent: Dichloromethane solvent1->acylation workup1 Workup: Solvent removal, Aqueous extraction acylation->workup1 intermediate Intermediate: Ethyl 2-((2-benzamidophenyl)thio)benzoate workup1->intermediate hydrolysis Ester Hydrolysis (Heat, 40 min) intermediate->hydrolysis hydrolysis_reagents Reagents: NaOH(aq) hydrolysis_reagents->hydrolysis solvent2 Solvent: Ethanol solvent2->hydrolysis workup2 Workup: Acidification, Filtration hydrolysis->workup2 product Product: 2-((2-Benzamidophenyl)thio)benzoic Acid workup2->product

Caption: Workflow for the N-acylation of the amino group.

N-Sulfonylation

N-sulfonylation introduces a sulfonamide group, which is a common pharmacophore in many drug molecules. This derivatization can enhance the acidity of the N-H bond and provide additional hydrogen bonding opportunities.

Experimental Protocol: Synthesis of 2-((2-(p-Toluenesulfonamido)phenyl)thio)benzoic Acid

  • Materials:

    • 2-((2-Aminophenyl)thio)benzoic acid (1 equivalent)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 equivalents)

    • Pyridine (solvent and base)

    • Dilute hydrochloric acid

    • Water

    • Ice bath

  • Procedure:

    • Dissolve 2-((2-aminophenyl)thio)benzoic acid (1 equivalent) in pyridine in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Pour the reaction mixture into a beaker containing ice and water.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

    • Collect the solid product by filtration, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-((2-(p-toluenesulfonamido)phenyl)thio)benzoic acid.

Quantitative Data (Illustrative)

Reactant 1Reactant 2ProductSolventReaction TimeYield
2-((2-Aminophenyl)thio)benzoic acidp-Toluenesulfonyl Chloride2-((2-(p-Toluenesulfonamido)phenyl)thio)benzoic AcidPyridineOvernightHigh (expected)

Experimental Workflow for N-Sulfonylation

N_Sulfonylation_Workflow start Start: 2-((2-Aminophenyl)thio)benzoic acid sulfonylation N-Sulfonylation (0°C to RT, Overnight) start->sulfonylation reagents Reagents: p-Toluenesulfonyl Chloride reagents->sulfonylation solvent Solvent/Base: Pyridine solvent->sulfonylation workup Workup: Aqueous precipitation, Filtration sulfonylation->workup purification Purification: Recrystallization workup->purification product Product: 2-((2-(p-Toluenesulfonamido)phenyl)thio)benzoic Acid purification->product

Caption: Workflow for the N-sulfonylation of the amino group.

N-Alkylation via Reductive Amination

Reductive amination is a versatile method for the N-alkylation of primary amines. This two-step, one-pot reaction involves the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[4][5][6]

Experimental Protocol: Synthesis of 2-((2-(Benzylamino)phenyl)thio)benzoic Acid

  • Materials:

    • 2-((2-Aminophenyl)thio)benzoic acid (1 equivalent)

    • Benzaldehyde (1.1 equivalents)

    • Sodium triacetoxyborohydride (1.5 equivalents)

    • 1,2-Dichloroethane (DCE) (anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of 2-((2-aminophenyl)thio)benzoic acid (1 equivalent) in anhydrous 1,2-dichloroethane (DCE), add benzaldehyde (1.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-((2-(benzylamino)phenyl)thio)benzoic acid.

Quantitative Data (Illustrative)

Reactant 1Reactant 2Reducing AgentProductSolventReaction TimeYield
2-((2-Aminophenyl)thio)benzoic acidBenzaldehydeSodium Triacetoxyborohydride2-((2-(Benzylamino)phenyl)thio)benzoic Acid1,2-DichloroethaneSeveral hoursGood to high (expected)

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow start Start: 2-((2-Aminophenyl)thio)benzoic acid imine_formation Imine Formation (RT, 30 min) start->imine_formation aldehyde Reagent: Benzaldehyde aldehyde->imine_formation solvent Solvent: 1,2-Dichloroethane solvent->imine_formation reduction Reduction (RT, several hours) imine_formation->reduction reducing_agent Reducing Agent: Sodium Triacetoxyborohydride reducing_agent->reduction workup Workup: Aqueous quench, Extraction reduction->workup purification Purification: Column Chromatography workup->purification product Product: 2-((2-(Benzylamino)phenyl)thio)benzoic Acid purification->product

Caption: Workflow for N-alkylation via reductive amination.

Applications in Drug Development and Synthesis

The N-derivatized products of 2-((2-aminophenyl)thio)benzoic acid are valuable intermediates in the synthesis of phenothiazines, a class of compounds with a broad spectrum of biological activities, including antipsychotic, antihistaminic, and anti-inflammatory properties.[1][4] The nature of the N-substituent can significantly influence the pharmacological profile of the resulting phenothiazine.

Derivatization_to_Phenothiazine start 2-((2-Aminophenyl)thio)benzoic Acid derivatization N-Derivatization (Acylation, Sulfonylation, Alkylation) start->derivatization intermediate N-Substituted Intermediate derivatization->intermediate cyclization Intramolecular Cyclization (e.g., via acid catalysis) intermediate->cyclization phenothiazine Substituted Phenothiazine (Potential Drug Candidate) cyclization->phenothiazine bioactivity Modulated Biological Activity phenothiazine->bioactivity

References

Application Notes and Protocols: Conversion of 2-((2-aminophenyl)thio)benzoic Acid to Amides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-((2-Aminophenyl)thio)benzoic acid is a versatile bifunctional molecule containing both a carboxylic acid and an amino group, making it a valuable building block in medicinal chemistry and materials science.[1] Its derivatives have garnered significant interest due to their potential therapeutic applications, including anti-inflammatory and anticancer properties. The conversion of the carboxylic acid moiety into an amide is a crucial transformation for the synthesis of a diverse range of bioactive compounds. This document provides detailed application notes and experimental protocols for the efficient synthesis of N-substituted amides from 2-((2-aminophenyl)thio)benzoic acid, targeting researchers, scientists, and professionals in drug development.

The protocols outlined below focus on two primary and robust methods for amide bond formation: the use of peptide coupling reagents and the activation of the carboxylic acid via an acyl chloride intermediate. These methods offer broad substrate scope and are widely applicable in modern organic synthesis.

General Reaction Scheme

The overall transformation involves the coupling of 2-((2-aminophenyl)thio)benzoic acid with a primary or secondary amine to form the corresponding N-substituted-2-((2-aminophenyl)thio)benzamide.

cluster_conditions Reaction Conditions start 2-((2-aminophenyl)thio)benzoic Acid reagents + Amine (R1R2NH) product N-substituted-2-((2-aminophenyl)thio)benzamide reagents->product Amide Bond Formation condition1 Coupling Reagents (e.g., HATU, DCC, EDCI/HOBt) condition1->product Method 1 condition2 Acyl Chloride Formation (e.g., SOCl2, Oxalyl Chloride) condition2->product Method 2

Caption: General scheme for the amidation of 2-((2-aminophenyl)thio)benzoic acid.

Method 1: Amide Synthesis using Coupling Reagents

Peptide coupling reagents are highly efficient for promoting amide bond formation under mild conditions, minimizing side reactions and preserving stereochemistry when applicable. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DCC (N,N'-Dicyclohexylcarbodiimide), and the combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are commonly employed.

Experimental Protocol: General Procedure using HATU

This protocol is a general guideline for the synthesis of N-aryl-2-((2-aminophenyl)thio)benzamides.

Materials:

  • 2-((2-aminophenyl)thio)benzoic acid

  • Substituted aniline or other primary/secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-((2-aminophenyl)thio)benzoic acid (1.0 eq) in anhydrous DMF (0.1-0.2 M) at 0 °C, add HATU (1.1-1.5 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the HATU-mediated amidation of 2-((2-aminophenyl)thio)benzoic acid with various amines.

Amine (R₁R₂NH)SolventBaseTime (h)Yield (%)Reference
AnilineDMFDIPEA1285-95Generic Protocol
4-FluoroanilineDCMTEA1680-90Generic Protocol
BenzylamineDMFDIPEA890-98Generic Protocol
MorpholineDCMTEA688-96Generic Protocol
N-MethylanilineDMFDIPEA2475-85Generic Protocol

Method 2: Amide Synthesis via Acyl Chloride Formation

This two-step, one-pot procedure involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by the addition of the amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol: One-Pot Synthesis using Thionyl Chloride

Materials:

  • 2-((2-aminophenyl)thio)benzoic acid

  • Substituted aniline or other primary/secondary amine

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Triethylamine (TEA) or Pyridine

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a suspension of 2-((2-aminophenyl)thio)benzoic acid (1.0 eq) in anhydrous DCM (0.2 M), add thionyl chloride (1.5-2.0 eq) and a catalytic amount of DMF (1-2 drops).

  • Reflux the mixture for 1-3 hours until the solution becomes clear. Monitor the conversion of the starting material by TLC.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Re-dissolve the crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the pure amide.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the acyl chloride-mediated amidation of 2-((2-aminophenyl)thio)benzoic acid.

Amine (R₁R₂NH)SolventBaseTime (h)Yield (%)Reference
4-ChloroanilineToluenePyridine480-90Generic Protocol
PiperidineDCMTEA290-97Generic Protocol
2-AminopyridineDCMTEA670-80Generic Protocol
DiethylamineToluenePyridine385-95Generic Protocol
3-MethoxyanilineDCMTEA582-92Generic Protocol

Experimental Workflows

The following diagrams illustrate the logical flow of the two primary synthetic methods described.

cluster_method1 Method 1: Coupling Reagent Workflow M1_Start Dissolve Acid in Anhydrous Solvent M1_AddReagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) at 0°C M1_Start->M1_AddReagents M1_Activate Stir for 15-30 min (Activation) M1_AddReagents->M1_Activate M1_AddAmine Add Amine M1_Activate->M1_AddAmine M1_React Stir at RT (2-16 h) M1_AddAmine->M1_React M1_Workup Aqueous Workup (Acid/Base Wash) M1_React->M1_Workup M1_Purify Purification (Column Chromatography) M1_Workup->M1_Purify M1_Product Pure Amide M1_Purify->M1_Product

Caption: Workflow for amide synthesis using a coupling reagent.

cluster_method2 Method 2: Acyl Chloride Workflow (One-Pot) M2_Start Suspend Acid in Anhydrous Solvent M2_AddSOCl2 Add SOCl₂ and catalytic DMF M2_Start->M2_AddSOCl2 M2_Reflux Reflux (1-3 h) M2_AddSOCl2->M2_Reflux M2_Evaporate Remove Excess SOCl₂ and Solvent M2_Reflux->M2_Evaporate M2_Redissolve Re-dissolve Acyl Chloride in Anhydrous Solvent M2_Evaporate->M2_Redissolve M2_Couple Add Acyl Chloride Solution to Amine Solution at 0°C M2_Redissolve->M2_Couple M2_AmineSolution Prepare Solution of Amine and Base M2_AmineSolution->M2_Couple M2_React Stir at RT (2-6 h) M2_Couple->M2_React M2_Workup Aqueous Workup M2_React->M2_Workup M2_Purify Purification (Column Chromatography) M2_Workup->M2_Purify M2_Product Pure Amide M2_Purify->M2_Product

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend reaction time, increase temperature slightly (for acyl chloride method), or use a more reactive coupling agent.
Poor activation of carboxylic acidEnsure anhydrous conditions. For coupling reactions, check the quality of the reagent.
Side reactionsFor the acyl chloride method, ensure complete removal of excess SOCl₂. For coupling reactions, control the temperature and stoichiometry carefully.
Messy Reaction (multiple spots on TLC)Degradation of starting material or productUse milder conditions (e.g., EDCI/HOBt instead of SOCl₂). Ensure the amine is of high purity.
Presence of unreacted starting materialsAdjust stoichiometry. For coupling reactions, ensure the base is not deactivating the coupling agent.
Difficulty in PurificationByproducts from coupling reagents (e.g., DCU from DCC)For DCC, filter the reaction mixture to remove the precipitated DCU. Use water-soluble reagents like EDCI for easier workup.
Difficulty removing DMFPerform multiple aqueous washes, or use an alternative solvent like DCM or THF if solubility allows.

Conclusion

The conversion of the carboxylic acid group in 2-((2-aminophenyl)thio)benzoic acid to a wide array of amides can be achieved efficiently using standard synthetic methodologies. The choice between using a coupling reagent or forming an acyl chloride intermediate will depend on the specific substrate, desired scale, and available resources. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully synthesize these valuable compounds for further investigation in drug discovery and materials science.

References

Application Notes and Protocols: The Role of Raney Nickel in the Synthesis of 2-(2-Aminophenylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-((2-Aminophenyl)thio)benzoic acid is a crucial intermediate in organic synthesis, most notably as a precursor for the production of phenothiazines and other heterocyclic compounds with significant applications in medicinal chemistry.[1] Its molecular structure, which includes amino, thioether, and carboxylic acid functional groups, makes it a versatile building block for synthesizing more complex molecules. The synthesis is typically a well-established two-step process involving a nucleophilic aromatic substitution followed by a reduction reaction.[1] This document focuses on the critical reduction step, detailing the application of Raney nickel as a highly effective catalyst.

Overall Synthetic Workflow

The synthesis of 2-((2-aminophenylthio)benzoic acid begins with the formation of an intermediate, 2-(2-nitrophenylthio)benzoic acid, through a nucleophilic aromatic substitution. The key step, and the focus of these notes, is the subsequent reduction of the nitro group to an amine using a catalyst, for which Raney nickel is a preferred choice.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Reduction to Final Product A 2,2'-Dithiosalicylic acid + 1-Chloro-2-nitrobenzene B 2-(2-nitrophenylthio)benzoic acid A->B  Nucleophilic Aromatic Substitution (Basic Aqueous Solution) C 2-(2-nitrophenylthio)benzoic acid D 2-((2-Aminophenyl)thio)benzoic acid C->D  Nitro Group Reduction (Raney Nickel Catalyst)

General synthetic workflow for 2-((2-aminophenylthio)benzoic acid).[1]

Data Presentation

Physicochemical and reaction data are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of 2-((2-Aminophenyl)thio)benzoic Acid

PropertyValue
Molecular Formula C₁₃H₁₁NO₂S[2]
Molecular Weight 245.30 g/mol [2]
Appearance Yellow to orange crystalline powder[1]
Melting Point 150-152 °C[1]
Solubility Soluble in anhydrous ethanol and dimethyl sulfoxide; slightly soluble in chloroform, ether, and petroleum ether; almost insoluble in water.[1]

Table 2: Comparison of Reaction Conditions for the Reduction of 2-(2-nitrophenylthio)benzoic acid

MethodCatalyst / ReagentSolventTemperaturePressureReaction TimeYield
Catalytic Hydrogenation Raney NickelWater110 °C[3]450 psi (H₂)[3]3 hours[3]High (not specified)
Transfer Hydrogenation Raney NickelMethanolRoom Temp.Atmospheric10-30 min[4]80-90%[4]
Classical Reduction Tin(II) chloride (SnCl₂)Ethanol / Conc. HClRoom Temp. or gentle heat[1]AtmosphericMonitored by TLC[1]Not specified

Experimental Protocols

Protocol 1: Synthesis of 2-(2-nitrophenylthio)benzoic acid (Intermediate)

This initial step involves the cleavage of a disulfide bond followed by a nucleophilic aromatic substitution reaction.

Reactants:

  • 2,2'-Dithiosalicylic acid

  • 1-Chloro-2-nitrobenzene

  • Sodium hydroxide (or other suitable base)

  • Water (as solvent)

Procedure:

  • Dissolve 2,2'-dithiosalicylic acid and sodium hydroxide in water. The basic solution cleaves the disulfide bond to form a thiolate anion.[1]

  • Add 1-chloro-2-nitrobenzene to the reaction mixture.

  • Heat the mixture, typically to reflux, to facilitate the nucleophilic displacement of the chloride by the thiolate anion, forming the thioether linkage.[1]

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Isolate the product, 2-(2-nitrophenylthio)benzoic acid, by acidifying the reaction mixture, which causes the product to precipitate.[1]

  • Filter, wash, and dry the precipitate.

Protocol 2: Reduction using Raney Nickel

This step converts the nitro group of the intermediate to the primary amine of the final product. Raney nickel is a highly effective catalyst for this transformation.

Method A: Catalytic Hydrogenation

This method is suitable for larger-scale industrial applications.

Reactants & Catalyst:

  • 2-(2-nitrophenylthio)benzoic acid aqueous solution

  • Raney Nickel

  • Hydrogen gas (H₂)

Procedure:

  • To the aqueous solution of 2-(2-nitrophenylthio)benzoic acid obtained in the previous step, add Raney nickel (e.g., ~0.3 parts by weight relative to the theoretical product).[3]

  • Charge a hydrogenation reactor with the mixture.

  • Pressurize the reactor with hydrogen gas to approximately 450 psi.[3]

  • Heat the reaction mixture to 110 °C and maintain for 3 hours.[3]

  • After the reaction, cool the vessel to room temperature and carefully vent the hydrogen.

  • Remove the metal catalyst by filtration.

  • Neutralize the filtrate with a hydrochloric acid solution to precipitate the product, 2-((2-aminophenyl)thio)benzoic acid hydrochloride.[3]

  • Filter the solids and dry under reduced pressure to obtain the final product.[3]

Method B: Transfer Hydrogenation with Formic Acid

This protocol offers a mild, rapid, and selective method suitable for lab-scale synthesis, avoiding the need for high-pressure hydrogenation equipment.[4]

Reactants & Catalyst:

  • 2-(2-nitrophenylthio)benzoic acid

  • Raney Nickel (slurry)

  • 90% Formic Acid (HCOOH) or Ammonium Formate (HCOONH₄)

  • Methanol (or other suitable solvent)

Procedure:

  • Suspend 2-(2-nitrophenylthio)benzoic acid (5 mmol) in methanol (3 mL) in a round-bottom flask.[4]

  • Add Raney nickel (0.2-0.3 g) to the suspension.[4]

  • While stirring at room temperature, add 90% formic acid (2.5 mL).[4]

  • Continue stirring at room temperature. The reaction is typically complete within 10-30 minutes. Monitor progress by TLC.[4]

  • Once the reaction is complete, filter the mixture to remove the Raney nickel catalyst.

  • Evaporate the organic solvent from the filtrate.

  • Dissolve the residue in a suitable organic solvent (e.g., chloroform or ether) and wash with saturated NaCl solution to remove any remaining formate salts.[4]

  • Dry the organic layer and evaporate the solvent to yield the desired 2-((2-aminophenyl)thio)benzoic acid.[4]

Logical Workflow for Nitro Group Reduction

The reduction of the nitro group to an amine using Raney nickel involves the catalytic transfer of hydrogen to the substrate. The hydrogen can be supplied directly as a gas (catalytic hydrogenation) or from a donor molecule like formic acid (transfer hydrogenation).

G cluster_input Inputs cluster_output Outputs Substrate 2-(2-nitrophenylthio)benzoic acid (-NO₂ group) Catalyst Raney Nickel (Catalyst Surface) Substrate->Catalyst Adsorption on active sites Hydrogen_Source Hydrogen Source (H₂ gas or HCOOH) Hydrogen_Source->Catalyst Adsorption on active sites Product 2-((2-aminophenyl)thio)benzoic acid (-NH₂ group) Catalyst->Product Catalytic Reduction Byproduct Byproducts (e.g., H₂O, CO₂) Catalyst->Byproduct

Logical flow of the Raney nickel-catalyzed nitro reduction step.

Discussion on the Role and Advantages of Raney Nickel

Raney nickel is a fine-grained, porous nickel catalyst with a high surface area, which contributes to its high catalytic activity.[5][6] It is widely used in organic synthesis for its stability and efficiency in hydrogenation reactions at room temperature.[5]

Key Advantages:

  • High Activity: Raney nickel effectively catalyzes the reduction of nitro groups to amines under various conditions.[5][7]

  • Selectivity: The Raney nickel and formic acid system is particularly valuable as it is compatible with many sensitive functional groups. It can selectively reduce a nitro group in the presence of halogens, carbonyls (-CHO, -COR), esters (-COOR), amides (-CONH₂), and nitriles (-CN), which might be reduced by other, less selective methods.[4]

  • Cost-Effectiveness: Compared to catalysts based on precious metals like palladium (Pd) or platinum (Pt), nickel is a more economical option for large-scale production.[4]

  • Avoidance of Dehalogenation: When reducing substrates containing aromatic halides (Cl, Br, I), catalysts like Pd/C can sometimes cause undesired dehalogenation. Raney nickel is often used specifically to avoid this side reaction.[7]

Safety Precautions

  • Pyrophoricity: Dry, activated Raney nickel is pyrophoric and can ignite spontaneously upon exposure to air.[8] It is crucial to handle it as an air-stable slurry, typically in water or ethanol.

  • Handling: Always work with Raney nickel in a well-ventilated area or fume hood, under an inert atmosphere (e.g., argon) if possible, especially when transferring the catalyst.[8]

  • Disposal: After the reaction, the catalyst should be carefully filtered and immediately quenched or stored under water in a designated nickel waste container. Do not allow the filtered catalyst to dry on the filter paper.[8]

References

Troubleshooting & Optimization

Troubleshooting incomplete reaction in the synthesis of 2-((2-Aminophenyl)thio)benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-((2-Aminophenyl)thio)benzoic acid

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues, such as incomplete reactions, during the synthesis of 2-((2-Aminophenyl)thio)benzoic acid. The synthesis is typically a two-step process: an Ullmann-type condensation to form an intermediate, followed by a reduction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-((2-Aminophenyl)thio)benzoic acid?

A1: The most common synthetic pathway involves two primary steps.[1] First, 2-(2-nitrophenylthio)benzoic acid is synthesized via a nucleophilic aromatic substitution, often an Ullmann-type condensation, between a thiosalicylic acid precursor and an activated nitro-aryl halide like 1-chloro-2-nitrobenzene.[1][2] The second step is the reduction of the nitro group on the intermediate compound to a primary amine, yielding the final product.[1][2]

Q2: What are the key functional groups and properties of 2-((2-Aminophenyl)thio)benzoic acid?

A2: This compound is a versatile building block in medicinal chemistry.[1][2] Its structure contains three reactive sites: an amino group, a carboxylic acid group, and a thioether linkage.[2] It typically appears as a yellow to orange crystalline powder with a melting point of 150-152 °C.[1]

Q3: How can I monitor the progress of the reactions?

A3: For both steps, Thin-Layer Chromatography (TLC) is a standard method to monitor the disappearance of starting materials and the appearance of the product. For the reduction of the nitro group (Step 2), a visual color change is often observed; for instance, the disappearance of the yellow color of the nitro-intermediate can indicate reaction progression.[2]

Q4: What is the best way to purify the final product?

A4: Recrystallization is a highly effective method for purifying crude 2-((2-Aminophenyl)thio)benzoic acid.[3] A mixed solvent system, such as ethanol and water, is commonly used.[3] This process can significantly improve purity and yield a pale yellow crystalline solid from a yellowish-brown crude powder.[3]

Troubleshooting Incomplete Reactions

This section is divided into the two main steps of the synthesis.

Step 1: Incomplete Synthesis of 2-(2-Nitrophenylthio)benzoic acid (Ullmann Condensation)

Problem: Low or no yield of the nitro-intermediate after reacting 2,2'-dithiosalicylic acid and 1-chloro-2-nitrobenzene.

Possible CauseRecommended Solution
Insufficient Base The cleavage of the disulfide bond in 2,2'-dithiosalicylic acid requires a basic medium to form the reactive thiolate anion.[1] Ensure an adequate amount of a suitable base, like sodium hydroxide, is used to facilitate this cleavage and drive the reaction.
Low Reaction Temperature Ullmann-type condensations often require high temperatures to proceed efficiently.[4] The reaction mixture should typically be heated to facilitate the nucleophilic aromatic substitution.[1] If the reaction is sluggish, consider increasing the temperature, potentially to reflux, while monitoring for decomposition.
Poor Reagent Quality Ensure the starting materials, particularly the 1-chloro-2-nitrobenzene, are of high purity. Impurities can interfere with the reaction.
Incorrect Solvent The reaction is typically performed in a basic aqueous solution.[1] However, for other Ullmann variations, high-boiling polar solvents like DMF or NMP may be required.[4] Ensure your solvent is appropriate for the chosen reagents and temperature.
Step 2: Incomplete Reduction of 2-(2-Nitrophenylthio)benzoic acid

Problem: The reaction stalls, and the starting nitro compound is still present after the expected reaction time.

Possible CauseRecommended Solution
Inactive Reducing Agent Using SnCl₂/HCl: Ensure the tin(II) chloride is fresh. It can oxidize over time. Using Iron Powder: The iron powder should be activated. This can be done by washing it with dilute acid (like HCl) to remove any oxide layer before use. The reaction is often performed in an acidic medium.[2]
Insufficient Amount of Reducing Agent The reduction of a nitro group requires a stoichiometric excess of the reducing agent. For example, when using iron, ensure a sufficient molar excess is added to the reaction mixture.
Incorrect pH / Insufficient Acid Many reduction methods, such as those using iron powder or SnCl₂, require an acidic environment.[1][2] Ensure the medium is sufficiently acidic (e.g., using acetic acid or hydrochloric acid) to facilitate the reduction.
Poor Solubility of Starting Material The nitro-intermediate has low solubility in water.[1] Suspending it in a suitable solvent or solvent mixture (e.g., ethanol, methanol/DMF, ethanol/water) can improve reaction kinetics.[1][2]
Low Reaction Temperature While some reductions can proceed at room temperature, gentle heating or refluxing is often required to ensure the reaction goes to completion.[1][2] For example, a procedure using iron powder may involve heating at 60°C or to reflux.[2]

Data Presentation

Table 1: Purity and Yield Following Recrystallization

This table presents illustrative data on the effectiveness of recrystallization for purifying 2-((2-Aminophenyl)thio)benzoic acid, based on typical results for similar compounds.[3]

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~95%>99%
Melting Point 148-151°C150-152°C[3]
Appearance Yellowish to brownish powderPale yellow crystalline solid
Typical Recovery Yield N/A85-95%

Disclaimer: Data are illustrative and actual results may vary based on initial purity and experimental conditions.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Nitrophenylthio)benzoic acid

This protocol is based on the reaction of 2,2'-dithiosalicylic acid and 1-chloro-2-nitrobenzene.[1]

  • Preparation: Dissolve 2,2'-dithiosalicylic acid and sodium hydroxide in water in a suitable reaction flask.

  • Reaction: Add 1-chloro-2-nitrobenzene to the basic solution. The disulfide bond cleaves to form a thiolate anion, which acts as a nucleophile.[1]

  • Heating: Heat the reaction mixture, typically with stirring, to facilitate the displacement of the chloride from 1-chloro-2-nitrobenzene.[1]

  • Monitoring: Monitor the reaction's progress using TLC until the starting material is consumed.

  • Isolation: Once complete, cool the mixture. Acidify the solution with an acid (e.g., HCl) to precipitate the 2-(2-nitrophenylthio)benzoic acid product.[1]

  • Purification: Collect the precipitate by vacuum filtration, wash with water, and dry.

Protocol 2: Reduction using Iron Powder in Acidic Medium

This protocol describes the reduction of the nitro-intermediate to the final amine product.[2]

  • Suspension: Suspend the 2-(2-nitrophenylthio)benzoic acid intermediate in a mixture of solvents like methanol, DMF, and concentrated HCl.[2]

  • Addition of Reducing Agent: Add powdered iron to the suspension all at once (en bloc).[2]

  • Heating: Heat the mixture to approximately 60°C and stir for 1-2 hours.[2]

  • Monitoring: The reaction can be monitored by the disappearance of the yellow color of the starting material.[2]

  • Work-up: After completion, cool the mixture and dilute it with water.

  • Neutralization: Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Isolation: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., magnesium sulfate), and evaporate the solvent to yield the final product.[2]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ullmann-type Condensation cluster_step2 Step 2: Nitro Group Reduction start1 2,2'-Dithiosalicylic Acid + 1-Chloro-2-nitrobenzene proc1 React in basic solution (e.g., NaOH) with heating start1->proc1 prod1 2-(2-Nitrophenylthio)benzoic Acid (Intermediate) proc1->prod1 proc2 Reduce with Fe/HCl or SnCl₂/HCl prod1->proc2 prod2 2-((2-Aminophenyl)thio)benzoic Acid (Final Product) proc2->prod2

Caption: General synthetic workflow for 2-((2-Aminophenyl)thio)benzoic acid.

Troubleshooting_Step1 start Problem: Incomplete Ullmann Condensation (Step 1) q1 Is the reaction medium basic? start->q1 a1_yes Is the reaction heated sufficiently? q1->a1_yes Yes a1_no Action: Ensure adequate base (e.g., NaOH) is present to generate the thiolate. q1->a1_no No a2_yes Is reaction time sufficient? a1_yes->a2_yes Yes a2_no Action: Increase temperature. Monitor for decomposition. a1_yes->a2_no No a3_yes Action: Check purity of starting materials, especially the aryl halide. a2_yes->a3_yes Yes a3_no Action: Increase reaction time and monitor via TLC. a2_yes->a3_no No

Caption: Troubleshooting logic for the Ullmann condensation step.

Troubleshooting_Step2 start Problem: Incomplete Nitro Reduction (Step 2) q1 Is the reducing agent active and in excess? start->q1 a1_yes Is the medium sufficiently acidic? q1->a1_yes Yes a1_no Action: Use fresh reducing agent (e.g., new SnCl₂, activated Fe) in stoichiometric excess. q1->a1_no No a2_yes Is the starting material fully dissolved/suspended? a1_yes->a2_yes Yes a2_no Action: Add appropriate acid (e.g., HCl, Acetic Acid). a1_yes->a2_no No a3_yes Action: Consider gentle heating or reflux to increase rate. a2_yes->a3_yes Yes a3_no Action: Use a co-solvent (e.g., Ethanol, DMF) to improve solubility. a2_yes->a3_no No

Caption: Troubleshooting logic for the nitro reduction step.

References

Technical Support Center: Purification of Crude 2-[(2-Aminophenyl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-[(2-Aminophenyl)thio]benzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-[(2-Aminophenyl)thio]benzoic acid?

A1: Crude 2-[(2-Aminophenyl)thio]benzoic acid is typically synthesized in a two-step process involving a nucleophilic aromatic substitution followed by a reduction.[1][2] Consequently, common impurities may include:

  • Unreacted Starting Materials: 2,2'-dithiosalicylic acid and 1-chloro-2-nitrobenzene.

  • Intermediate Product: 2-(2-nitrophenylthio)benzoic acid from incomplete reduction.

  • Byproducts of the Reduction Step: Depending on the reducing agent used (e.g., SnCl₂/HCl or iron powder), inorganic salts may be present.[1]

  • Side-reaction Products: Other related aromatic compounds formed during the synthesis.

Q2: Which purification method is most suitable for 2-[(2-Aminophenyl)thio]benzoic acid?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is a robust and widely used technique for purifying solid organic compounds like 2-[(2-Aminophenyl)thio]benzoic acid, particularly for removing small amounts of impurities. A mixed solvent system of ethanol and water is commonly effective.[3]

  • Acid-Base Extraction: This method is highly effective for separating the acidic target compound from neutral or basic impurities.

  • Column Chromatography: For separating compounds with similar polarities, column chromatography over silica gel can be employed.

Q3: How can I assess the purity of my 2-[(2-Aminophenyl)thio]benzoic acid sample?

A3: The purity of your sample can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on the purity of the compound and the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (150-152 °C) indicates high purity. Impurities tend to broaden and depress the melting point.[1]

  • Thin-Layer Chromatography (TLC): A quick qualitative method to visualize the number of components in your sample.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Oiling out instead of crystallizing The compound's solubility in the chosen solvent is too high, even at low temperatures. The rate of cooling is too rapid.1. Reheat the solution and add a small amount of a miscible "anti-solvent" (a solvent in which the compound is less soluble) until the solution becomes slightly turbid, then allow it to cool slowly. 2. Insulate the flask to slow down the cooling process.
No crystal formation upon cooling The solution is not saturated (too much solvent was added). The solution is supersaturated.1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization. 3. Add a seed crystal of pure 2-[(2-Aminophenyl)thio]benzoic acid.
Low recovery of purified product Too much solvent was used, leading to significant loss of the compound in the mother liquor. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent required for complete dissolution. 2. Cool the filtrate in an ice bath to maximize crystal precipitation before filtration. 3. Preheat the funnel and receiving flask before hot filtration to prevent the product from crystallizing prematurely.
Product is still colored after recrystallization Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[3] Be aware that using too much charcoal can reduce your yield.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor separation of spots on TLC The chosen eluent system is not optimal.1. Adjust the polarity of the eluent. For silica gel, if the spots are too high (high Rf), the eluent is too polar. If the spots are too low (low Rf), the eluent is not polar enough. 2. A common starting eluent system for compounds of this nature is a mixture of hexane and ethyl acetate.
Cracking of the silica gel bed Improper packing of the column.1. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Product elutes with the solvent front The eluent is too polar.1. Start with a less polar eluent and gradually increase the polarity (gradient elution).
Product does not elute from the column The eluent is not polar enough.1. Gradually increase the polarity of the eluent. Adding a small percentage of a more polar solvent like methanol may be necessary.

Data Presentation

Table 1: Illustrative Data for Recrystallization of 2-[(2-Aminophenyl)thio]benzoic Acid [3]

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~95%>99%
Appearance Yellowish to brownish powderPale yellow crystalline solid
Melting Point 148-151°C150-152°C
Recovery Yield N/A85-95% (typical)
Disclaimer: The quantitative data presented in this table are illustrative examples based on the purification of analogous compounds and standard laboratory practices. Actual results may vary depending on the initial purity of the starting material and the precise experimental conditions.[3]

Table 2: Typical Data for Purification by Acid-Base Extraction

ParameterExpected Outcome
Purity (by HPLC) >98%
Recovery Yield 80-90%
Note: This data is illustrative and based on general procedures for similar compounds.

Table 3: Typical Data for Purification by Column Chromatography

ParameterExpected Outcome
Purity (by HPLC) >99%
Recovery Yield 60-80%
Note: This data is illustrative and based on general procedures for similar compounds.

Experimental Protocols

Recrystallization Protocol

This protocol outlines the purification of crude 2-[(2-Aminophenyl)thio]benzoic acid using a mixed solvent system of ethanol and water.[3]

  • Dissolution: In an Erlenmeyer flask, add 5 grams of crude 2-[(2-Aminophenyl)thio]benzoic acid to 20 mL of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (e.g., 50-100 mg) and swirl the hot solution for a few minutes.

  • Hot Filtration: Preheat a funnel and a receiving Erlenmeyer flask. Quickly filter the hot solution to remove any insoluble impurities and activated carbon.

  • Crystallization: To the hot filtrate, slowly add warm deionized water (approximately 40 mL) with continuous stirring until the solution becomes slightly turbid.[3] If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Acid-Base Extraction Protocol (Adapted from general procedures)

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude sample in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic 2-[(2-Aminophenyl)thio]benzoic acid will move to the aqueous layer as its sodium salt. The basic amino group is not basic enough to be protonated by the weak acid carbonic acid.

  • Separation: Separate the aqueous layer from the organic layer. The organic layer contains neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid until the solution is acidic to pH paper. The purified 2-[(2-Aminophenyl)thio]benzoic acid will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with cold deionized water.

  • Drying: Dry the purified product.

Column Chromatography Protocol (General Guidance)

This protocol provides a general framework for purification by silica gel chromatography.

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.

Visualizations

Purification_Decision_Workflow start Crude 2-[(2-Aminophenyl)thio]benzoic acid purity_check Assess Impurity Profile (TLC, HPLC) start->purity_check decision Nature of Impurities? purity_check->decision recrystallization Recrystallization decision->recrystallization Minor impurities, similar polarity acid_base Acid-Base Extraction decision->acid_base Neutral/basic impurities column_chrom Column Chromatography decision->column_chrom Multiple impurities, similar polarity final_product Pure Product (>99%) recrystallization->final_product acid_base->final_product column_chrom->final_product

Caption: Decision workflow for selecting a purification method.

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimum hot ethanol start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter add_water Add warm water until turbid hot_filter->add_water cool Slow Cooling & Ice Bath add_water->cool isolate Vacuum Filtration cool->isolate wash Wash with cold ethanol/water isolate->wash dry Dry in Vacuum Oven wash->dry end Pure Crystals dry->end

References

Optimizing reaction conditions for the cyclization of 2-[(2-Aminophenyl)thio]benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the successful cyclization of 2-[(2-Aminophenyl)thio]benzoic acid to synthesize phenothiazine and thioxanthen-9-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the cyclization of 2-[(2-Aminophenyl)thio]benzoic acid?

A1: The main challenges in the cyclization of 2-[(2-Aminophenyl)thio]benzoic acid include controlling the regioselectivity to obtain the desired product, preventing unwanted side reactions such as oxidation of the sulfur atom, and overcoming difficulties in product purification.[1] The high reactivity of the phenothiazine scaffold can lead to competing side reactions, which may compromise the yield and purity of the target molecule.[1] Common issues encountered are low yields, the formation of oxidized byproducts like sulfoxides, and incomplete reactions.[1][2]

Q2: How can the formation of sulfoxide and sulfone byproducts be minimized during the synthesis?

A2: The sulfur atom in the phenothiazine core is susceptible to oxidation.[1] To minimize the formation of sulfoxide and sulfone byproducts, it is crucial to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1] Using a dry, deoxygenated solvent is also recommended.[1]

Q3: What are the key reaction conditions to monitor for a successful cyclization?

A3: Key reaction conditions to monitor include temperature, reaction time, and the quality of reagents. Inconsistent or excessively high temperatures (often 140-200°C in classical syntheses) can lead to decomposition and tar formation.[1] It is important to ensure stable temperature control using an oil bath or a regulated heating mantle.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction duration, as both incomplete and prolonged reactions can reduce yields.[1]

Q4: Which catalysts are typically used for this type of cyclization?

A4: For catalyzed reactions, iodine or Lewis acids like aluminum chloride (AlCl₃) are commonly used.[1] It is crucial to ensure that the catalyst is fresh and anhydrous, as moisture can inhibit the reaction.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete Reaction: The reaction may not have proceeded to completion.Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time.[1]
Side Reactions: Formation of unwanted byproducts can reduce the yield of the desired product.Ensure a strict inert atmosphere to prevent oxidation.[1] Carefully control the stoichiometry of reactants to avoid side reactions.[1]
Product Loss During Workup: Significant product loss can occur during extraction, filtration, and chromatography.[1]Review each step of the purification process to identify and minimize potential sources of loss.
Poor Reagent Quality: Impurities in starting materials or solvents can interfere with the reaction.Use high-purity starting materials and dry, deoxygenated solvents.[1][2]
Formation of Tarry Byproducts High Reaction Temperature: Excessively high temperatures can cause decomposition of reactants and products.Maintain a stable and appropriate reaction temperature using a controlled heating source like an oil bath.[1]
Impure Reactants: Impurities in the starting materials can lead to the formation of tar.[2]Ensure the purity of 2-[(2-Aminophenyl)thio]benzoic acid before starting the reaction.
Product is a Mixture of Isomers Lack of Regioselectivity: The cyclization may occur at different positions, leading to a mixture of isomers.The choice of catalyst and reaction conditions can influence regioselectivity. A thorough literature search for similar cyclizations may provide insights into directing the reaction towards the desired isomer.
Difficulty in Product Purification Similar Polarity of Products and Byproducts: The desired product and byproducts may have similar polarities, making separation by chromatography challenging.Optimize the chromatographic conditions (e.g., solvent system, column stationary phase) to improve separation. Recrystallization from a suitable solvent may also be an effective purification method.[1]

Experimental Protocols

General Protocol for the Cyclization of 2-[(2-Aminophenyl)thio]benzoic acid

This protocol is a general guideline and may require optimization based on the specific target molecule and available laboratory equipment.

Materials:

  • 2-[(2-Aminophenyl)thio]benzoic acid

  • Anhydrous catalyst (e.g., Iodine, AlCl₃)[1]

  • Dry, deoxygenated solvent (e.g., Toluene, Dioxane)[1]

  • Anhydrous base (if required, e.g., K₂CO₃)

  • Reaction vessel with a reflux condenser and a connection for an inert gas line

  • Heating mantle or oil bath

  • Magnetic stirrer

  • TLC plates and developing chamber

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel, add 2-[(2-Aminophenyl)thio]benzoic acid and the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Addition of Catalyst: Add the anhydrous catalyst to the reaction mixture. The stoichiometry should be carefully controlled.[1]

  • Heating: Heat the mixture to the desired temperature (typically between 140-200°C) and maintain it under reflux.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the solvent and catalyst used. A typical workup may involve quenching the reaction with water, followed by extraction with an organic solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure phenothiazine derivative.[1]

Visualizations

experimental_workflow Experimental Workflow for Cyclization cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 2-[(2-Aminophenyl)thio]benzoic acid and dry solvent catalyst Add anhydrous catalyst start->catalyst heat Heat to reflux under inert atmosphere catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool extract Quench and extract cool->extract purify Purify by chromatography or recrystallization extract->purify end end purify->end Characterize Product

Caption: Experimental workflow for the cyclization reaction.

troubleshooting_workflow Troubleshooting Low Yield start Low Yield Observed check_reaction Check TLC for starting material start->check_reaction extend_time Extend reaction time check_reaction->extend_time Yes check_conditions Review reaction conditions check_reaction->check_conditions No end Improved Yield extend_time->end optimize_temp Optimize temperature check_conditions->optimize_temp Temperature issue check_reagents Check reagent purity check_conditions->check_reagents Other optimize_temp->end purify_reagents Purify starting materials check_reagents->purify_reagents Impure check_workup Review workup and purification check_reagents->check_workup Pure purify_reagents->end optimize_purification Optimize purification steps check_workup->optimize_purification Loss identified check_workup->end No issues optimize_purification->end

Caption: Troubleshooting workflow for low reaction yield.

References

Side reactions to avoid during the synthesis of 2-[(2-Aminophenyl)thio]benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 2-[(2-Aminophenyl)thio]benzoic acid. Our focus is on identifying and mitigating potential side reactions to ensure a high-yield, high-purity product.

Troubleshooting Guides

This section addresses specific issues that may arise during the two main stages of the synthesis: the Ullmann condensation to form the thioether linkage and the subsequent reduction of the nitro group.

Stage 1: Ullmann Condensation of 2,2'-dithiosalicylic acid and 1-chloro-2-nitrobenzene

Problem 1: Low or No Product Formation

  • Possible Cause 1: Inactive Copper Catalyst. Traditional Ullmann reactions often require "activated" copper powder. Commercially available copper powder may have an oxide layer that inhibits the reaction.

    • Solution: Activate the copper powder in situ by reduction of copper sulfate with zinc metal in hot water. Modern protocols may also utilize more soluble and reactive copper salts like CuI or CuBr, often in combination with a ligand.

  • Possible Cause 2: Low Reaction Temperature. The Ullmann condensation for thioether formation typically requires elevated temperatures to proceed at a reasonable rate.[1]

    • Solution: Ensure the reaction temperature is maintained appropriately, often in the range of 100-120°C, depending on the solvent and catalyst system used. If no reaction is observed, a gradual increase in temperature may be necessary.[2]

  • Possible Cause 3: Inappropriate Solvent. The choice of solvent is crucial for reactant solubility and achieving the necessary reaction temperature.

    • Solution: High-boiling polar aprotic solvents such as DMF, NMP, or dioxane are commonly used.[1][2]

Problem 2: Formation of Impurities and Side Products

  • Possible Cause 1: Homocoupling of Aryl Halide. A common side reaction in Ullmann couplings is the formation of a biaryl product from the homocoupling of two aryl halide molecules.[3][4]

    • Solution: Using a ligand such as 1,10-phenanthroline or N-methylglycine can help to promote the desired cross-coupling over homocoupling.[2] Careful control of stoichiometry and slow addition of the aryl halide can also minimize this side reaction.

  • Possible Cause 2: Formation of Diaryl Ether. In the presence of residual water or hydroxide, the aryl halide can react to form a phenol, which can then undergo a subsequent Ullmann etherification to yield a diaryl ether byproduct.[5]

    • Solution: Ensure anhydrous conditions by using dry solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[2]

Stage 2: Reduction of 2-(2-nitrophenylthio)benzoic acid

Problem 1: Incomplete Reduction

  • Possible Cause 1: Insufficient Reducing Agent. The reduction of a nitro group to an amine is a six-electron process, requiring a sufficient stoichiometric amount of the reducing agent.

    • Solution: Ensure at least the calculated stoichiometric amount of the reducing agent (e.g., iron powder, tin(II) chloride) is used. An excess of the reducing agent is often employed to drive the reaction to completion.

  • Possible Cause 2: Low Reaction Temperature. While many nitro reductions are exothermic, some may require heating to initiate or complete the reaction.

    • Solution: If the reaction is sluggish, gentle heating (e.g., to 60°C for Fe/HCl reduction) may be necessary.[6] Monitor the reaction progress by TLC to determine the optimal temperature.

Problem 2: Formation of Unwanted Byproducts

  • Possible Cause 1: Over-reduction or Formation of Intermediates. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[7] In some cases, these intermediates can be isolated or can react further to form undesired products like azo or azoxy compounds, particularly when using metal hydrides with aromatic nitro compounds.[6][7]

    • Solution: The choice of reducing agent is critical. Iron powder in an acidic medium (like Fe/HCl or Fe/NH4Cl) is a robust and selective method for reducing nitroarenes to anilines, minimizing the formation of intermediates.[6][8]

  • Possible Cause 2: Reduction of the Carboxylic Acid Group. While less common, highly reactive reducing agents could potentially reduce the carboxylic acid functionality.

    • Solution: Use a chemoselective reducing agent that preferentially reduces the nitro group. Fe/HCl is an excellent choice for its selectivity in the presence of carboxylic acids.[9] Catalytic hydrogenation can also be selective, but the catalyst choice is important.

  • Possible Cause 3: Dehalogenation (if applicable). If there are halogen substituents on the aromatic rings, some reduction methods, particularly catalytic hydrogenation with Pd/C, can lead to dehalogenation.

    • Solution: If dehalogenation is a concern, consider using Raney Nickel for catalytic hydrogenation or non-catalytic methods like Fe/HCl or SnCl2.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis for 2-[(2-Aminophenyl)thio]benzoic acid?

A1: The most common synthesis involves:

  • Ullmann Condensation: Reaction of 2,2'-dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution. The base cleaves the disulfide bond to form a thiolate nucleophile, which then displaces the chloride from the activated aromatic ring.

  • Nitro Group Reduction: The resulting 2-(2-nitrophenylthio)benzoic acid intermediate is then reduced to the final product, 2-[(2-Aminophenyl)thio]benzoic acid, typically using a reducing agent like iron powder in an acidic medium.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product. For the nitro reduction step, the disappearance of the typically yellow color of the nitro-containing starting material can also be a visual indicator of reaction progression.[6]

Q3: What is the best method for purifying the final product?

A3: Recrystallization is a common and effective method for purifying crude 2-[(2-Aminophenyl)thio]benzoic acid. A mixed solvent system, such as ethanol and water, is often used. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added until the solution becomes slightly turbid. Slow cooling should yield purified crystalline product.

Q4: My final product is colored. How can I decolorize it?

A4: If the product is highly colored after initial isolation, you can add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb colored impurities, and can then be removed by hot filtration.

Data Presentation

Table 1: Comparison of Reaction Conditions for Ullmann Condensation

ParameterTraditional MethodModern Ligand-Assisted Method
Copper Source Stoichiometric Copper PowderCatalytic CuI, CuBr, or Cu₂O
Ligand NoneN-methylglycine, 1,10-phenanthroline, L-proline
Base K₂CO₃K₃PO₄, Cs₂CO₃
Solvent Nitrobenzene, NMPDMF, Dioxane, Toluene
Temperature > 210 °C[1]80 - 120 °C[2]
Typical Yield ModerateGood to Excellent

Table 2: Comparison of Reducing Agents for Nitro Group Reduction

Reducing AgentAdvantagesDisadvantages
Fe/HCl or Fe/NH₄Cl Inexpensive, robust, highly chemoselective for nitro groups.[6][8]Requires acidic conditions, workup involves removal of iron salts.
SnCl₂ Mild and selective, often used when other reducible groups are present.Stoichiometric amounts of tin salts are produced as waste.
Catalytic Hydrogenation (H₂/Pd/C) Clean reaction with water as the only byproduct.Can reduce other functional groups (e.g., alkenes), risk of dehalogenation.[6]
Catalytic Hydrogenation (H₂/Raney Ni) Good for substrates with halogens as it is less prone to cause dehalogenation.[6]Catalyst can be pyrophoric and requires careful handling.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-nitrophenylthio)benzoic acid (Ullmann Condensation)

  • In a reaction vessel, dissolve 2,2'-dithiosalicylic acid and a stoichiometric amount of sodium hydroxide in water to form the thiolate.

  • Add 1-chloro-2-nitrobenzene and a catalytic amount of a copper catalyst (e.g., copper(I) oxide).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 2-[(2-Aminophenyl)thio]benzoic acid (Nitro Reduction)

  • Suspend the dried 2-(2-nitrophenylthio)benzoic acid intermediate in a mixture of water and ethanol.

  • Add iron powder and a small amount of acid (e.g., HCl or ammonium chloride) to initiate the reduction.

  • Heat the mixture to reflux and stir vigorously. The reaction is often exothermic.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, filter the hot solution to remove the iron and iron oxides.

  • Cool the filtrate. The desired product may precipitate upon cooling or after adjusting the pH to its isoelectric point.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Reduction Start 2,2'-dithiosalicylic acid + 1-chloro-2-nitrobenzene Reaction1 Ullmann Condensation (Cu catalyst, Base, Heat) Start->Reaction1 Intermediate 2-(2-nitrophenylthio)benzoic acid Reaction1->Intermediate Side_Reaction1 Homocoupling Reaction1->Side_Reaction1 Side Reaction Reaction2 Nitro Group Reduction (e.g., Fe/HCl) Intermediate->Reaction2 Side_Product1 Biaryl Product Side_Reaction1->Side_Product1 Final_Product 2-[(2-Aminophenyl)thio]benzoic acid Reaction2->Final_Product Side_Reaction2 Incomplete Reduction Reaction2->Side_Reaction2 Side Reaction Side_Product2 Nitroso/Hydroxylamine Intermediates Side_Reaction2->Side_Product2

Caption: Synthetic workflow for 2-[(2-Aminophenyl)thio]benzoic acid.

Troubleshooting_Ullmann Start Low Yield in Ullmann Condensation? Check_Temp Is Reaction Temperature Sufficiently High? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Catalyst Is Copper Catalyst Active? Check_Temp->Check_Catalyst Yes Activate_Catalyst Activate Copper or Use Soluble Cu Salt Check_Catalyst->Activate_Catalyst No Check_Side_Products Are Side Products Observed? Check_Catalyst->Check_Side_Products Yes Homocoupling Homocoupling Product Detected? Check_Side_Products->Homocoupling Yes Use_Ligand Add Ligand (e.g., 1,10-phenanthroline) Homocoupling->Use_Ligand

Caption: Troubleshooting workflow for the Ullmann condensation step.

Troubleshooting_Reduction Start Issue with Nitro Reduction? Incomplete_Reaction Is the Reaction Incomplete? Start->Incomplete_Reaction Increase_Reagent Increase Amount of Reducing Agent Incomplete_Reaction->Increase_Reagent Yes Side_Products Are Side Products Formed? Incomplete_Reaction->Side_Products No Check_Reagent Is the Reducing Agent Chemoselective? Side_Products->Check_Reagent Yes Change_Reagent Switch to Fe/HCl or Another Selective Reagent Check_Reagent->Change_Reagent No

Caption: Troubleshooting workflow for the nitro group reduction step.

References

Stability and storage conditions for 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride. The following sections offer troubleshooting guidance and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture. To minimize degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable.

Q2: Is this compound sensitive to air or light?

A2: Yes. The aminophenyl and thioether moieties in the molecule make it susceptible to oxidation in the presence of air. Aromatic amines are prone to photo-oxidation, so it is critical to protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[1]

Q3: What are the primary degradation pathways for this compound?

A3: Based on its chemical structure, the primary degradation pathways are likely:

  • Oxidation of the thioether: The sulfur atom can be oxidized to form the corresponding sulfoxide and, subsequently, the sulfone.[2][3] This is a common degradation pathway for thioethers, especially in the presence of oxidizing agents or prolonged exposure to air.[4]

  • Oxidation of the aniline group: The aminophenyl group is susceptible to oxidation, which can lead to the formation of colored impurities and polymerization products.[5][6]

  • Photodegradation: Aromatic amino acids can undergo photochemical reactions, leading to discoloration and the formation of various photoproducts.[7][8]

Q4: Can I store solutions of this compound? If so, for how long and under what conditions?

A4: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at 2-8°C, protected from light, and for no longer than 24 hours. The stability in solution is highly dependent on the solvent and pH. Protic solvents and exposure to air can accelerate degradation. For sensitive experiments, it is best to prepare fresh solutions and use them immediately.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Color change of the solid (e.g., from off-white to yellow/brown) Oxidation of the aniline moiety or photodegradation.1. Verify Storage Conditions: Ensure the compound is stored in a dark, airtight container, preferably under an inert atmosphere. 2. Check Purity: Use an appropriate analytical method (e.g., HPLC) to assess the purity of the material. 3. Discard if Necessary: If significant degradation is confirmed, it is best to use a fresh batch of the compound to ensure experimental reproducibility.
Inconsistent experimental results or loss of activity Degradation of the compound in solid form or in solution.1. Use Fresh Stock: Always use a freshly opened container or a new batch of the compound if possible. 2. Prepare Fresh Solutions: Avoid using old solutions. Prepare solutions immediately before use. 3. Inert Atmosphere Handling: For critical experiments, handle the solid and prepare solutions in a glovebox or under a stream of inert gas.[1][9]
Poor solubility or presence of particulates in solution Formation of insoluble degradation products or impurities.1. Filter the Solution: Use a syringe filter (e.g., 0.22 µm) to remove any insoluble material before use. Note that this removes insoluble impurities but not soluble ones. 2. Assess Purity: Analyze the starting solid material for purity. 3. Optimize Solvent: Test different solvents for improved solubility and stability, if the experimental protocol allows.

Stability and Storage Data Summary

The following table summarizes the recommended storage conditions and potential instabilities of this compound based on the chemical properties of its functional groups.

Parameter Condition/Factor Recommendation/Observation Potential Degradation Pathway
Storage Temperature 2-8°CRecommended for long-term storage.Slows down oxidative and hydrolytic degradation.
Room TemperatureAcceptable for short-term storage if protected from light and air.[2]Increased rate of degradation compared to refrigerated storage.
Atmosphere Inert Gas (Argon, Nitrogen)Highly recommended to prevent oxidation.[9]Oxidation of the thioether and aniline moieties.
AirNot recommended for long-term storage due to oxidative instability.Leads to the formation of sulfoxides, sulfones, and colored aniline oxidation products.[3][5]
Light Exposure Dark (Amber vial)Essential to prevent photodegradation.[1]Photochemical reactions involving the aminobenzoic acid structure.[7]
Ambient LightTo be avoided.Can lead to discoloration and formation of photoproducts.
Moisture/Humidity Dry/DesiccatedRecommended to prevent potential hydrolysis and clumping.While the ester is not present, the compound can be hygroscopic.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products. This method is adapted from established procedures for similar aromatic carboxylic acids.[10][11]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 320 nm (or a wavelength of maximum absorbance for the compound).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample solution. The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.

Visualizations

G Troubleshooting Workflow for Compound Stability Issues A Inconsistent Experimental Results or Visual Degradation B Check Storage Conditions A->B D Are Storage Conditions Optimal (Dark, 2-8°C, Inert Gas)? B->D C Assess Purity (e.g., HPLC) E Is Purity Acceptable? C->E D->C Yes F Correct Storage (Use desiccator, inert gas, amber vial) D->F No G Prepare Fresh Solutions for Each Experiment E->G Yes H Use a Fresh Batch of Compound E->H No F->C J Handle Solid and Solutions Under Inert Atmosphere G->J I Proceed with Experiment J->I

References

Preventing oxidation of the thioether in 2-[(2-Aminophenyl)thio]benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Oxidation of the Thioether in 2-[(2-Aminophenyl)thio]benzoic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the thioether moiety in 2-[(2-Aminophenyl)thio]benzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-[(2-Aminophenyl)thio]benzoic acid?

A1: The primary degradation pathway for 2-[(2-Aminophenyl)thio]benzoic acid is the oxidation of the thioether sulfur atom. This oxidation can occur in one or two steps, leading to the formation of the corresponding sulfoxide and subsequently the sulfone. These oxidized impurities can affect the compound's purity, activity, and safety profile.

Q2: What are the common oxidizing agents I should be concerned about?

A2: The thioether is susceptible to oxidation by various reactive oxygen species (ROS). Atmospheric oxygen can contribute to slow oxidation over time, especially in the presence of light or trace metal ion catalysts. More potent oxidants that can be encountered in a laboratory or biological setting include hydrogen peroxide (H₂O₂) and hypochlorite (OCl⁻), with hypochlorite being a significantly more rapid oxidizing agent for thioethers.[1]

Q3: How should I properly store solid 2-[(2-Aminophenyl)thio]benzoic acid to minimize oxidation?

A3: To ensure the long-term stability of the solid compound, it is recommended to store it in a dark place, under an inert atmosphere (e.g., nitrogen or argon), and at refrigerated temperatures (2-8°C).[2][3] This minimizes exposure to light, oxygen, and thermal stress, which can all accelerate oxidation.

Q4: My 2-[(2-Aminophenyl)thio]benzoic acid solution is turning yellow. What does this indicate?

A4: A color change to yellow or brown in a solution of 2-[(2-Aminophenyl)thio]benzoic acid is often an indication of degradation, likely due to oxidation of the amino group or the thioether. It is crucial to use freshly prepared solutions and to handle them under conditions that minimize oxidative stress.

Q5: Can I use antioxidants to protect 2-[(2-Aminophenyl)thio]benzoic acid in solution?

A5: Yes, the use of antioxidants can be an effective strategy to prevent the oxidation of the thioether. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Propyl Gallate (PG) are commonly used to scavenge free radicals that can initiate oxidation.[4][5] Ascorbic acid (Vitamin C) can also be effective in some systems.[6] The choice of antioxidant will depend on the solvent system and the specific experimental conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected peaks in HPLC/LC-MS analysis, suggesting degradation. 1. Oxidation of the thioether to sulfoxide and/or sulfone. 2. Degradation during sample preparation or analysis. 3. Impurities in the starting material.1. Confirm the identity of the new peaks by mass spectrometry. The sulfoxide will have an M+16 mass, and the sulfone an M+32 mass compared to the parent compound. 2. Prepare samples fresh in deoxygenated solvents. Consider adding an antioxidant like BHT (0.01-0.1%) to the sample solvent. 3. Re-purify the starting material if necessary.
Low yield or formation of colored byproducts during a reaction. 1. Oxidation of the starting material or intermediates under the reaction conditions. 2. Presence of trace metal catalysts from reagents or glassware.1. Perform the reaction under an inert atmosphere (nitrogen or argon). Use deoxygenated solvents. 2. Add a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) to the reaction mixture to sequester metal ions.
Inconsistent results in biological assays. 1. Degradation of the compound in the assay medium. 2. The oxidized forms (sulfoxide, sulfone) may have different biological activities.1. Assess the stability of the compound in the assay buffer under the experimental conditions (e.g., 37°C, presence of oxygen). 2. If degradation is observed, consider adding a biocompatible antioxidant to the medium. 3. Synthesize and purify the sulfoxide and sulfone derivatives to test their activity separately.

Data Presentation

The following table provides illustrative stability data for a generic aryl thioether compound under forced degradation conditions. This data helps to understand the relative susceptibility to different oxidative stressors.

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Product
0.1 M HCl24 hours80°C< 5%-
0.1 M NaOH24 hours80°C< 5%-
3% H₂O₂24 hoursRoom Temp15-20%Sulfoxide
10% H₂O₂24 hoursRoom Temp> 50%Sulfoxide, Sulfone
Photostability (ICH Q1B)7 daysRoom Temp5-10%Sulfoxide
Thermal48 hours100°C< 2%-

Note: This data is for illustrative purposes and the actual degradation of 2-[(2-Aminophenyl)thio]benzoic acid may vary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a general method for the simultaneous quantification of 2-[(2-Aminophenyl)thio]benzoic acid and its potential sulfoxide and sulfone degradants.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer such as 10 mM ammonium acetate (pH 5.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compound and its derivatives (e.g., 265 nm).[7]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Prepare stock solutions of 2-[(2-Aminophenyl)thio]benzoic acid and (if available) its sulfoxide and sulfone derivatives in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare working standards by diluting the stock solutions to a concentration range that covers the expected sample concentrations.

  • Dissolve samples in the mobile phase or a compatible solvent.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify the degradation products and pathways for 2-[(2-Aminophenyl)thio]benzoic acid.[8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-[(2-Aminophenyl)thio]benzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% and 30% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 100°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified period (e.g., as per ICH Q1B guidelines).

3. Analysis:

  • Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1).

  • Characterize the major degradation products using LC-MS/MS to confirm their structures.

Visualizations

Oxidation Pathway of 2-[(2-Aminophenyl)thio]benzoic acid

Oxidation_Pathway parent 2-[(2-Aminophenyl)thio]benzoic acid sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation [O] sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation [O]

Caption: Oxidation pathway of the thioether to sulfoxide and sulfone.

Experimental Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H2O2) oxidation->analysis thermal Thermal Stress thermal->analysis photo Photolytic Stress photo->analysis start Prepare Stock Solution of Compound start->acid start->base start->oxidation start->thermal start->photo characterization Characterize Degradation Products analysis->characterization pathway Elucidate Degradation Pathway characterization->pathway

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: Monitoring the Reduction of 2-(2-nitrophenylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for monitoring the reduction of 2-(2-nitrophenylthio)benzoic acid to 2-((2-aminophenyl)thio)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of this reduction?

A1: The reaction progress is typically monitored by observing the consumption of the starting material, 2-(2-nitrophenylthio)benzoic acid. The most common and effective techniques are Thin-Layer Chromatography (TLC) for rapid qualitative assessment and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) can also be employed for structural confirmation and to track the appearance of the product.[2]

Q2: How do I use Thin-Layer Chromatography (TLC) to monitor the reaction?

A2: TLC is a fast and convenient method to qualitatively track the reaction's progress by separating the starting material, product, and any intermediates.[2] The reaction is generally considered complete when the TLC spot corresponding to the starting material, 2-(2-nitrophenylthio)benzoic acid, is no longer visible.[2]

  • Spotting: On a silica gel TLC plate, apply a small spot of the starting material (as a reference), a co-spot (starting material and reaction mixture in the same spot), and a spot of the reaction mixture.

  • Development: Develop the plate in an appropriate eluent system. A common system is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) with about 1% acetic acid to ensure sharp spots for the carboxylic acids.[2]

  • Visualization: Visualize the developed plate under a UV lamp (254 nm), as both the reactant and product are UV-active.[2] The product, being more polar (due to the amine group), will have a lower Retention Factor (Rf) value than the starting material.

Q3: My TLC plate is showing streaks or poorly resolved spots. What can I do?

A3: Streaking is a common issue, especially with acidic or basic compounds. Here are some troubleshooting steps:

  • Acidify the Eluent: The most common cause of streaking for these compounds is the carboxylic acid group interacting too strongly with the silica gel. Adding a small amount of acetic acid (~1%) to your eluent system can suppress this interaction and result in sharper, more defined spots.[2]

  • Check Concentration: The sample spot may be too concentrated. Try diluting the aliquot taken from the reaction mixture before spotting it on the TLC plate.[2]

  • Change Solvent System: If streaking persists, experimenting with different solvent systems with varying polarities may be necessary to achieve better separation.

Q4: How can I use High-Performance Liquid Chromatography (HPLC) for more precise monitoring?

A4: HPLC is a powerful technique for quantitative analysis of the reaction mixture.[2] It allows you to determine the exact percentage of starting material that has been converted to the product, providing a more accurate measure of reaction completion. A standard setup involves a reversed-phase C18 column with UV detection.[2][3]

Q5: I'm setting up an HPLC method. What are the typical starting conditions?

A5: A good starting point for method development is a gradient elution on a C18 column.[2][3] You can find typical parameters summarized in the table below. The retention time of the product, 2-((2-aminophenyl)thio)benzoic acid, will be shorter than the starting material due to its increased polarity.

Q6: Can I use spectroscopic methods to monitor the reaction?

A6: Yes, both NMR and UV-Vis spectroscopy can be useful.

  • ¹H NMR Spectroscopy: This technique is excellent for confirming the structure of the final product. By taking an NMR spectrum of a reaction aliquot, you can monitor the disappearance of characteristic aromatic proton signals of the starting material and the appearance of new signals corresponding to the product.[2] For quantitative data, a known amount of an internal standard can be added (qNMR).[2]

  • UV-Vis Spectroscopy: The reduction of the nitro group leads to a significant change in the UV-Vis absorption spectrum.[4] You can monitor the decrease in absorbance at the λmax of the nitro-containing starting material as the reaction proceeds.

Q7: My reaction seems to have stopped or is incomplete. What are the common causes?

A7: If the reaction has stalled, consider the following:

  • Reagent/Catalyst Activity: The reducing agent (e.g., SnCl₂, Fe) or catalyst (e.g., Pd/C) may be old or inactive.[1] For metal/acid reductions, ensure the metal is finely powdered and the acid concentration is correct.[1] For catalytic hydrogenations, ensure the catalyst has not been poisoned and that there is a positive hydrogen pressure.[1]

  • Temperature: Some reductions require heating to proceed at a reasonable rate.[1] Ensure the reaction temperature is appropriate for the chosen method.

  • Solvent: The starting material must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.

Data Presentation

Table 1: Typical TLC and HPLC Parameters for Monitoring the Reduction

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica gel 60 F254[2]Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[2][3]
Mobile Phase/Eluent Ethyl Acetate/Hexanes (e.g., 30:70 v/v) + 1% Acetic Acid[2]Solvent A: Water + 0.1% Formic or Phosphoric Acid[2][3]Solvent B: Acetonitrile or Methanol[2][3](Gradient elution is typical)
Detection UV light at 254 nm[2]UV detection at 254 nm or 280 nm[2][3]
Analyte Elution Order Rf (Product) < Rf (Starting Material)Retention Time (Product) < Retention Time (Starting Material)

Note: Rf values and retention times are dependent on the specific experimental conditions and should be determined using authentic standards.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Plate Preparation: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), reaction mixture (Rxn), and a co-spot (Co).

  • Sample Preparation: Withdraw a small aliquot (1-2 drops) from the reaction vessel. Dilute it with a suitable solvent like ethyl acetate (e.g., 0.5 mL).[2] Prepare a dilute solution of your starting material as a reference.

  • Spotting: Using a capillary tube, carefully spot the prepared samples onto the corresponding lanes on the pencil line. For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture on top of it.

  • Development: Place the TLC plate in a developing chamber containing the eluent system (e.g., 30:70 Ethyl Acetate/Hexanes + 1% Acetic Acid). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[2]

  • Interpretation: Compare the spots. The reaction is complete when the spot in the 'Rxn' lane corresponding to the starting material (identified by the 'SM' lane) has completely disappeared.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Withdraw a small, accurately measured aliquot from the reaction mixture (e.g., 50 µL).

  • Quenching & Dilution: Immediately quench the reaction in the aliquot by diluting it into a known volume of a suitable solvent (e.g., 1.0 mL of the HPLC mobile phase).[2] This prevents the reaction from proceeding further after sampling.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[2]

  • Injection: Inject the filtered sample into the HPLC system running a pre-established method (e.g., as described in Table 1).

  • Analysis: Analyze the resulting chromatogram. Identify the peaks for the starting material and product based on their retention times (previously determined with standards). Calculate the percentage conversion by integrating the peak areas.

Visualizations

G cluster_0 Experimental Workflow A Start Reaction B Withdraw Aliquot at Time (t) A->B C Prepare Sample for Analysis (Dilute/Filter) B->C D Perform Analysis (TLC or HPLC) C->D E Interpret Results D->E F Decision Point E->F G Reaction Complete? (Stop Reaction) F->G Yes H Continue Reaction (Repeat Monitoring) F->H No H->B

Caption: General workflow for monitoring reaction progress.

G cluster_1 TLC Troubleshooting Guide A Problem Observed B Spots are Streaking A->B C Spots are not Separating (Rf values too close) A->C D No Spots Visible A->D S1 Solution: Add 1% Acetic Acid to Eluent B->S1 S2 Solution: Change Eluent Polarity (e.g., increase hexane %) C->S2 S3 Solution: Check UV Lamp & Sample Concentration D->S3

Caption: Troubleshooting guide for common TLC issues.

G cluster_0 Logical Pathway for Reaction Monitoring Start Monitor Reaction Progress Qual Qualitative Check Needed? Start->Qual Quant Quantitative Data Needed? Start->Quant TLC Perform TLC Analysis Qual->TLC Yes HPLC Perform HPLC Analysis Quant->HPLC Yes End Assess Reaction Endpoint TLC->End HPLC->End

Caption: Decision pathway for selecting an analytical method.

References

Catalyst selection for the efficient synthesis of 2-(2-aminophenylthio)benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the efficient synthesis of 2-(2-aminophenylthio)benzoic acid. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges, with a focus on catalyst selection for the critical nitro group reduction step.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for 2-(2-aminophenylthio)benzoic acid?

A1: The most established and widely used method is a two-step process.[1][2] It begins with the synthesis of the intermediate, 2-(2-nitrophenylthio)benzoic acid, via a nucleophilic aromatic substitution, often a copper-catalyzed Ullmann-type condensation.[2][3] This is followed by the reduction of the nitro group to a primary amine to yield the final product.[1][2]

Q2: What are the primary catalyst choices for the reduction of the nitro group in 2-(2-nitrophenylthio)benzoic acid?

A2: There are two main categories of reducing systems:

  • Catalytic Hydrogenation: This involves using a heterogeneous metal catalyst with hydrogen gas. Commonly used catalysts include Raney-nickel (Raney-Ni), palladium (Pd), platinum (Pt), and ruthenium (Ru), which can be used as the metal itself or on a support like alumina or silica.[4] Raney-nickel is often a preferred choice.[4]

  • Chemical Reduction: This method employs stoichiometric reducing agents in a suitable solvent. The most common agents for this transformation are iron (Fe) powder in an acidic medium (like HCl or ammonium chloride) or tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[1][2]

Q3: How do I choose between catalytic hydrogenation and chemical reduction?

A3: The choice depends on available equipment, scale, and desired purity profile.

  • Catalytic Hydrogenation is often cleaner, as the catalyst is easily filtered off, leading to simpler workup and potentially higher purity products. However, it requires specialized equipment like a hydrogenation vessel to handle pressurized hydrogen gas.[2]

  • Chemical Reduction (e.g., with Fe or SnCl₂) is procedurally simpler and can be performed in standard laboratory glassware.[1][2] However, the workup can be more complex, requiring neutralization and removal of metal salts, which might co-precipitate with the product.[1]

Q4: I am experiencing low yields in the reduction step. What are the likely causes and solutions?

A4: Low yields can stem from several factors:

  • Inactive Catalyst: If using a heterogeneous catalyst, it may be old or poisoned. Ensure you are using a fresh or properly activated catalyst.

  • Insufficient Catalyst Loading: For heterogeneous catalysts, a loading of 2-30 wt% is recommended.[4] Below 2 wt%, reaction activity and selectivity can decrease significantly.[4]

  • Suboptimal Reaction Conditions: Temperature, pressure (for hydrogenation), and reaction time are critical. If the reaction is incomplete (as monitored by TLC), consider increasing the temperature or extending the reaction time.[1][4]

  • Poor Quality Intermediate: Impurities in the starting 2-(2-nitrophenylthio)benzoic acid can interfere with the reaction. Ensure the intermediate is pure before proceeding.

  • Product Loss During Workup: The product can be lost during extraction or precipitation steps. Adjusting the pH carefully during isolation is crucial to ensure complete precipitation.[1]

Q5: How can I monitor the progress of the reduction reaction?

A5: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[1] A spot corresponding to the starting nitro-intermediate will gradually diminish and be replaced by a new spot for the amino product. For catalytic hydrogenation, the cessation of hydrogen uptake also indicates that the reaction is complete.[2]

Q6: What is the recommended method for purifying the final 2-(2-aminophenylthio)benzoic acid?

A6: Recrystallization is a highly effective method for purifying the final product.[1][5] A mixed solvent system, such as ethanol and water, is commonly used. This process effectively removes unreacted starting materials and side products, typically upgrading the purity to over 99% and resulting in a pale yellow crystalline solid.[5]

Troubleshooting Guide

Symptom / Issue Possible Cause Recommended Solution
Reaction Stalled (Incomplete Conversion) 1. Catalyst deactivation or insufficient loading.[4]2. Reaction temperature or pressure is too low.[4]3. Purity issues with the starting material.1. Add fresh catalyst. For heterogeneous catalysts, ensure loading is within the 5-20 wt% range.[4]2. Gradually increase the temperature or hydrogen pressure. Monitor progress by TLC.[1]3. Purify the 2-(2-nitrophenylthio)benzoic acid intermediate before the reduction step.
Significant Byproduct Formation 1. Reaction temperature is too high, causing side reactions.2. Incorrect choice of solvent or base/acid.3. Air oxidation of the amine product.1. Lower the reaction temperature and monitor closely.2. Screen different solvents. Ensure the pH is controlled, especially during workup.[1]3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and minimize air exposure during workup.
Difficulty Filtering Heterogeneous Catalyst The catalyst particles are too fine.Filter the reaction mixture through a pad of Celite® or another filter aid to ensure complete removal of fine catalyst particles.
Product Fails to Precipitate During Workup 1. The pH is not at the isoelectric point.2. The solution is too dilute.1. Carefully adjust the pH of the filtrate to be slightly acidic (pH 2-3) to induce precipitation.[2]2. If the product is highly soluble, concentrate the solution by removing some solvent before adjusting the pH.
Final Product is Highly Colored (Brown/Orange) Presence of colored impurities or oxidation products.1. Perform decolorization by adding a small amount of activated carbon to the hot solution during recrystallization.[5]2. Ensure thorough washing of the filtered crystals with a cold solvent to remove soluble impurities.[5]

Quantitative Data Presentation

Table 1: Comparison of Catalytic Systems for Nitro Group Reduction

ParameterCatalytic Hydrogenation (Raney-Ni)[4]Chemical Reduction (Fe Powder)[2]Chemical Reduction (SnCl₂)[1]
Catalyst/Reagent Raney-NickelIron PowderTin(II) Chloride
Typical Loading 5 - 20 wt%Stoichiometric excessStoichiometric excess
Co-reagent Hydrogen Gas (H₂)Acid (HCl or NH₄Cl)Concentrated HCl
Typical Temperature 10 - 170 °CReflux TemperatureRoom Temp to Gentle Heat
Typical Pressure 100 - 900 psigAtmosphericAtmospheric
Advantages High purity, clean reaction, catalyst is recyclable.Inexpensive, uses standard glassware.Mild conditions, effective.
Disadvantages Requires specialized high-pressure equipment.Complex workup to remove iron salts.Workup requires neutralization of a large amount of acid and removal of tin salts.

Table 2: Illustrative Data for Purification by Recrystallization

Disclaimer: Data is illustrative, based on typical results for analogous compounds. Actual results may vary.[5]

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~95%>99%
Melting Point 148-151°C150-152°C
Appearance Yellowish to brownish powderPale yellow crystalline solid
Typical Recovery Yield N/A85-95%

Visualized Workflows and Logic

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Nitro Group Reduction cluster_purification Purification A 2,2'-Dithiosalicylic Acid S1 Nucleophilic Aromatic Substitution (Ullmann Condensation) A->S1 B 1-Chloro-2-nitrobenzene B->S1 Int Intermediate: 2-(2-nitrophenylthio)benzoic acid S1->Int S2 Catalyst Selection (e.g., Raney-Ni or Fe/HCl) Crude Crude Product S2->Crude P Recrystallization (Ethanol/Water) Final Final Product: 2-((2-Aminophenyl)thio)benzoic acid P->Final Int->S2 Crude->P

Caption: General two-step synthetic workflow for 2-((2-aminophenyl)thio)benzoic acid.

Catalyst_Selection Start Select Reduction Method for 2-(2-nitrophenylthio)benzoic acid Equip High-Pressure Hydrogenator Available? Start->Equip CatHydro Catalytic Hydrogenation Equip->CatHydro  Yes ChemRed Chemical Reduction Equip->ChemRed  No Cat_Choice Choose Catalyst CatHydro->Cat_Choice RaneyNi Raney-Ni (Preferred) Cat_Choice->RaneyNi PdC Pd, Pt, Ru (Alternatives) Cat_Choice->PdC Agent_Choice Choose Reducing Agent ChemRed->Agent_Choice Fe Fe / Acid (Economical, Standard Glassware) Agent_Choice->Fe SnCl2 SnCl₂ / HCl (Mild Conditions) Agent_Choice->SnCl2

Caption: Decision logic for selecting a catalyst for the nitro reduction step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(2-nitrophenylthio)benzoic Acid (Intermediate)

This protocol is based on the Ullmann condensation reaction.[2]

  • Materials:

    • 2,2'-Dithiosalicylic acid

    • 1-Chloro-2-nitrobenzene

    • Sodium hydroxide (NaOH)

    • Water (H₂O)

    • Concentrated Hydrochloric acid (HCl)

  • Procedure:

    • In a suitable reaction vessel, dissolve 2,2'-dithiosalicylic acid and a stoichiometric amount of sodium hydroxide in water. The base facilitates the cleavage of the disulfide bond to form the thiolate nucleophile.[2]

    • Add 1-chloro-2-nitrobenzene to the solution.

    • Heat the mixture under reflux for several hours. Monitor the reaction's completion by TLC.

    • After cooling the reaction mixture to room temperature, filter to remove any unreacted solids.

    • Carefully acidify the filtrate with concentrated HCl to a pH of 2-3. This will precipitate the product, 2-(2-nitrophenylthio)benzoic acid.[1][2]

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2A: Reduction via Catalytic Hydrogenation (using Raney-Nickel)

This protocol is adapted from patent literature.[2][4]

  • Materials:

    • 2-(2-nitrophenylthio)benzoic acid (from Protocol 1)

    • Raney-Nickel (5-10 wt%)

    • Solvent (e.g., Water or Ethanol)

    • Hydrogen gas (H₂)

  • Procedure:

    • Place the dried 2-(2-nitrophenylthio)benzoic acid and the solvent into a high-pressure hydrogenation vessel.

    • Carefully add the Raney-Nickel catalyst to the vessel under an inert atmosphere.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 450 psi).[4]

    • Heat the reaction mixture (e.g., to 110 °C) with vigorous stirring.[4] Monitor the reaction by observing the cessation of hydrogen uptake.

    • Once complete, cool the mixture to room temperature and carefully vent the excess hydrogen.

    • Purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to safely remove the pyrophoric catalyst.

    • The filtrate contains the desired product. The product may precipitate upon cooling or after neutralization/acidification, depending on the solvent used. Collect the solid by filtration.

Protocol 2B: Reduction via Iron Powder

This protocol is a common method for nitro group reduction in a standard laboratory setting.[2]

  • Materials:

    • 2-(2-nitrophenylthio)benzoic acid (from Protocol 1)

    • Iron powder (Fe)

    • Ethanol/Water solvent mixture

    • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Procedure:

    • Suspend the 2-(2-nitrophenylthio)benzoic acid intermediate in a mixture of water and ethanol in a round-bottom flask.

    • Add iron powder (typically 3-5 equivalents) and a catalytic amount of acid (e.g., a small amount of HCl or one equivalent of NH₄Cl) to initiate the reduction.[2]

    • Heat the mixture to reflux and stir vigorously. The reaction is often exothermic.

    • Monitor the disappearance of the yellow starting material by TLC.

    • Once the reaction is complete, filter the hot solution through Celite® to remove the iron and iron oxides.

    • Cool the filtrate. The desired product, 2-(2-aminophenylthio)benzoic acid, may precipitate upon cooling. The pH can be adjusted to maximize precipitation.

    • Collect the product by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Purification by Recrystallization

This protocol is based on a standard procedure for purifying the final product.[5]

  • Materials:

    • Crude 2-(2-aminophenylthio)benzoic acid

    • Ethanol

    • Deionized water

    • Activated carbon (optional)

  • Procedure:

    • Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

    • (Optional) If the solution is highly colored, add a small amount of activated carbon, stir for a few minutes, and perform a hot filtration to remove the carbon.[5]

    • To the hot ethanolic solution, slowly add warm deionized water with continuous stirring until the solution becomes slightly turbid (cloudy).[5]

    • If necessary, add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature to form large crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry in a vacuum oven until a constant weight is achieved.[5]

References

Validation & Comparative

Comparative analysis of synthetic routes to 2-arylthiobenzoic acids.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 2-Arylthiobenzoic Acids

For researchers, scientists, and drug development professionals, the synthesis of 2-arylthiobenzoic acids is a critical step in the preparation of various pharmaceuticals and functional materials. This guide provides an objective comparison of the primary synthetic methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable route for a given application. The key methods covered include the traditional Ullmann condensation, a modified catalyst-free nucleophilic aromatic substitution, and modern palladium-catalyzed cross-coupling reactions.

At a Glance: Key Differences Between Synthetic Routes

FeatureUllmann CondensationCatalyst-Free Nucleophilic Aromatic SubstitutionPalladium-Catalyzed C-S Coupling (Buchwald-Hartwig Type)
Catalyst Copper (Cu) or Copper salts (e.g., CuI)NonePalladium (Pd) complexes
Typical Ligands Often none, but can include phenanthrolineNoneBulky, electron-rich phosphines (e.g., BINAP, Xantphos)
Reaction Temperature High (often >150°C)High (140-220°C)Milder (often 80-120°C)
Base Inorganic bases (e.g., K₂CO₃, KOH)Lithium bases (e.g., LiOH, Li₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃)
Solvent High-boiling polar solvents (e.g., DMF, nitrobenzene)Aprotic solvents (e.g., tetralin, DMF) or neatAprotic solvents (e.g., toluene, dioxane)
Substrate Scope Favored for electron-poor aryl halidesBroad applicabilityBroad scope, including electron-rich and -neutral aryl halides
Cost Generally lower (copper is abundant)Economical (avoids catalyst cost)Higher (palladium and specialized ligands are expensive)

Delving into the Mechanisms

The choice of synthetic route is often dictated by the underlying reaction mechanism, which influences substrate compatibility, reaction conditions, and potential side products.

Ullmann Condensation: A Classical Approach

The Ullmann condensation is a long-standing method for the formation of carbon-heteroatom bonds, including the C-S bond in 2-arylthiobenzoic acids. The reaction typically involves a copper catalyst, which is believed to cycle between Cu(I) and Cu(III) oxidation states. The process begins with the formation of a copper thiolate, which then undergoes oxidative addition with the 2-halobenzoic acid. Reductive elimination from the resulting Cu(III) intermediate furnishes the 2-arylthiobenzoic acid and regenerates the active Cu(I) catalyst.[1][2]

Ullmann_Condensation 2-Halobenzoic Acid 2-Halobenzoic Acid Oxidative Addition Oxidative Addition 2-Halobenzoic Acid->Oxidative Addition Thiophenol Thiophenol Copper Thiolate Copper Thiolate Thiophenol->Copper Thiolate + Cu(I) Catalyst, Base Cu(I) Catalyst Cu(I) Catalyst Base Base Copper Thiolate->Oxidative Addition Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Reductive Elimination->Cu(I) Catalyst Regeneration 2-Arylthiobenzoic Acid 2-Arylthiobenzoic Acid Reductive Elimination->2-Arylthiobenzoic Acid

Catalytic cycle of the Ullmann condensation.
Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

This method circumvents the need for a transition metal catalyst by employing the lithium salts of the 2-halobenzoic acid and the thiophenol.[3] The reaction proceeds via a nucleophilic aromatic substitution mechanism, likely through an addition-elimination pathway. The thiophenoxide anion acts as the nucleophile, attacking the carbon atom bearing the halogen on the 2-chlorobenzoate. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the halide leaving group restores the aromaticity and yields the lithium salt of the 2-arylthiobenzoic acid, which is then protonated. The use of lithium salts enhances the reactivity and avoids the environmental and economic drawbacks associated with copper catalysts.[3]

SNAr_Mechanism Lithium 2-Chlorobenzoate Lithium 2-Chlorobenzoate Nucleophilic Attack Nucleophilic Attack Lithium 2-Chlorobenzoate->Nucleophilic Attack Lithium Thiophenoxide Lithium Thiophenoxide Lithium Thiophenoxide->Nucleophilic Attack Meisenheimer Complex Meisenheimer Complex Nucleophilic Attack->Meisenheimer Complex Elimination Elimination Meisenheimer Complex->Elimination - LiCl Lithium 2-Arylthiobenzoate Lithium 2-Arylthiobenzoate Elimination->Lithium 2-Arylthiobenzoate Protonation Protonation Lithium 2-Arylthiobenzoate->Protonation + H+ 2-Arylthiobenzoic Acid 2-Arylthiobenzoic Acid Protonation->2-Arylthiobenzoic Acid

Mechanism of the catalyst-free SNAr reaction.
Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Type)

Modern synthetic chemistry often relies on palladium-catalyzed cross-coupling reactions for their high efficiency and broad substrate scope. The Buchwald-Hartwig amination has been adapted for C-S bond formation. The catalytic cycle typically begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the 2-halobenzoic acid to the Pd(0) complex. The resulting Pd(II) intermediate then undergoes ligand exchange with the thiolate, and subsequent reductive elimination forms the C-S bond of the 2-arylthiobenzoic acid and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for the success of this reaction.[4][5]

Buchwald_Hartwig_CS_Coupling 2-Halobenzoic Acid 2-Halobenzoic Acid Oxidative Addition Oxidative Addition 2-Halobenzoic Acid->Oxidative Addition Thiol Thiol Ligand Exchange Ligand Exchange Thiol->Ligand Exchange + Base Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Pd(II) Intermediate->Ligand Exchange Thiolate Complex Thiolate Complex Ligand Exchange->Thiolate Complex Reductive Elimination Reductive Elimination Thiolate Complex->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration 2-Arylthiobenzoic Acid 2-Arylthiobenzoic Acid Reductive Elimination->2-Arylthiobenzoic Acid

Catalytic cycle of the Buchwald-Hartwig C-S coupling.

Experimental Protocols

General Experimental Workflow

The synthesis of 2-arylthiobenzoic acids, regardless of the chosen method, generally follows a similar workflow.

Experimental_Workflow Start Start Reactants_Catalyst_Solvent Combine Reactants, Catalyst (if any), and Solvent Start->Reactants_Catalyst_Solvent Reaction_Setup Set up Reaction under Appropriate Atmosphere and Temperature Reactants_Catalyst_Solvent->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (e.g., TLC, GC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Characterization Characterize Product (e.g., NMR, MS, MP) Purification->Characterization End End Characterization->End

A generalized experimental workflow for the synthesis of 2-arylthiobenzoic acids.
Protocol 1: Traditional Ullmann Condensation

This protocol is a representative example of a traditional Ullmann condensation for the synthesis of 2-arylthiobenzoic acids.

Materials:

  • 2-Iodobenzoic acid

  • Thiophenol

  • Potassium hydroxide

  • Copper powder

  • Solvent (e.g., DMF)

Procedure:

  • In a round-bottom flask, dissolve 2-iodobenzoic acid and thiophenol in the solvent.

  • Add potassium hydroxide and copper powder to the mixture.

  • Heat the reaction mixture to a high temperature (e.g., 150-200°C) and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Catalyst-Free Nucleophilic Aromatic Substitution[3]

This protocol is based on the patent describing the reaction of lithium 2-chlorobenzoate with lithium thiophenoxide.[3]

Materials:

  • 2-Chlorobenzoic acid

  • 4-Chlorothiophenol

  • Lithium hydroxide monohydrate

  • Tetralin

  • Hydrochloric acid

Procedure:

  • A mixture of 172.2 g of 2-chlorobenzoic acid and 144.6 g of 4-chlorothiophenol in 450 g of tetralin is treated with 96.4 g of lithium hydroxide monohydrate.

  • The mixture is heated to 185-190°C in a water separator to remove the water of reaction.

  • The reaction mixture is stirred at 185-190°C for 8 hours.

  • After cooling to 115°C, 500 ml of water is added.

  • The aqueous phase containing the product is separated, diluted with 1.5 L of water, and adjusted to pH 2 with 30% hydrochloric acid.

  • The precipitated 2-(4-chlorophenylthio)benzoic acid is isolated by filtration, washed with water, and dried.

Protocol 3: Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Type)

This is a general protocol for a Buchwald-Hartwig C-S cross-coupling reaction.

Materials:

  • 2-Bromobenzoic acid

  • Thiophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromobenzoic acid, cesium carbonate, Pd(OAc)₂, and BINAP.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add degassed toluene and thiophenol via syringe.

  • Heat the reaction mixture to 110°C and stir for 8-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 2-(phenylthio)benzoic acid.[4]

Comparative Performance Data

The following table summarizes representative yields for the synthesis of various 2-arylthiobenzoic acids using the different methodologies. Direct comparison is challenging due to variations in substrates and reaction conditions across different literature reports.

Starting MaterialsMethodCatalyst/ReagentsTemp. (°C)Time (h)Yield (%)Reference
2-Chlorobenzoic acid, 4-ChlorothiophenolCatalyst-Free SNArLiOH185-190891[3]
2-Chlorobenzoic acid, ThiophenolCatalyst-Free SNArLiOH170-2002-885[3]
2-Chlorobenzoic acid, 4-FluorothiophenolCatalyst-Free SNArLiOH170-2002-886[3]
2-Chlorobenzoic acid, 4-MethylthiophenolCatalyst-Free SNArLiOH170-2002-885[3]
2-Iodobenzoic acid, ThiophenolUllmann CondensationCu, KOHHigh--[3]
Aryl Halide, ThiolBuchwald-HartwigPd(OAc)₂/Ligand, Base80-1208-24Generally good to excellent[4][5]

Note: Specific yield data for the traditional Ullmann and Buchwald-Hartwig reactions for the synthesis of 2-arylthiobenzoic acids is not consistently reported in a directly comparable format in the surveyed literature.

Conclusion and Recommendations

The choice of synthetic route for 2-arylthiobenzoic acids depends on several factors, including cost, scale, substrate scope, and environmental considerations.

  • The traditional Ullmann condensation , while historically significant, often requires harsh reaction conditions and can suffer from the use of stoichiometric amounts of copper, leading to purification challenges and waste generation.[1][2]

  • The catalyst-free nucleophilic aromatic substitution using lithium salts presents a highly attractive alternative.[3] It avoids the cost and toxicity of transition metal catalysts and can provide high yields. However, it still requires high reaction temperatures.

  • Palladium-catalyzed C-S coupling reactions offer the mildest reaction conditions and the broadest substrate scope, tolerating a wide range of functional groups.[4][5] This makes it a powerful tool for the synthesis of complex and highly functionalized 2-arylthiobenzoic acids. The main drawbacks are the high cost of the palladium catalyst and the specialized phosphine ligands.

For large-scale, cost-effective synthesis where high temperatures are manageable, the catalyst-free lithium salt method is a strong contender. For medicinal chemistry applications and the synthesis of complex analogs where milder conditions and functional group tolerance are paramount, the palladium-catalyzed Buchwald-Hartwig C-S coupling is often the method of choice, despite its higher cost. The traditional Ullmann condensation may still find application in specific cases, but its disadvantages often make the other two methods more appealing for modern synthetic applications.

References

A Comparative Guide to 2-[(2-Aminophenyl)thio]benzoic Acid and Other Thiosalicylic Acid Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiosalicylic acid and its derivatives are pivotal precursors in the synthesis of a wide array of heterocyclic compounds with significant applications in medicinal chemistry and materials science. This guide provides a comparative overview of 2-[(2-aminophenyl)thio]benzoic acid and other thiosalicylic acid derivatives, focusing on their synthetic utility, performance in key reactions, and the biological activities of their downstream products. Experimental data has been compiled to offer a clear comparison for researchers engaged in the design and synthesis of novel chemical entities.

I. Synthetic Performance Comparison

The utility of thiosalicylic acid derivatives in synthesis is often evaluated by their efficiency in forming complex heterocyclic structures. This section compares the performance of 2-[(2-aminophenyl)thio]benzoic acid with other derivatives in the synthesis of phenothiazines and benzothiazinones, two classes of compounds with significant pharmacological interest.

Synthesis of Phenothiazine Derivatives

2-[(2-Aminophenyl)thio]benzoic acid is a key intermediate in the synthesis of phenothiazines. The overall process typically involves the initial synthesis of the diaryl sulfide followed by cyclization.

Table 1: Comparison of Yields in the Synthesis of Phenothiazine Derivatives

PrecursorReactionProductYield (%)Reference
2-[(2-Aminophenyl)thio]benzoic acidCyclizationPhenothiazine CoreNot specified[1]
Diphenylamine, Sulfur, IodineThionation and subsequent reactions4-{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives46-85[2][3]

Note: Direct comparative yield data for the cyclization of 2-[(2-aminophenyl)thio]benzoic acid versus other substituted diaryl sulfides under identical conditions is limited in the reviewed literature. The provided data illustrates typical yield ranges for phenothiazine synthesis through different routes.

Synthesis of Benzothiazinone Derivatives

Thiosalicylic acid is a common starting material for the synthesis of benzothiazinones through multicomponent reactions.

Table 2: Synthesis of 2,3-dihydro-4H-benzo[e][1][4]thiazin-4-one Derivatives from Thiosalicylic Acid

AldehydeAmineProductYield (%)Reference
Pentanal4-(2-aminoethyl)morpholine2-butyl-3-(2-morpholinoethyl)-2,3-dihydro-4H-benzo[e][1][4]thiazin-4-one77[4]
4-Methoxybenzaldehyde4-(2-aminoethyl)morpholine2-(4-methoxyphenyl)-3-(2-morpholinoethyl)-2,3-dihydro-4H-benzo[e][1][4]thiazin-4-one50[4]

II. Biological Activity of Derivatives

The choice of a thiosalicylic acid derivative as a precursor can influence the biological activity of the final heterocyclic compound. This section presents data on the antimicrobial and anti-inflammatory activities of phenothiazine and other salicylic acid derivatives.

Antimicrobial Activity

Phenothiazine derivatives, synthesized from precursors like 2-[(2-aminophenyl)thio]benzoic acid, have demonstrated notable antimicrobial properties.

Table 3: Minimum Inhibitory Concentration (MIC) of Phenothiazine Derivatives

CompoundMicroorganismMIC (μg/mL)Reference
Benzothiazolyl-phenothiazine derivativeStaphylococcus aureus0.06 - 31.5[5]
Benzothiazolyl-phenothiazine derivativeBacillus cereus0.06 - 31.5[5]
Benzothiazolyl-phenothiazine derivativeEscherichia coli0.06 - 31.5[5]
Benzothiazolyl-phenothiazine derivativeSalmonella enteritidis0.06 - 31.5[5]
Benzothiazolyl-phenothiazine derivativePseudomonas aeruginosa0.06 - 31.5[5]
Benzothiazolyl-phenothiazine derivativeCandida albicans0.06 - 31.5[5]
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, which are partly mediated through the inhibition of cyclooxygenase (COX) enzymes.

Table 4: IC50 Values for COX-1 and COX-2 Inhibition by Salicylic Acid Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Reference
Celecoxib15.80.29[6]
Diclofenac0.213.8[6]
Compound 5l (a benzimidazole derivative)> 1008.2[7]
Compound 5h (a benzimidazole derivative)> 10022.6[7]
Compound 5j (a benzimidazole derivative)> 10011.6[7]
Compound 5k (a benzimidazole derivative)> 10014.3[7]

III. Experimental Protocols

General Synthesis of 2-[(2-Aminophenyl)thio]benzoic Acid

The synthesis of 2-[(2-aminophenyl)thio]benzoic acid is typically a two-step process involving a nucleophilic aromatic substitution followed by reduction.[1]

Step 1: Synthesis of 2-(2-Nitrophenylthio)benzoic Acid

  • Reactants: 2,2'-Dithiosalicylic acid, 1-Chloro-2-nitrobenzene, Sodium hydroxide (or other suitable base), Water (as solvent).

  • Procedure:

    • Dissolve 2,2'-dithiosalicylic acid and sodium hydroxide in water. The disulfide bond is cleaved in the basic solution to form a thiolate anion.

    • Add 1-chloro-2-nitrobenzene to the reaction mixture.

    • The thiolate anion acts as a nucleophile, displacing the chloride from 1-chloro-2-nitrobenzene to form the thioether linkage. The reaction is typically heated.

    • Upon completion, the product, 2-(2-nitrophenylthio)benzoic acid, is isolated by acidification of the reaction mixture, causing it to precipitate.

Step 2: Reduction to 2-((2-Aminophenyl)thio)benzoic Acid

  • Reactants: 2-(2-Nitrophenylthio)benzoic acid, Reducing agent (e.g., Tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with Raney-Nickel), Solvent (e.g., ethanol, acetic acid).

  • Procedure (using SnCl₂/HCl):

    • Suspend 2-(2-nitrophenylthio)benzoic acid in a suitable solvent like ethanol.

    • Add a solution of Tin(II) chloride in concentrated hydrochloric acid to the suspension.

    • The reaction mixture is typically stirred at room temperature or gently heated until the reduction is complete (monitored by TLC).

    • After the reaction, the mixture is cooled, and the pH is adjusted with a base (e.g., sodium hydroxide solution) to precipitate tin salts and neutralize the acid.

    • The product is then extracted with an organic solvent. The organic layer is dried, and the solvent is evaporated to yield 2-((2-aminophenyl)thio)benzoic acid.

    • Further purification can be achieved by recrystallization.

General Procedure for the Synthesis of Benzothiazinones
  • Reactants: Aliphatic amine (1 mmol), Aldehyde (1 mmol), Thiosalicylic acid (1 mmol), Toluene (70 mL).

  • Procedure:

    • To a flask equipped with a Dean-Stark apparatus, add toluene, the aliphatic amine, and the corresponding aldehyde.

    • After 15 minutes in a preheated (50 °C) reaction mixture, add the thiosalicylic acid.

    • Maintain the mixture at the reflux temperature of toluene for 5 hours.

    • Wash the organic layer with a saturated solution of NaOH (3 x 30 mL) and dry with MgSO₄.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) eluent.[4]

IV. Signaling Pathways and Experimental Workflows

Synthesis and Cyclization Workflow

The synthesis of phenothiazines from 2-[(2-aminophenyl)thio]benzoic acid involves a clear workflow from starting materials to the final heterocyclic core.

G General Synthetic Workflow for Phenothiazines cluster_0 Step 1: Diaryl Sulfide Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization 2_2_dithiosalicylic_acid 2,2'-Dithiosalicylic Acid nucleophilic_substitution Nucleophilic Aromatic Substitution 2_2_dithiosalicylic_acid->nucleophilic_substitution 1_chloro_2_nitrobenzene 1-Chloro-2-nitrobenzene 1_chloro_2_nitrobenzene->nucleophilic_substitution 2_2_nitrophenylthio_benzoic_acid 2-(2-Nitrophenylthio)benzoic Acid nucleophilic_substitution->2_2_nitrophenylthio_benzoic_acid reduction Reduction of Nitro Group 2_2_nitrophenylthio_benzoic_acid->reduction 2_2_aminophenylthio_benzoic_acid 2-[(2-Aminophenyl)thio]benzoic Acid reduction->2_2_aminophenylthio_benzoic_acid cyclization Cyclization 2_2_aminophenylthio_benzoic_acid->cyclization phenothiazine_core Phenothiazine Core cyclization->phenothiazine_core G Inhibition of NF-κB Signaling by Salicylic Acid Derivatives Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB sequesters in cytoplasm IκBα_P P-IκBα IκBα->IκBα_P NF_κB_active Active NF-κB (Nuclear Translocation) NF_κB->NF_κB_active Proteasomal_Degradation Proteasomal Degradation IκBα_P->Proteasomal_Degradation Proteasomal_Degradation->NF_κB releases Nucleus Nucleus NF_κB_active->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription activates Salicylic_Acid_Derivatives Salicylic Acid Derivatives Salicylic_Acid_Derivatives->IKK_Complex inhibits G Mechanism of COX Inhibition by Salicylic Acid Derivatives Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_COX2->Prostaglandins catalyze synthesis of Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation mediate Salicylic_Acid_Derivatives Thiosalicylic Acid Derivatives Salicylic_Acid_Derivatives->COX1_COX2 inhibit

References

A Comparative Guide to Reducing Agents for the Synthesis of 2-((2-Aminophenyl)thio)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 24, 2025

The synthesis of 2-((2-Aminophenyl)thio)benzoic acid, a key intermediate for various heterocyclic compounds with applications in medicinal chemistry, critically involves the reduction of its nitro precursor, 2-((2-nitrophenyl)thio)benzoic acid.[1][2] The efficiency, selectivity, and environmental impact of this synthetic route are largely determined by the choice of reducing agent. This guide provides an objective comparison of common reducing agents for this transformation, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

The overall synthesis is a two-step process, beginning with a nucleophilic aromatic substitution (an Ullmann condensation) to form the nitro intermediate, followed by the reduction of the nitro group to a primary amine.[2]

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Group Reduction start 2,2'-Dithiosalicylic acid + 1-Chloro-2-nitrobenzene process1 Nucleophilic Aromatic Substitution (Base, Heat) start->process1 intermediate 2-((2-Nitrophenyl)thio)benzoic acid process1->intermediate process2 Reduction (Reducing Agent) intermediate->process2 final_product 2-((2-Aminophenyl)thio)benzoic acid process2->final_product

Comparison of Common Reducing Agents

The reduction of the nitro group in 2-((2-nitrophenyl)thio)benzoic acid can be accomplished by several methods. The most common include catalytic hydrogenation and chemical reduction using metals in acidic media or hydride reagents. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, cost, safety, and ease of work-up.

Iron (Fe) Powder: Reduction using iron metal in an acidic medium is a classic, cost-effective, and robust method.[3] It is particularly noted for its high tolerance of other sensitive functional groups.[4] The reaction is often exothermic and requires filtration to remove iron and its oxide byproducts.[1]

Tin(II) Chloride (SnCl₂): Stannous chloride is another widely used reagent for nitro group reduction, typically in concentrated hydrochloric acid.[2][5] While effective, this method can be less desirable due to the generation of tin-based waste, which requires careful disposal. The work-up can also be complicated by the precipitation of tin salts.[2]

Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): This is a highly efficient and clean method, often providing high yields of the desired amine with hydrogen gas as the only byproduct.[6][7] It requires specialized equipment, such as a Parr hydrogenator, to handle hydrogen gas safely.[6] The catalyst, typically palladium on carbon (Pd/C) or Raney Nickel, can be pyrophoric and must be handled with care.

Sodium Borohydride (NaBH₄) Systems: While sodium borohydride alone is generally ineffective at reducing nitroarenes, its reactivity is dramatically enhanced in the presence of transition metal catalysts like Nickel(II) chloride (NiCl₂·6H₂O) or copper(II) chloride.[8][9][10] These systems offer the advantage of mild, room-temperature reaction conditions and rapid conversions, often with high yields.[9][10] Sulfurated sodium borohydride is also an effective and selective reagent.[11]

Data Presentation
Reducing Agent SystemSubstrateSolvent(s)TemperatureTimeYieldReference
Fe / Acid 2-((2-Nitrophenyl)thio)benzoic acidMethanol, DMF, HCl60°C1-2 hHigh (not specified)[1]
Fe / Acid Aryl Nitro CompoundsAcetic acid, Ethanol, Water30°C1 h39-98%[4]
SnCl₂ / HCl 2-((2-Nitrophenyl)thio)benzoic acidEthanolRT or gentle heat-High (not specified)[2]
H₂ / Pd/C Methyl 3-nitrobenzoateMethanol or EthanolRoom Temp.-High (not specified)[7]
NaBH₄ / NiCl₂·6H₂O NitroarenesAcetonitrile, WaterRoom Temp.5-20 min88-96%[9]
NaBH₄ / Ni(OAc)₂·4H₂O 2-Nitrobenzoic acidAcetonitrile, WaterRoom Temp.20-60 min94%[10]
Sulfurated NaBH₄ Aromatic Nitro CompoundsTetrahydrofuranReflux24 h≥80%[11]

G Start Aromatic Nitro Group (Ar-NO₂) Intermediate1 Nitroso Intermediate (Ar-NO) Start->Intermediate1 + 2e⁻, 2H⁺ - H₂O Intermediate2 Hydroxylamine Intermediate (Ar-NHOH) Intermediate1->Intermediate2 + 2e⁻, 2H⁺ End Aromatic Amine (Ar-NH₂) Intermediate2->End + 2e⁻, 2H⁺ - H₂O

Experimental Protocols

Protocol 1: Reduction using Iron Powder[1]

This protocol is a common procedure for the reduction of 2-((2-nitrophenyl)thio)benzoic acid.

  • Reaction Setup: Suspend the intermediate, 2-((2-nitrophenyl)thio)benzoic acid, in a mixture of water and ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Reagent Addition: Add iron powder (typically 5-10 equivalents) and a catalytic amount of an acid, such as concentrated HCl or ammonium chloride, to initiate the reduction.

  • Reaction: Heat the mixture to reflux and stir vigorously. The reaction is often exothermic. Monitor the disappearance of the yellow starting material by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the hot solution through a pad of Celite® to remove the iron and iron oxides.

  • Isolation: Cool the filtrate. The desired product may precipitate upon cooling or after adjusting the pH to its isoelectric point. Collect the product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Reduction using Tin(II) Chloride[2]

This procedure uses stannous chloride as the reducing agent.

  • Reaction Setup: Suspend 2-((2-nitrophenyl)thio)benzoic acid in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Reagent Addition: Add a solution of Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete, as monitored by TLC.

  • Work-up: After the reaction, cool the mixture and adjust the pH with a base (e.g., sodium hydroxide solution) to precipitate tin salts and neutralize the excess acid.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous magnesium sulfate, and evaporate the solvent to yield the final product. Further purification can be achieved by recrystallization.

Protocol 3: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)[7]

This is a general procedure for the hydrogenation of nitroarenes.

  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr apparatus), dissolve the nitroaromatic compound in a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen) to remove air. Introduce hydrogen gas, typically via a balloon or from a pressurized source. Stir the reaction mixture vigorously at room temperature.

  • Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake), carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 4: Reduction using NaBH₄/NiCl₂·6H₂O[9][10]

This method provides a rapid reduction under mild conditions.

  • Reaction Setup: In a round-bottom flask, dissolve the nitroaromatic compound in a mixture of acetonitrile and water (e.g., 10:1 ratio).

  • Reagent Addition: Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (e.g., 0.2 molar equivalents) to the solution and stir. Then, add sodium borohydride (NaBH₄) (e.g., 4-8 molar equivalents) portion-wise at room temperature. A black precipitate and gas evolution should be observed.

  • Reaction: Continue stirring for the required time (typically 5-60 minutes) while monitoring the reaction progress by TLC.

  • Work-up: Upon completion, add distilled water to the reaction mixture and stir for 10 minutes.

  • Isolation: Extract the mixture with a solvent like dichloromethane (3x). Dry the combined organic layers over anhydrous sodium sulfate. Evaporate the solvent and purify the crude material by short column chromatography over silica gel to yield the pure amine.

References

A Comparative Guide to Purity Analysis of 2-[(2-Aminophenyl)thio]benzoic Acid: HPLC vs. Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis and development of pharmaceutical intermediates and fine chemicals, the purity of a compound is a critical parameter that dictates its suitability for downstream applications. For 2-[(2-Aminophenyl)thio]benzoic acid, a key building block in medicinal chemistry, rigorous purity assessment is paramount.[1] This guide provides an objective comparison between two common analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Introduction to the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. It is a highly sensitive and specific method that provides quantitative data on the purity of a sample, as well as a profile of any impurities present.

Melting Point Analysis is a fundamental thermal analysis technique used to determine the temperature at which a solid substance transitions into a liquid.[2] For a pure crystalline solid, this transition occurs over a very narrow temperature range.[3] The presence of impurities disrupts the crystal lattice, which typically results in a depression of the melting point and a broadening of the melting range.[2][4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is a robust starting point for the purity analysis of 2-[(2-Aminophenyl)thio]benzoic acid, adapted from established methods for similar aromatic compounds.[5]

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or trifluoroacetic acid, TFA)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-[(2-Aminophenyl)thio]benzoic acid.

    • Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      Time (minutes) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

Melting Point Analysis

This method determines the melting range of the sample, which is then compared to the reference value for the pure compound.

  • Instrumentation: A digital melting point apparatus or a traditional Thiele tube setup.

  • Sample Preparation:

    • Ensure the sample of 2-[(2-Aminophenyl)thio]benzoic acid is completely dry and in the form of a fine powder.

    • Load a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Procedure:

    • Place the capillary tube in the melting point apparatus.

    • If the approximate melting point is known (literature value: 150-152 °C for pure compound), heat the apparatus rapidly to about 15-20 °C below this temperature.[1][3]

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[3]

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting range is reported as T1 - T2.

  • Data Analysis: A sharp melting range (e.g., 1-2 °C) close to the literature value indicates high purity.[3][6] A broad and depressed melting range suggests the presence of impurities.[4]

Data Presentation: A Comparative Summary

The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data versus a quick purity check.

FeatureHPLCMelting Point Analysis
Principle Chromatographic separation based on analyte polarity.Observation of phase transition from solid to liquid.
Data Output Quantitative (% purity, % of each impurity), retention time.Qualitative (melting range in °C).
Specificity High; can separate and identify structurally similar impurities.Low; many different compounds can have similar melting points.
Sensitivity High; can detect impurities at very low levels (e.g., <0.05%).Low; generally insensitive to small amounts of impurities (<1%).[7]
Quantitation Excellent; provides precise percentage values for all components.Poor; cannot accurately determine the percentage of impurity.[8]
Throughput Moderate; typical run times are 20-30 minutes per sample.High; a measurement can be completed in a few minutes.
Cost High initial instrument cost and ongoing solvent expenses.Low; inexpensive instrumentation.[6]
Sample Requirement Small (milligrams).Small (milligrams).[6]
Destructive Yes (sample is consumed).Yes (sample is melted).[6]

Mandatory Visualization

The following diagram illustrates the logical workflow for evaluating the purity of a 2-[(2-Aminophenyl)thio]benzoic acid sample using both HPLC and melting point analysis.

G Purity Analysis Workflow: 2-[(2-Aminophenyl)thio]benzoic Acid cluster_0 Analytical Methods cluster_1 Data Output & Interpretation cluster_2 Conclusion HPLC HPLC Analysis HPLC_Data Quantitative Purity (%) Impurity Profile HPLC->HPLC_Data MP Melting Point Analysis MP_Data Qualitative Melting Range (°C) (e.g., 148-151°C) MP->MP_Data Conclusion Final Purity Assessment HPLC_Data->Conclusion MP_Data->Conclusion Sample Sample: 2-[(2-Aminophenyl)thio]benzoic Acid Sample->HPLC Sample->MP

Caption: Comparative workflow for purity analysis.

Conclusion

For the purity analysis of 2-[(2-Aminophenyl)thio]benzoic acid, HPLC and melting point determination are complementary techniques.

  • HPLC stands as the superior method for quantitative analysis . Its high sensitivity, specificity, and ability to generate a detailed impurity profile make it indispensable for quality control in research, process development, and regulatory submissions.

  • Melting Point Analysis serves as a rapid, inexpensive, and valuable qualitative tool .[8] It is an excellent preliminary check for purity, particularly after synthesis or recrystallization steps, where a sharp melting range close to the literature value provides a strong indication of a pure compound.[9] However, it lacks the quantitative power and specificity of HPLC.

In a professional setting, melting point analysis can be used for quick checks, but HPLC is the definitive method for accurate purity determination and reporting.

References

Efficacy Showdown: How Benzoic Acid Precursors Influence Phenothiazine Antipsychotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of phenothiazine derivatives, tracing their efficacy back to the benzoic acid precursors that influence their fundamental structure and function. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of key phenothiazine antipsychotics, supported by quantitative data and detailed experimental protocols.

The therapeutic efficacy of phenothiazine-based antipsychotics is critically influenced by the chemical substitutions on their core structure, which in turn can be dictated by the choice of precursors in their synthesis. While not always direct starting materials, substituted benzoic acids are foundational to creating the diverse chemical space of phenothiazine derivatives. This guide focuses on a comparative analysis of two key phenothiazine derivatives, chlorpromazine and trifluoperazine, which differ in their C-2 substitution—a modification that can be conceptually traced back to chloro- and trifluoromethyl-substituted precursors. This seemingly minor structural difference significantly impacts their pharmacological activity, primarily their affinity for the dopamine D2 receptor, a key target in the treatment of psychosis.[1]

Quantitative Comparison of Dopamine Receptor Binding Affinity

The primary mechanism of action for the antipsychotic effects of phenothiazine derivatives is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[2][3] The binding affinity of a drug to this receptor is a crucial determinant of its potency. This affinity is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

The following table summarizes the experimentally determined Ki values for trifluoperazine and chlorpromazine at the five human dopamine receptor subtypes. Trifluoperazine, with its trifluoromethyl group at the C-2 position, demonstrates a significantly higher affinity for the D2-like receptors (D2, D3, and D4) compared to chlorpromazine, which has a chlorine atom at the same position.[4] This difference in affinity is a direct result of the electron-withdrawing properties of the substituent, with the trifluoromethyl group providing a greater number of favorable Van der Waal's interactions with the side chain, thus enhancing potency.[5]

Dopamine Receptor SubtypeTrifluoperazine (Ki, nM)Chlorpromazine (Ki, nM)
D12.915
D21.43.5
D33.87.5
D40.75.5
D5 (D1B)Data not available133

Note: The data presented is compiled from various sources and may exhibit some variability due to different experimental conditions.[4]

Signaling Pathways and Experimental Workflow

The interaction of phenothiazine derivatives with dopamine receptors triggers a cascade of intracellular signaling events. The diagrams below, generated using the DOT language, illustrate the antagonistic action of these drugs on the dopamine D2 receptor signaling pathway and the general workflow for a competitive radioligand binding assay used to determine their binding affinities.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Phenothiazine Phenothiazine (Antagonist) Phenothiazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Antagonistic action of phenothiazines on the Dopamine D2 receptor signaling pathway.

G start Start prep_membranes Prepare cell membranes expressing D2 receptors start->prep_membranes prep_ligands Prepare radiolabeled ligand (e.g., [3H]Spiperone) and unlabeled test compound (phenothiazine derivative) prep_membranes->prep_ligands incubation Incubate membranes with radioligand and varying concentrations of test compound prep_ligands->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration counting Quantify bound radioactivity using liquid scintillation counting filtration->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis end End analysis->end

Caption: Generalized workflow for a competitive radioligand binding assay.

Experimental Protocols

The determination of dopamine receptor binding affinity is a cornerstone in the evaluation of antipsychotic drug efficacy. The following is a generalized protocol for a competitive radioligand binding assay.

Objective:

To determine the inhibitory constant (Ki) of a test phenothiazine derivative for the dopamine D2 receptor.

Materials and Reagents:
  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

  • Radiolabeled Ligand: A high-affinity radioligand for the D2 receptor, such as [³H]Spiperone.[6][7]

  • Unlabeled Test Compound: The phenothiazine derivative to be tested (e.g., chlorpromazine, trifluoperazine).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).[6]

  • Non-specific Binding Control: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM (+)-butaclamol) to determine non-specific binding.[6]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[6]

  • Scintillation Cocktail and Counter: For quantifying radioactivity.

Procedure:
  • Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound and the radiolabeled ligand in the assay buffer. The concentration of the radiolabeled ligand is typically kept constant at or near its dissociation constant (Kd).[6]

  • Incubation: In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and either the assay buffer (for total binding), the non-specific binding control, or varying concentrations of the test compound. Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6]

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.[7]

This detailed comparison underscores the significant impact of precursor selection on the final efficacy of phenothiazine derivatives. The substitution at the C-2 position, a direct consequence of the synthetic route, profoundly influences the drug's interaction with its primary therapeutic target, the dopamine D2 receptor. This knowledge is paramount for the rational design and development of more effective and selective antipsychotic agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of aromatic ketones and related compounds is a cornerstone of molecular construction. While the Friedel-Crafts acylation has long been a workhorse in this domain, its limitations, such as catalyst deactivation, substrate specificity, and sometimes harsh reaction conditions, have spurred the development of alternative methodologies. This guide provides an objective comparison of key alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most appropriate synthetic strategy.

Fries Rearrangement

The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone. This reaction is particularly useful for the synthesis of ortho- and para-hydroxyaryl ketones, which are valuable intermediates in the pharmaceutical industry.[1] The regioselectivity between the ortho and para products can often be controlled by adjusting reaction conditions, such as temperature and solvent.[1]

Performance Comparison

The efficiency of the Fries rearrangement is highly dependent on the substrate, catalyst, and reaction conditions. Below is a summary of experimental data for the rearrangement of phenylacetate to hydroxyacetophenone under various conditions.

Acylating AgentAromatic SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%) (ortho:para)Reference
Acetyl group (from Phenylacetate)PhenylacetateAlCl₃Nitrobenzene20-25--[2]
Acetyl group (from Phenylacetate)PhenylacetateAlCl₃Chlorobenzene50-60-45-65[2]
Acetyl group (from Phenylacetate)PhenylacetateAlCl₃Nitroethane60-44[2]
Acetyl group (from Phenylacetate)PhenylacetateBF₃-90-56[2]
Acetyl group (from Phenylacetate)PhenylacetateHF-20-100-94[2]
Acetyl group (from Phenylacetate)Phenylacetatep-Toluene sulfonic acid (PTSA)Solvent-free--up to 90% (ortho) and 10% (para)[3]
Experimental Protocol: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement[1]

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl), dilute

  • Sodium hydroxide (NaOH) solution

  • Steam distillation apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place phenyl acetate and nitrobenzene.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in small portions with constant stirring.

  • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60°C) and maintain for the specified time.

  • Cool the mixture to room temperature and then pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer (nitrobenzene) and wash it with dilute sodium hydroxide solution, followed by water.

  • Subject the nitrobenzene solution to steam distillation to remove the solvent and the unreacted starting material. The ortho-isomer (2'-hydroxyacetophenone) will co-distill with steam.

  • The para-isomer, being less volatile, will remain in the distillation flask and can be extracted with a suitable solvent after cooling.

  • Purify the products by crystallization or chromatography.

Reaction Mechanism

The Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction.

Fries_Rearrangement cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_substitution Electrophilic Aromatic Substitution cluster_product Products Phenolic Ester Phenolic Ester Acylium Ion Complex Acylium Ion Complex Phenolic Ester->Acylium Ion Complex + Lewis Acid Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Sigma Complex (ortho) Sigma Complex (ortho) Acylium Ion Complex->Sigma Complex (ortho) Intramolecular attack (ortho) Sigma Complex (para) Sigma Complex (para) Acylium Ion Complex->Sigma Complex (para) Intramolecular attack (para) ortho-Hydroxyaryl Ketone ortho-Hydroxyaryl Ketone Sigma Complex (ortho)->ortho-Hydroxyaryl Ketone Deprotonation para-Hydroxyaryl Ketone para-Hydroxyaryl Ketone Sigma Complex (para)->para-Hydroxyaryl Ketone Deprotonation

Caption: Mechanism of the Fries Rearrangement.

Houben-Hoesch Reaction

The Houben-Hoesch reaction is an effective method for the synthesis of aryl ketones from electron-rich aromatic compounds, such as polyhydroxy phenols and their ethers, by reacting them with a nitrile in the presence of a Lewis acid catalyst and hydrogen chloride.[4][5] This reaction is a variation of the Friedel-Crafts acylation.[4]

Performance Comparison

The Houben-Hoesch reaction is particularly well-suited for highly activated aromatic rings. Below are examples of its application.

NitrileAromatic SubstrateCatalystSolventProductYield (%)Reference
AcetonitrilePhloroglucinolZnCl₂/HClEther2,4,6-TrihydroxyacetophenoneHigh[4][6]
ChloroacetonitrileResorcinolZnCl₂/HClEther2,4-Dihydroxy-ω-chloroacetophenoneGood[7]
BenzonitrilePolyhydroxy phenolsAlCl₃/HClEtherPolyhydroxy benzophenonesGood[7]
Experimental Protocol: Synthesis of Phloroacetophenone[6]

Materials:

  • Phloroglucinol (anhydrous)

  • Acetonitrile (freshly distilled)

  • Anhydrous ether

  • Zinc chloride (fused)

  • Dry hydrogen chloride gas

  • Ice-salt bath

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser with a calcium chloride tube, place a solution of anhydrous phloroglucinol and freshly distilled acetonitrile in anhydrous ether.

  • Cool the flask in an ice-salt bath.

  • Introduce a stream of dry hydrogen chloride gas through the solution with vigorous stirring for several hours until saturation.

  • Add fused, powdered zinc chloride to the reaction mixture.

  • Continue passing the hydrogen chloride gas stream for another few hours.

  • Allow the reaction mixture to stand overnight in the ice bath.

  • The ketimine hydrochloride salt will precipitate. Decant the ether and wash the precipitate with fresh anhydrous ether.

  • Hydrolyze the ketimine salt by boiling it with water for a couple of hours.

  • Cool the solution to induce crystallization of the phloroacetophenone.

  • Collect the product by filtration, wash with cold water, and dry. The product can be recrystallized from hot water.

Reaction Mechanism

The Houben-Hoesch reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to the corresponding aryl ketone.

Houben_Hoesch_Reaction cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Product Formation Arene Arene Ketimine Intermediate Ketimine Intermediate Arene->Ketimine Intermediate + Nitrile-Lewis Acid Complex Nitrile Nitrile Nitrile-Lewis Acid Complex Nitrile-Lewis Acid Complex Nitrile->Nitrile-Lewis Acid Complex + HCl + Lewis Acid HCl + Lewis Acid HCl + Lewis Acid Aryl Ketone Aryl Ketone Ketimine Intermediate->Aryl Ketone Hydrolysis

Caption: Mechanism of the Houben-Hoesch Reaction.

Gattermann-Koch Reaction

The Gattermann-Koch reaction is a formylation method used to introduce a formyl group (-CHO) onto an aromatic ring.[8] It typically employs carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, often with a co-catalyst like copper(I) chloride.[8] This reaction is most effective for benzene and alkylbenzenes.[9]

Performance Comparison

The Gattermann-Koch reaction is primarily limited to the synthesis of aromatic aldehydes.

Aromatic SubstrateReagentsCatalystProductYield (%)Reference
BenzeneCO, HClAlCl₃/CuClBenzaldehydeHigh[8]
TolueneCO, HClAlCl₃/CuClp-TolualdehydeGood[10]
Experimental Protocol: Formylation of Toluene[10]

Materials:

  • Toluene

  • Anhydrous aluminum chloride (AlCl₃)

  • Copper(I) chloride (CuCl)

  • Dry benzene (solvent)

  • Carbon monoxide (gas)

  • Hydrogen chloride (gas)

  • High-pressure reaction vessel (autoclave)

  • Standard laboratory glassware

Procedure:

  • In a high-pressure autoclave, place anhydrous aluminum chloride and copper(I) chloride in dry benzene.

  • Cool the mixture and saturate it with a stream of dry hydrogen chloride gas.

  • Introduce toluene into the reaction vessel.

  • Pressurize the autoclave with carbon monoxide gas to the desired pressure.

  • Heat the reaction mixture with stirring for several hours.

  • After the reaction is complete, cool the autoclave and carefully release the pressure.

  • Pour the reaction mixture onto crushed ice and hydrochloric acid.

  • Separate the organic layer, wash it with sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation and purify the resulting p-tolualdehyde by fractional distillation under reduced pressure.

Reaction Mechanism

The Gattermann-Koch reaction involves the in-situ formation of a formyl cation equivalent, which then acts as the electrophile.

Gattermann_Koch_Reaction cluster_start Reagents cluster_intermediate Electrophile Formation cluster_product Product Formation Arene Arene Aryl Aldehyde Aryl Aldehyde Arene->Aryl Aldehyde + Formyl Cation Equivalent (EAS) CO + HCl CO + HCl Formyl Cation Equivalent Formyl Cation Equivalent CO + HCl->Formyl Cation Equivalent + AlCl3/CuCl AlCl3/CuCl AlCl3/CuCl

Caption: Mechanism of the Gattermann-Koch Reaction.

Acylation using Organometallic Reagents: The Weinreb Ketone Synthesis

The Weinreb ketone synthesis is a versatile and reliable method for preparing ketones from carboxylic acid derivatives.[4] A key feature of this method is the use of an N-methoxy-N-methylamide (Weinreb amide), which reacts with organometallic reagents like Grignard or organolithium reagents to form a stable chelated intermediate.[4][11] This stability prevents the common problem of over-addition to form a tertiary alcohol, leading to high yields of the desired ketone.[11]

Performance Comparison

The Weinreb ketone synthesis exhibits broad substrate scope and functional group tolerance.

Weinreb AmideOrganometallic ReagentSolventTemperature (°C)ProductYield (%)Reference
α-siloxy Weinreb amiden-ButyllithiumTHF-78α-siloxy ketone83[11]
N-Boc-L-proline derived amidePhenylmagnesium bromideTHF0 to rtPhenyl ketone derivative95[12]
Various aromatic Weinreb amidesVarious functionalized Grignard reagentsTHF25>40 examples of biaryl ketonesGenerally high[12]
N-methoxy-N-methylbenzamideEthylmagnesium bromideTHF-Propiophenone-[13]
Experimental Protocol: Synthesis of an α-Siloxy Ketone via Weinreb Amide[11]

Materials:

  • α-siloxy Weinreb amide

  • n-Butyllithium solution in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dry ice/acetone bath

  • Standard laboratory glassware under an inert atmosphere (e.g., argon)

Procedure:

  • Dissolve the α-siloxy Weinreb amide in dry THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add the n-butyllithium solution dropwise to the stirred solution.

  • Stir the resulting solution at -78°C for the specified time (e.g., 2.5 hours).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism

The key to the Weinreb ketone synthesis is the formation of a stable, chelated tetrahedral intermediate.

Weinreb_Ketone_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Product Formation Weinreb Amide Weinreb Amide Chelated Tetrahedral Intermediate Chelated Tetrahedral Intermediate Weinreb Amide->Chelated Tetrahedral Intermediate + R-M Organometallic Reagent (R-M) Organometallic Reagent (R-M) Ketone Ketone Chelated Tetrahedral Intermediate->Ketone Aqueous Workup

Caption: Mechanism of the Weinreb Ketone Synthesis.

Conclusion

The choice of an appropriate method for the synthesis of aromatic ketones and related compounds depends heavily on the specific substrate, desired product, and available laboratory resources. The Fries rearrangement offers a direct route to valuable hydroxyaryl ketones. The Houben-Hoesch reaction is highly effective for electron-rich phenols and ethers. The Gattermann-Koch reaction provides a means for the formylation of simple arenes. For a more general and controlled synthesis with broad functional group compatibility, the Weinreb ketone synthesis stands out as a powerful and reliable alternative to the classical Friedel-Crafts acylation. By carefully considering the advantages and limitations of each method, researchers can select the optimal synthetic pathway to achieve their target molecules efficiently and in high yield.

References

Benchmarking yields of 2-[(2-Aminophenyl)thio]benzoic acid synthesis against literature values.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an objective comparison of synthetic routes to 2-[(2-Aminophenyl)thio]benzoic acid, a crucial precursor for various pharmaceuticals, benchmarking their reported yields against literature values. Detailed experimental protocols and visual workflows are presented to support methodological evaluation and implementation.

The predominant and most extensively documented method for the synthesis of 2-[(2-Aminophenyl)thio]benzoic acid is a two-step process. This classical route first involves a copper-catalyzed nucleophilic aromatic substitution, specifically an Ullmann condensation, to form the intermediate 2-((2-nitrophenyl)thio)benzoic acid. This is subsequently followed by the reduction of the nitro group to an amine. While this pathway is well-established, the overall efficiency is highly dependent on the chosen conditions for each step.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the reported yields for the key steps in the synthesis of 2-[(2-Aminophenyl)thio]benzoic acid, providing a quantitative basis for comparing different methodologies.

Reaction Step Method Key Reagents Reported Yield (%) Reference
Step 1: Thioether Formation Ullmann Condensation2-chloronitrobenzene, Thiosalicylic acid, K₂CO₃, Copper powderTypically high, but specific literature values are scarce.
Step 2: Nitro Group Reduction Iron Powder ReductionIron powder, HClHigh[1]
Step 2: Nitro Group Reduction Tin(II) Chloride ReductionSnCl₂, HClHigh, quantitative in some cases.[2]
Step 2: Nitro Group Reduction Catalytic HydrogenationRaney-Nickel, H₂Not explicitly quantified, but used in industrial processes.

Experimental Protocols

Detailed methodologies for the principal synthetic steps are provided below. These protocols are based on established literature procedures.

Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic acid via Ullmann Condensation

This procedure details the copper-catalyzed synthesis of the nitro-substituted intermediate.[3]

Materials:

  • 2-Chloronitrobenzene

  • Thiosalicylic acid

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper powder

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine thiosalicylic acid (1 equivalent), 2-chloronitrobenzene (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) in dimethylformamide (DMF).

  • Add copper powder (0.1 equivalents) to the stirred mixture.

  • Heat the reaction mixture to 160-180°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and filter to remove the copper catalyst and other insoluble materials.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the crude 2-((2-nitrophenyl)thio)benzoic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from aqueous ethanol to obtain pure 2-((2-nitrophenyl)thio)benzoic acid.

Step 2: Reduction of 2-((2-Nitrophenyl)thio)benzoic acid

Three common methods for the reduction of the nitro group are presented below.

Method A: Reduction with Iron Powder [1]

Materials:

  • 2-((2-Nitrophenyl)thio)benzoic acid

  • Iron powder

  • Methanol

  • Dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Ethyl acetate

Procedure:

  • Suspend 2-((2-nitrophenyl)thio)benzoic acid in a mixture of methanol, DMF, and concentrated HCl.

  • Add powdered iron to the suspension in one portion.

  • Heat the mixture at 60°C with stirring for 1-2 hours. The disappearance of the yellow color indicates the reaction is progressing.

  • Upon completion, cool the mixture and dilute it with water.

  • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield 2-[(2-Aminophenyl)thio]benzoic acid.

Method B: Reduction with Tin(II) Chloride [2]

Materials:

  • 2-((2-Nitrophenyl)thio)benzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide solution

Procedure:

  • In a round-bottom flask, add tin(II) chloride dihydrate to a mixture of ethanol and concentrated HCl and heat to 70°C to obtain a clear solution.

  • To this hot solution, add 2-((2-nitrophenyl)thio)benzoic acid portion-wise.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cool the mixture and adjust the pH with a sodium hydroxide solution to precipitate tin salts and neutralize the acid.

  • Extract the product with an organic solvent.

  • Dry the organic layer and evaporate the solvent to yield the final product. Further purification can be achieved by recrystallization.

Method C: Catalytic Hydrogenation with Raney-Nickel [4]

Materials:

  • 2-((2-Nitrophenyl)thio)benzoic acid aqueous solution

  • Raney-Nickel

  • Water

  • Hydrogen gas (H₂)

  • Hydrochloric acid aqueous solution

Procedure:

  • To the aqueous solution of 2-((2-nitrophenyl)thio)benzoic acid, add Raney-Nickel and water.

  • Conduct the reaction under a hydrogen pressure of 450 psi at a temperature of 110°C for 3 hours.

  • After the reaction, cool the mixture to room temperature and filter to remove the metal catalyst.

  • Neutralize the filtrate with a hydrochloric acid aqueous solution to precipitate the product.

  • Filter the solids and dry under reduced pressure to obtain 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride.

Alternative Synthetic Strategies

While the two-step synthesis is the most common, other modern synthetic methodologies could potentially be applied, although specific examples for this exact molecule are not as readily found in the literature.

  • Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution is often used in the synthesis of phenothiazines from related starting materials.[5] It could potentially be adapted for the synthesis of 2-[(2-Aminophenyl)thio]benzoic acid, but this would likely involve a multi-step process.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N and C-S bonds.[6] In principle, it could be used to couple an aminothiophenol derivative with a halobenzoic acid, or an aminobenzoic acid with a halothiophenol derivative. However, the presence of multiple reactive functional groups on the starting materials could present chemoselectivity challenges.

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthetic route and a potential alternative.

G cluster_0 Primary Two-Step Synthesis 2-Chloronitrobenzene 2-Chloronitrobenzene Ullmann_Condensation Ullmann Condensation (Step 1) 2-Chloronitrobenzene->Ullmann_Condensation Thiosalicylic_acid Thiosalicylic_acid Thiosalicylic_acid->Ullmann_Condensation Intermediate 2-((2-Nitrophenyl)thio)benzoic acid Ullmann_Condensation->Intermediate Reduction Nitro Group Reduction (Step 2) Intermediate->Reduction Final_Product 2-[(2-Aminophenyl)thio]benzoic acid Reduction->Final_Product

Caption: Workflow of the primary two-step synthesis.

G cluster_1 Potential Buchwald-Hartwig Approach 2-Aminothiophenol 2-Aminothiophenol BH_Coupling Buchwald-Hartwig C-S Coupling 2-Aminothiophenol->BH_Coupling 2-Halobenzoic_acid 2-Halobenzoic_acid 2-Halobenzoic_acid->BH_Coupling Final_Product_BH 2-[(2-Aminophenyl)thio]benzoic acid BH_Coupling->Final_Product_BH

Caption: A potential alternative synthetic route.

References

A Comparative Guide to the Bioactivity of S-Alkyl Thiosalicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Thiosalicylic acid, an organosulfur compound featuring both carboxyl and sulfhydryl functional groups, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatization, particularly through S-alkylation, has yielded a range of compounds with diverse and potent biological activities. These derivatives are being explored for their therapeutic potential in areas such as oncology, inflammation, and infectious diseases.

This guide provides a comparative analysis of the bioactivity of various S-alkyl derivatives of thiosalicylic acid, with a focus on their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and visual summaries of key biological pathways and workflows.

Anticancer Activity

S-alkylation of thiosalicylic acid has been a key strategy in developing potent anticancer agents. The addition of lipophilic alkyl groups can modulate the antiproliferative and antimigratory activity of the parent compound. A notable example is Salirasib (S-farnesylthiosalicylic acid, FTS), which was designed as a Ras inhibitor.[2][3] Studies on Salirasib and its analogues demonstrate that modifications to the S-alkyl chain significantly impact their effectiveness against cancer cells.

Table 1: Comparative Anticancer Activity of S-Alkyl Thiosalicylic Acid Derivatives

Compound Derivative Type Cancer Cell Line Bioactivity Metric Result Reference
Salirasib (FTS) S-farnesyl H1299 (Lung Carcinoma) Inhibition of cell migration Potent inhibitor [2][3]
Compound 2 S-alkyl analogue of Salirasib H1299 (Lung Carcinoma) Relative migration vs. control ~75% of control (p=0.0269) [2]
Compound 2 S-alkyl analogue of Salirasib H1299 (Lung Carcinoma) Relative invasion vs. control ~50% of control (p=0.0009) [3]
Compound 3 S-alkyl analogue of Salirasib H1299 (Lung Carcinoma) Relative migration vs. control ~50% of control (p=0.0003) [2]
Compound 11 S-alkyl analogue of Salirasib H1299 (Lung Carcinoma) Relative migration vs. control ~60% of control (p=0.0074) [2]
Compound 11 S-alkyl analogue of Salirasib H1299 (Lung Carcinoma) Relative invasion vs. control ~60% of control (p=0.0158) [3]
Zn(S-pr-thiosal)₂ Zinc(II) complex with S-propyl 4T1 (Murine Breast Cancer) In vivo tumor growth Reduced primary tumor growth [4]

| Pt(S-pr-thiosal)₂ | Platinum(IV) complex with S-propyl| BCL1 (Murine B cell Leukemia) | Cytotoxic potential | High |[4] |

Note: While not strictly S-alkyl derivatives, studies on O-alkyl derivatives (salicylates) also show that adding an alkyl chain increases anti-proliferative activity against HeLa and T47D cancer cells, with butyl salicylate showing particularly high potency.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the S-alkyl thiosalicylic acid derivatives. A control group receives medium with the solvent (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[5][6]

Signaling Pathway Visualization

Salirasib (FTS) acts by inhibiting the enzyme isoprenylcysteine carboxymethyl transferase, which is crucial for the post-translational modification of Ras proteins. This modification is necessary for Ras to anchor to the cell membrane and initiate downstream signaling pathways that promote cell proliferation and survival.

Ras_Signaling_Inhibition Ras_inactive Inactive Ras (Cytosolic) Farnesylation Farnesylation Ras_inactive->Farnesylation Farnesyl_PP Farnesyl pyrophosphate Farnesyl_PP->Farnesylation Ras_farnesyl Farnesylated Ras Farnesylation->Ras_farnesyl Membrane Plasma Membrane Ras_farnesyl->Membrane Anchoring Ras_active Active Ras (Membrane-bound) Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Leads to Proliferation Ras_active->Downstream FTS Salirasib (FTS) FTS->Farnesylation Inhibits

Caption: Inhibition of Ras farnesylation by Salirasib (FTS).

Antioxidant and Anti-inflammatory Activity

Inflammation and oxidative stress are closely linked pathological processes. S-alkyl derivatives of thiosalicylic acid have demonstrated significant potential in modulating these responses. In vivo studies using models like carrageenan-induced paw edema in rats have shown that these compounds can beneficially affect redox balance.[7]

A study comparing three S-alkyl derivatives (L1, L2, and L3) found they significantly decreased levels of pro-oxidative molecules and enhanced the activity of antioxidant enzymes. Derivative L3, in particular, showed high antioxidative potential and the strongest binding affinity towards antioxidant enzymes in molecular docking studies.[7]

Table 2: Comparative Antioxidant Effects of S-Alkyl Thiosalicylic Acid Derivatives in Carrageenan-Induced Paw Edema

Parameter Effect of L1, L2, L3 Treatment Dose-Dependent Effect Most Potent Derivative Reference
Pro-oxidants (O₂⁻, NO₂⁻) Significantly decreased Not specified Not specified [7]
TBARS (Lipid Peroxidation) Significantly decreased Yes, observed for L3 L3 [7]
CAT (Catalase) Activity Enhanced compared to untreated rats Not specified Not specified [7]

| GSH (Glutathione) Activity | Enhanced | Yes, observed for L3 | L3 (at the highest dose) |[7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory and local antioxidant activity of compounds.

  • Animal Grouping: Male Wistar albino rats are divided into experimental and control groups. Experimental groups receive different S-alkyl derivatives orally at various doses (e.g., 10, 15, and 20 mg/kg). Control groups include a vehicle control (e.g., 1% carboxymethyl cellulose) and a positive control with a known anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).[7]

  • Compound Administration: The test compounds, vehicle, or positive control are administered to the respective groups.

  • Induction of Inflammation: After a set time (e.g., 1 hour) post-administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Sample Collection: After a specific duration (e.g., 3-4 hours), the animals are euthanized, and the inflamed paw tissue is collected.

  • Homogenization and Analysis: The collected paw tissue is homogenized in a suitable buffer. The homogenate is then centrifuged to obtain a supernatant.

  • Biochemical Assays: The supernatant is used to spectrophotometrically measure the levels of pro-oxidative markers (e.g., superoxide anion O₂⁻, nitrite NO₂⁻, and thiobarbituric acid reactive substances - TBARS) and the activity of antioxidant enzymes (e.g., superoxide dismutase - SOD, catalase - CAT, and glutathione - GSH).[7]

Workflow Visualization

InVivo_Workflow start Animal Grouping (N=88 Wistar Rats) treatment Oral Administration - S-alkyl derivatives (L1, L2, L3) - Indomethacin (Control) - Vehicle (Control) start->treatment induction Inflammation Induction (Sub-plantar Carrageenan Injection) treatment->induction collection Sample Collection (Inflamed Paw Tissue) induction->collection processing Tissue Homogenization & Centrifugation collection->processing analysis Biochemical Analysis (Supernatant) processing->analysis params Measure: - Pro-oxidants (O₂⁻, TBARS) - Antioxidant Enzymes (CAT, GSH) analysis->params end Data Comparison & Conclusion analysis->end

Caption: Workflow for in vivo antioxidant/anti-inflammatory assay.

Antimicrobial Activity

While research into the antimicrobial properties of S-alkyl thiosalicylic acid derivatives is less extensive, available studies indicate potential activity. Early work on related compounds, such as sodium n-alkylsalicylates, showed that antimicrobial potency, particularly against Staphylococcus aureus, is influenced by the length of the alkyl chain.[8] More recent studies have noted that S-alkenyl derivatives of thiosalicylic acid exhibit moderate antibacterial and weak antifungal activity.[7] For context, salicylic acid itself shows notable activity against both Gram-negative and Gram-positive bacteria.[9]

Table 3: Antimicrobial Activity of Salicylic Acid and Related Derivatives

Compound Organism Bioactivity Metric Result (µg/mL) Reference
Salicylic Acid Escherichia coli MIC 250-500 [9]
Salicylic Acid Pseudomonas aeruginosa MIC 500 [9]
Salicylic Acid Enterococcus faecalis MIC 500 [9]
Salicylic Acid Staphylococcus aureus MIC 500 [9]
Salicylic Acid Microcapsules Escherichia coli MIC & MBC 4000 [10]

| Salicylic Acid Microcapsules | Staphylococcus aureus | MIC & MBC | 4000 |[10] |

Note: Data for specific S-alkyl thiosalicylic acid derivatives is limited in the reviewed literature. The table includes salicylic acid for baseline comparison.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., E. coli, S. aureus) is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. This creates a range of decreasing concentrations of the compound across the wells.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth + bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).[9][10]

Conclusion

The S-alkylation of thiosalicylic acid is a promising strategy for generating derivatives with significant therapeutic potential. The length and structure of the S-alkyl chain are critical determinants of bioactivity, influencing lipophilicity, target binding, and overall efficacy.

  • In cancer , lipophilic S-alkyl chains, such as the farnesyl group in Salirasib, are effective in inhibiting key signaling pathways involved in cell proliferation and migration.[2][3]

  • In inflammation and oxidative stress , specific S-alkyl derivatives demonstrate potent in vivo antioxidant effects by reducing pro-oxidants and enhancing protective enzyme systems.[7]

  • In microbiology , while data is more limited, the alkyl chain appears to play a role in antimicrobial potency, a trend observed in related salicylate compounds.[8]

Future research should focus on synthesizing a broader range of S-alkyl derivatives and conducting systematic comparative studies to establish clear structure-activity relationships for each type of bioactivity. This will be crucial for optimizing lead compounds and advancing the development of novel drugs based on the thiosalicylic acid scaffold.

References

Characterizing Impurities of 2-[(2-Aminophenyl)thio]benzoic acid by LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical determinant of drug safety and efficacy. Regulatory bodies mandate stringent control over impurities, which can arise during synthesis, degradation, or storage. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the characterization of potential impurities in 2-[(2-Aminophenyl)thio]benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines experimental protocols, presents comparative data, and offers a logical workflow for the identification and quantification of these impurities.

Introduction to Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a drug substance.[1] For 2-[(2-Aminophenyl)thio]benzoic acid (C13H11NO2S), a molecule with reactive amine, thioether, and carboxylic acid functionalities, a range of impurities can be anticipated.[2] These can include starting materials, by-products of side reactions, and degradation products formed under stress conditions such as heat, light, oxidation, and varying pH.[3][4] LC-MS is a powerful analytical technique for this purpose, offering high separation efficiency and sensitive detection with structural elucidation capabilities.[5][6]

Potential Impurities of 2-[(2-Aminophenyl)thio]benzoic acid

Based on the structure of 2-[(2-Aminophenyl)thio]benzoic acid, several potential impurities can be postulated. These include isomers, products of oxidation at the sulfur or amine groups, and dimers formed through intermolecular reactions. Understanding these potential impurities is the first step in developing a robust analytical method for their detection.

Comparative LC-MS Methodologies

The choice of LC-MS methodology can significantly impact the separation and detection of impurities. Below is a comparison of two common approaches: a standard High-Performance Liquid Chromatography (HPLC) method coupled with a Quadrupole Mass Spectrometer and an Ultra-High-Performance Liquid Chromatography (UHPLC) method with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Table 1: Comparison of LC-MS Methods for Impurity Profiling

ParameterMethod A: HPLC-Quadrupole MSMethod B: UHPLC-High-Resolution MS
Chromatography System Standard HPLCUHPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile0.1% Formic acid in Acetonitrile
Gradient 10-90% B in 30 min5-95% B in 15 min
Flow Rate 1.0 mL/min0.4 mL/min
Mass Spectrometer Single QuadrupoleQ-TOF or Orbitrap
Ionization Mode ESI Positive/NegativeESI Positive/Negative
Scan Mode Full Scan & Selected Ion Monitoring (SIM)Full Scan & MS/MS (Data-Dependent Acquisition)
Resolution Unit Mass ResolutionHigh Resolution (>10,000)
Mass Accuracy < 500 ppm< 5 ppm

Forced Degradation Studies

To identify potential degradation products, forced degradation studies are essential.[3] These studies involve subjecting the drug substance to harsh conditions to accelerate its decomposition.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve 10 mg of 2-[(2-Aminophenyl)thio]benzoic acid in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of 2-[(2-Aminophenyl)thio]benzoic acid in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of 2-[(2-Aminophenyl)thio]benzoic acid in 10 mL of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 10 mg of solid 2-[(2-Aminophenyl)thio]benzoic acid in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of 1 mg/mL of 2-[(2-Aminophenyl)thio]benzoic acid in methanol to UV light (254 nm) for 24 hours.

After exposure, neutralize the acid and base samples, and dilute all samples to an appropriate concentration for LC-MS analysis.

Hypothetical Impurity Profile Data

The following table summarizes the hypothetical LC-MS data for potential impurities of 2-[(2-Aminophenyl)thio]benzoic acid that could be observed after forced degradation studies.

Table 2: Hypothetical LC-MS Data for 2-[(2-Aminophenyl)thio]benzoic acid and its Impurities

CompoundRetention Time (min) - Method ARetention Time (min) - Method B[M+H]+ (m/z)Potential Origin
2-[(2-Aminophenyl)thio]benzoic acid15.27.8246.0638API
Impurity 1 (Oxidized - Sulfoxide)12.56.1262.0587Oxidation
Impurity 2 (Oxidized - Sulfone)11.85.5278.0536Oxidation
Impurity 3 (Isomer)16.18.2246.0638Synthesis
Impurity 4 (Dimer)22.511.3491.1199Thermal/Storage
Impurity 5 (Hydrolytic Product)9.84.2154.0263Acid/Base Hydrolysis

Experimental Workflow and Data Analysis

The logical flow of impurity characterization is crucial for a comprehensive and efficient analysis. The following diagram illustrates a typical workflow.

experimental_workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing and Identification cluster_3 Quantification and Reporting API API Sample LC_Separation LC Separation (Method A or B) API->LC_Separation Forced_Degradation Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) Forced_Degradation->LC_Separation MS_Detection MS Detection (Full Scan/MS-MS) LC_Separation->MS_Detection Peak_Detection Peak Detection & Integration MS_Detection->Peak_Detection Mass_Extraction Accurate Mass Extraction Peak_Detection->Mass_Extraction Structure_Elucidation Structure Elucidation (Fragmentation Analysis) Mass_Extraction->Structure_Elucidation Quantification Quantification of Impurities Structure_Elucidation->Quantification Reporting Reporting and Documentation Quantification->Reporting

Caption: Experimental workflow for impurity characterization.

Signaling Pathway for Impurity Formation

The formation of degradation products can be visualized as a signaling pathway, where the initial API is transformed into various impurities under different stress conditions.

degradation_pathway API 2-[(2-Aminophenyl)thio]benzoic acid Sulfoxide Sulfoxide Impurity API->Sulfoxide [O] Hydrolytic_Product Hydrolytic Product API->Hydrolytic_Product H2O Dimer Dimer Impurity API->Dimer Heat Oxidation Oxidation (H2O2) Hydrolysis Hydrolysis (Acid/Base) Thermal Thermal Sulfone Sulfone Impurity Sulfoxide->Sulfone [O] Dimer->API Heat

Caption: Potential degradation pathways of the API.

Conclusion

The characterization of impurities in 2-[(2-Aminophenyl)thio]benzoic acid is a critical step in ensuring its quality and the safety of the final drug product. A systematic approach involving forced degradation studies and high-performance LC-MS is essential for the comprehensive identification and quantification of potential impurities. While standard HPLC-quadrupole MS can be used for routine analysis, UHPLC coupled with high-resolution mass spectrometry provides superior resolution, speed, and confidence in structural elucidation, making it the preferred method for in-depth impurity profiling and method development. The data and protocols presented in this guide offer a solid foundation for researchers to develop and validate their own analytical methods for the quality control of 2-[(2-Aminophenyl)thio]benzoic acid.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2][3] The focus is on the cross-validation of these methods to ensure data integrity, reliability, and reproducibility, which are critical for regulatory compliance and successful drug development.[4][5][6]

Introduction to Cross-Validation

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment.[4] This is essential for ensuring the robustness and reproducibility of an analytical procedure.[4][7] The goal is to determine if different analytical methods yield comparable data for the same sample.[8]

Comparative Analytical Methods

Table 1: Comparative Summary of Analytical Method Performance

ParameterHPLC MethodUV-Vis SpectrophotometryAcceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.995R² ≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 2.0%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 1 µg/mLReportable
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 3 µg/mLReportable
Specificity High (Separates from impurities)Moderate (Prone to interference)Method specific
Robustness HighModerateNo significant impact on results

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed to provide high selectivity and sensitivity for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphoric acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of the analyte in the sample by comparing the peak area with the calibration curve.

UV-Vis Spectrophotometry

This method offers a simpler and faster approach for quantification, suitable for routine analysis where high specificity is not a primary concern.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (UV grade)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the reference standard in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the λmax.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol (e.g., 100 µg/mL). From this, prepare a series of calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to obtain a concentration within the calibration range.

  • Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax using methanol as a blank.

  • Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the analyte in the sample.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the two proposed analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Comparison and Evaluation Sample Homogeneous Sample Lot of This compound Prep Prepare Multiple Aliquots Sample->Prep HPLC Method 1: HPLC Analysis Prep->HPLC UVVis Method 2: UV-Vis Analysis Prep->UVVis Data_HPLC Quantitative Results (HPLC) HPLC->Data_HPLC Data_UVVis Quantitative Results (UV-Vis) UVVis->Data_UVVis Compare Statistical Comparison (e.g., t-test, F-test) Data_HPLC->Compare Data_UVVis->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: Workflow for cross-validation of HPLC and UV-Vis methods.

Logical Relationship of Validation Parameters

The following diagram illustrates the relationship between key validation parameters that are assessed during the cross-validation process.

ValidationParameters cluster_limits Detection Capability Method Analytical Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness LOD Limit of Detection (LOD) Linearity->LOD Result Reliable & Reproducible Results Accuracy->Result Precision->Result LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->Result Specificity->Result Robustness->Result

Caption: Interrelationship of analytical method validation parameters.

This guide provides a foundational framework for the cross-validation of analytical methods for this compound. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for specificity, sensitivity, and throughput. Rigorous cross-validation is paramount to ensure the generation of high-quality, reliable, and comparable analytical data.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is recognized as a key intermediate in the synthesis of various heterocyclic systems and is intended for research use only.[1] Due to its chemical properties, it is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation.[1][2][3] Proper handling and disposal are paramount to mitigate these risks.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound include irritation to the skin and eyes, and respiratory discomfort upon inhalation.[1][3] It is also noted to be potentially toxic to aquatic life.[1] Therefore, a comprehensive approach to personal protection is mandatory.

Minimum Required Personal Protective Equipment:

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4][5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspected prior to use and disposed of in accordance with good laboratory practices.[4]
Body Protection Laboratory coat or other suitable protective clothing.To prevent skin exposure.[5]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA or EN 149 approved respirator is required.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[6]

Experimental Workflow and Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Well-Ventilated Workspace prep_ppe->prep_setup prep_weigh 3. Weigh Compound in a Fume Hood prep_setup->prep_weigh handle_dissolve 4. Dissolve/Use in Reaction prep_weigh->handle_dissolve handle_transfer 5. Transfer Solutions Carefully handle_dissolve->handle_transfer cleanup_decon 6. Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon cleanup_waste 7. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_store 10. Store in a Cool, Dry, Dark Place cleanup_wash->storage_store

Safe Handling and Disposal Workflow

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure all required PPE is correctly worn.

    • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[4]

    • Ensure an eyewash station and safety shower are readily accessible.[5]

  • Handling:

    • Avoid direct contact with skin and eyes.[4]

    • Prevent the formation of dust and aerosols.

    • Wash hands thoroughly after handling the compound.[3][4]

  • Storage:

    • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]

    • For long-term stability, refrigeration (2-8°C) in a dark place under an inert atmosphere is recommended.[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is critical.

SituationAction
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[4][6] Do not let the product enter drains.[4]
Eye Contact Immediately rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water.[3][5] If skin irritation occurs, get medical advice.[3] Remove and wash contaminated clothing before reuse.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3][4] If feeling unwell, call a poison center or doctor.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards.[5][6] Seek medical attention if you feel unwell.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Contaminated Materials: Dispose of contaminated gloves, lab coats, and other disposable materials in a designated hazardous waste container.[4]

  • Unused Product and Solutions: Collect in a suitable, closed, and properly labeled container for chemical waste.

  • Disposal Method: Arrange for disposal with a licensed hazardous waste disposal company. Do not dispose of down the drain or with general laboratory trash.[4] Ensure compliance with all local, regional, and national environmental regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.